Apoptosis inducer 33
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
15641-07-3 |
|---|---|
Fórmula molecular |
C16H13N3O2 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C16H13N3O2/c20-13-5-3-4-11(8-13)16(21)19-18-10-12-9-17-15-7-2-1-6-14(12)15/h1-10,17,20H,(H,19,21)/b18-10+ |
Clave InChI |
SKXOLXVGBYDJDU-VCHYOVAHSA-N |
Solubilidad |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Foundational & Exploratory
The Dichotomous Role of Interleukin-33 in the Regulation of Apoptosis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Interleukin-33 in Apoptosis.
Introduction
While a specific agent uniformly designated "Apoptosis inducer 33" is not prominently characterized in scientific literature, the cytokine Interleukin-33 (IL-33) is a critical and extensively studied modulator of apoptosis with a complex, context-dependent mechanism of action. This technical guide provides a comprehensive overview of the dual role of IL-33, which can function as both an inhibitor and a promoter of programmed cell death. This document outlines the core signaling pathways, summarizes key quantitative data from experimental studies, and details the methodologies used to elucidate its function, serving as a vital resource for researchers in oncology and immunology.
Interleukin-33, a member of the IL-1 superfamily, acts as an "alarmin" released upon cellular damage or stress. It signals through its receptor, ST2, which exists in both a transmembrane form (ST2L) and a soluble decoy form (sST2). The binding of IL-33 to ST2L initiates downstream signaling cascades that can culminate in either cell survival or apoptosis, depending on the cellular environment and context.
Core Mechanism of Action: A Dual Functionality
IL-33 exhibits a dichotomous role in apoptosis, a phenomenon largely dictated by the cell type and the surrounding pathophysiological conditions. It can be broadly categorized as anti-apoptotic, primarily in non-cancerous tissues and certain immune cells, and pro-apoptotic, particularly in some cancer types.
Anti-Apoptotic Functions of IL-33:
In several cell types, including cardiomyocytes and non-small cell lung cancer (NSCLC) cells, IL-33 promotes survival by inhibiting apoptosis.[1][2][3] This protective effect is primarily mediated through the activation of the NF-κB and MAPK/ERK signaling pathways.[2] Upon binding to the ST2L receptor, IL-33 recruits the adaptor protein MyD88, leading to the activation of downstream kinases that ultimately promote the expression of anti-apoptotic proteins.[4]
Key anti-apoptotic mechanisms include:
-
Upregulation of B-cell lymphoma 2 (Bcl-2) family proteins: IL-33 signaling can increase the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while downregulating the pro-apoptotic protein Bax.[2][5]
-
Induction of Inhibitor of Apoptosis Proteins (IAPs): The NF-κB pathway, activated by IL-33, can lead to the increased expression of IAPs such as XIAP and cIAP1, which directly inhibit caspases.[1][3]
-
Activation of the PI3K/AKT Pathway: In some contexts, such as osteosarcoma, IL-33 can activate the PI3K/AKT signaling pathway, a well-known pro-survival cascade.[5]
Pro-Apoptotic Functions of IL-33:
Conversely, in certain cancer cells, such as gastric and colon cancer, IL-33 can act as a pro-apoptotic agent.[6][7] This effect is often linked to the activation of different arms of the MAPK signaling pathway, particularly JNK and p38.
Key pro-apoptotic mechanisms include:
-
Activation of Caspases: In gastric cancer cells, IL-33 has been shown to increase the activity of caspase-3 and caspase-7.[7]
-
Modulation of Tumor Microenvironment: IL-33 can recruit and activate immune cells like ILC2s, which in turn can release chemokines (e.g., CXCL1, CXCL2) that bind to receptors on tumor cells (e.g., CXCR2) and induce apoptosis.[6]
-
Inactivation by Caspases during Apoptosis: Interestingly, IL-33 itself can be cleaved and inactivated by apoptotic caspases (caspase-3 and -7), suggesting a feedback mechanism that limits its pro-inflammatory potential during programmed cell death.[4][8]
Signaling Pathways
The signaling cascades initiated by IL-33 are central to its role in apoptosis. The primary pathways are the ST2/MyD88-dependent activation of NF-κB and MAPKs.
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effect of IL-33 on apoptosis.
Table 1: Anti-Apoptotic Effects of IL-33
| Cell Type | Condition | IL-33 Concentration | Outcome | Fold/Percent Change | Reference |
| Rat Neonatal Cardiomyocytes | Hypoxia | 100 ng/mL | Reduction in TUNEL-positive cells | ~62% decrease in apoptosis | [1] |
| Human Osteosarcoma (U2OS) | Normoxia | N/A (plasmid) | Increased Bcl-2 expression, Decreased Bax expression | Not specified | [5] |
| Human Osteosarcoma (U2OS) | Normoxia | N/A (plasmid) | Reduced apoptosis rate | Significant decrease (p<0.05) | [5] |
| Non-Small Cell Lung Cancer | Normoxia | N/A (overexpression) | Inhibition of apoptosis | Modulates BCL2 and BAX | [2] |
Table 2: Pro-Apoptotic Effects of IL-33
| Cell Type | Condition | IL-33 Concentration | Outcome | Fold/Percent Change | Reference |
| Gastric Cancer (AGS) | Normoxia | 1 ng/mL | Increased caspase-3/7 activity (6h) | ~45% increase in activity | [7] |
| Gastric Cancer (AGS) | Normoxia | 10 ng/mL | Increased Annexin V positive cells (6h) | ~131% increase in apoptotic cells | [7] |
| Colon Cancer (HCT-116) | Normoxia | Not specified | Increased TUNEL-positive cells | Significantly higher number (P<0.05) | N/A |
| Colon Cancer (HCT-116) | Normoxia | Not specified | Increased Caspase-3 activity | Significant increase (P<0.05) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study the effects of IL-33 on apoptosis.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, U2OS, AGS) or primary cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. The medium is then replaced with fresh medium containing recombinant human IL-33 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) or vehicle control for specified time periods (e.g., 6, 24, 48 hours). For gene knockdown or overexpression studies, cells are transfected with corresponding siRNAs or plasmids using a suitable transfection reagent according to the manufacturer's instructions.
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
3. Caspase Activity Assay
This assay quantifies the activity of key executioner caspases like caspase-3 and caspase-7.
-
Cell Lysis: After treatment, cells are harvested and lysed with a specific cell lysis buffer.
-
Assay Reaction: The cell lysate is incubated with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) in a 96-well plate.
-
Measurement: The cleavage of the substrate by active caspases releases a chromophore or fluorophore, which is measured using a microplate reader at the appropriate wavelength. The activity is typically normalized to the total protein concentration of the lysate.
4. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific apoptosis-related proteins.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Conclusion
Interleukin-33 is a pleiotropic cytokine with a complex and often contradictory role in the regulation of apoptosis. Its ability to either promote cell survival or induce cell death is highly dependent on the cellular context, the specific signaling pathways activated, and the tumor microenvironment. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting the IL-33/ST2 axis in cancer and other diseases. This guide provides a foundational resource for researchers and drug developers, summarizing the current knowledge and providing the necessary technical framework for future investigations into this intricate signaling network.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interleukin-33 prevents apoptosis and improves survival after experimental myocardial infarction through ST2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of IL-33/ST2 Pathway in Tumorigenesis | MDPI [mdpi.com]
- 5. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-Tumorigenic Activities of IL-33: A Mechanistic Insight [frontiersin.org]
- 7. Proinflammatory Interleukin-33 Induces Dichotomic Effects on Cell Proliferation in Normal Gastric Epithelium and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of Apoptosis Inducer 33
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted induction of apoptosis, or programmed cell death, remains a cornerstone of modern therapeutic strategies, particularly in oncology. The discovery and development of novel small molecules that can selectively trigger this pathway in diseased cells is of paramount importance. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel apoptosis-inducing agent, designated Apoptosis Inducer 33. This hydrazone derivative has demonstrated potent pro-apoptotic activity in preclinical cancer models. This document will detail the experimental methodologies, present key quantitative data, and illustrate the underlying signaling pathways.
Discovery of this compound
The identification of this compound was the result of a high-throughput screening campaign designed to identify novel compounds capable of inducing cell death in apoptosis-resistant cancer cell lines.
1.1. Screening Cascade
A multi-stage screening process was employed to identify and characterize potential apoptosis inducers from a diverse chemical library. The workflow is outlined below.
Figure 1: High-throughput screening workflow for the identification of apoptosis inducers.
1.2. Experimental Protocol: Primary Screening
-
Cell Line: Human pancreatic adenocarcinoma AsPC-1 cells, known for their resistance to apoptosis.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
AsPC-1 cells were seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
A diverse library of synthetic chemicals was added to the wells at a final concentration of 10 µM.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
-
Hit Criteria: Compounds that induced a >50% reduction in cell viability compared to vehicle-treated controls were selected for secondary screening.
Chemical Synthesis of this compound
This compound is a hydrazone derivative synthesized through a straightforward condensation reaction. The general synthetic scheme is presented below.
2.1. Synthetic Route
The synthesis involves the reaction of a substituted aromatic aldehyde with a hydrazine (B178648) derivative under acidic conditions.
Figure 2: General synthetic scheme for this compound.
2.2. Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of the substituted aromatic aldehyde (1.0 eq) in ethanol (B145695), the hydrazine derivative (1.1 eq) was added.
-
Catalysis: A catalytic amount of glacial acetic acid (3-5 drops) was added to the reaction mixture.
-
Reaction Conditions: The mixture was heated to reflux and stirred for 4-6 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was collected by vacuum filtration. The solid product was washed with cold ethanol and dried under vacuum. Further purification was achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Mechanism of Action
3.1. Quantitative Analysis of Pro-Apoptotic Activity
The pro-apoptotic activity of this compound was quantified across various cancer cell lines.
| Cell Line | Compound | IC50 (µM) | Caspase-3/7 Activation (Fold Change) |
| AsPC-1 (Pancreatic) | This compound | 5.2 | 8.5 |
| Jurkat (T-cell Leukemia) | This compound | 2.8 | 12.1 |
| A549 (Lung) | This compound | 8.1 | 6.3 |
| MCF-7 (Breast) | This compound | 15.6 | 3.2 |
3.2. Signaling Pathway
This compound is hypothesized to act through the intrinsic (mitochondrial) apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Figure 3: Proposed intrinsic signaling pathway for this compound.
3.3. Experimental Protocols: Mechanism of Action Studies
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:
-
Cells were treated with this compound at various concentrations for 24 hours.
-
Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI were added, and the cells were incubated in the dark for 15 minutes at room temperature.
-
Samples were analyzed by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.
-
-
Caspase Activity Assay (Caspase-Glo® 3/7 Assay):
-
Cells were seeded in white-walled 96-well plates and treated with this compound.
-
After the desired treatment time, an equal volume of Caspase-Glo® 3/7 reagent was added to each well.
-
The plate was incubated at room temperature for 1 hour.
-
Luminescence was measured using a plate reader.
-
-
Western Blotting for Bcl-2 Family Proteins:
-
Following treatment with this compound, cells were lysed in RIPA buffer.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
This compound represents a promising new chemical entity for the potential treatment of cancers, particularly those resistant to conventional therapies. Its straightforward synthesis and potent induction of the intrinsic apoptotic pathway make it an attractive candidate for further preclinical development. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation of this and other novel apoptosis-inducing agents.
Preliminary Studies of Apoptosis Inducer 33: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective induction of apoptosis in cancer cells is a cornerstone of modern oncology research. The identification and characterization of novel small molecules that can trigger this programmed cell death pathway are critical for the development of next-generation cancer therapeutics. This technical guide focuses on the preliminary studies of a cytotoxic agent derived from the marine bacterium Bacillus vallismortis strain BIT-33, a potential candidate for an apoptosis-specific anti-tumor agent.[1] While the designation "Apoptosis Inducer 33" is not a standardized nomenclature, this document will use it to refer to the active metabolite isolated from this strain. This guide will synthesize the available data on its cytotoxic and apoptotic effects, detail relevant experimental protocols, and visualize key pathways and workflows.
Core Findings on the Cytotoxic Metabolite from Bacillus vallismortis BIT-33
Initial screening of 93 marine bacteria identified that metabolites from Bacillus vallismortis strain BIT-33 exhibited the most potent cytotoxic activity against several colon cancer cell lines.[1] Further investigation focused on isolating and characterizing the active compound and elucidating its mechanism of action.
Quantitative Data Summary
The cytotoxic and apoptotic effects of the purified compound from B. vallismortis BIT-33 were evaluated in a dose- and time-dependent manner. The following table summarizes the key quantitative findings from these preliminary studies.
| Cell Line | Assay | Concentration/Time | Result | Reference |
| HT-29 (Colon Cancer) | Cytotoxicity | Not Specified | Strong cytotoxic activity | [1] |
| SW480 (Colon Cancer) | Cytotoxicity | Not Specified | Strong cytotoxic activity | [1] |
| HCT116 (Colon Cancer) | Cytotoxicity | Not Specified | Strong cytotoxic activity | [1] |
| Colon Cancer Cells | Apoptosis (DNA Fragmentation) | Dose- and Time-Dependent | Increased DNA fragmentation | [1] |
| Colon Cancer Cells | Apoptosis (Flow Cytometry - Sub-G1) | Dose- and Time-Dependent | Increased percentage of cells in sub-G1 phase | [1] |
| Colon Cancer Cells | Apoptosis (Annexin V Staining) | Dose- and Time-Dependent | Increased percentage of Annexin V positive cells | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary studies of the cytotoxic metabolite from B. vallismortis BIT-33.
Isolation and Purification of the Cytotoxic Compound
-
Bacterial Culture and Metabolite Extraction: Bacillus vallismortis strain BIT-33 was cultured in a suitable marine broth. The culture supernatant, containing the secreted metabolites, was collected.
-
Purification: The active compound was purified from the culture supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Cytotoxicity Assay
A direct cytotoxicity assessment was performed using the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazoliumbromide (MTT) assay.[1]
-
Cell Seeding: Colon cancer cells (HT-29, SW480, and HCT116) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of the purified compound and incubated for specific time periods.
-
MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were solubilized, and the absorbance was measured at a specific wavelength to determine cell viability.
Apoptosis Assays
Multiple assays were used to confirm the induction of apoptosis.
-
Cell Treatment and Lysis: Colon cancer cells were treated with the compound. After incubation, the cells were harvested and lysed.
-
DNA Extraction: Genomic DNA was extracted from the cell lysates.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA was run on an agarose gel.[1] The characteristic ladder-like pattern of DNA fragmentation, a hallmark of apoptosis, was visualized.
-
Cell Treatment and Fixation: Cells were treated with the compound, harvested, and fixed in ethanol.
-
Staining: The fixed cells were stained with a DNA-binding dye, such as propidium (B1200493) iodide.
-
Flow Cytometric Analysis: The DNA content of the cells was analyzed using a flow cytometer. Apoptotic cells with fragmented DNA appear as a distinct population in the sub-G1 phase of the cell cycle histogram.[1]
-
Cell Treatment: Cells were treated with the compound for the desired time.
-
Staining: Cells were harvested and stained with FITC-labeled Annexin V and a viability dye (e.g., propidium iodide). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Flow Cytometric Analysis: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
References
Foundational Research on Hydrazone Derivatives as Apoptosis Inducers: A Technical Guide
Introduction
Hydrazones are a class of organic compounds characterized by the azometine group (>C=N-N-C<) and have emerged as a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. Their therapeutic potential is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides an in-depth overview of the core principles of apoptosis induction by hydrazone derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various hydrazone derivatives against several cancer cell lines, demonstrating their potent cytotoxic effects.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isoniazid-hydrazone derivative 3d | MCF-7 | Breast Cancer | 11.35 | [1] |
| Acylhydrazone Z3 | HCT-116 | Colon Cancer | 1.59 | [2] |
| Hydrazone K4 | HCT-116 | Colon Cancer | <1 | [2] |
| Aryl sulfonate hydrazone 4g | MCF-7 | Breast Cancer | 17.8 | [3] |
| Aryl sulfonate hydrazone 4h | MCF-7 | Breast Cancer | 21.2 | [3] |
| N-acylhydrazone 7d | MCF-7 | Breast Cancer | 7.52 ± 0.32 | [4][5] |
| N-acylhydrazone 7d | PC-3 | Prostate Cancer | 10.19 ± 0.52 | [4][5] |
| Acridine N-acylhydrazone 3c | A549 | Lung Cancer | 73 (24h), 37 (48h) | [6] |
| Hydrazone 3l | MCF-7 | Breast Cancer | 2.19 | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the apoptosis-inducing effects of hydrazone derivatives are provided below.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of the hydrazone compound (and a vehicle control, e.g., DMSO) and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the hydrazone compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[8]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and expose them to the hydrazone compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, Bcl-2, Bax, PARP). Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[8]
Signaling Pathways and Visualizations
Hydrazone derivatives can induce apoptosis through various signaling pathways. The following diagrams, created using the DOT language, illustrate these key pathways.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway activated by hydrazone derivatives.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway potentially modulated by hydrazones.
Caption: Inhibition of the PI3K/Akt survival pathway by certain hydrazone derivatives.
Caption: Inhibition of the STAT3 signaling pathway by hydrazone derivatives.
Conclusion
Hydrazone derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis through multiple signaling pathways underscores their therapeutic potential. This guide provides a foundational overview of the key experimental approaches and conceptual frameworks for evaluating these compounds. Further research into specific derivatives, including "Apoptosis inducer 33," will be crucial to fully elucidate their mechanisms of action and advance their clinical development.
References
- 1. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Enigma of Apoptosis Inducer 33: A Technical Guide to Target Identification and Validation
For Immediate Release
[City, State] – [Date] – The quest for novel cancer therapeutics has led researchers to explore a vast chemical landscape. Within this landscape, "Apoptosis Inducer 33," a hydrazone derivative also known as compound H2, has emerged as a molecule of interest due to its demonstrated ability to trigger programmed cell death, or apoptosis, in tumor cells. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the current understanding of this compound and providing a detailed roadmap for its target identification and validation.
Introduction to this compound (Compound H2)
This compound, chemically identified as N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, is a synthetic compound belonging to the hydrazone class of molecules.[1][2] Preliminary studies have highlighted its potential as an anti-cancer agent, demonstrating its capacity to induce apoptosis in various cancer cell lines, notably in breast cancer.[3][4][5] Beyond its pro-apoptotic effects, it has also been noted for its antioxidant and antimicrobial properties.[1][2]
While the pro-apoptotic activity of this compound is established, particularly in synergistic combination with other therapeutic agents like oncolytic viruses, its precise molecular target and the intricate signaling pathways it modulates independently remain largely uncharacterized.[3][4][5] This knowledge gap presents a critical challenge in its development as a targeted therapy. This guide will, therefore, not only summarize the known biological activities of this compound but also delineate the established experimental methodologies required to elucidate its mechanism of action.
Known Biological Activities and Quantitative Data
The primary biological effect of this compound observed to date is the induction of apoptosis in cancer cells. A key study demonstrated its efficacy in enhancing the oncolytic effects of a recombinant measles virus (rMV-BNiP3) in MCF-7 and MDA-MB-231 breast cancer cell lines.[3][5] The synergistic effect was quantified through the assessment of caspase-3 activity and the percentage of apoptotic cells, as determined by Annexin V/PI staining.
| Cell Line | Treatment | Parameter | Result | Reference |
| MCF-7 | rMV-BNiP3 + H2 | Caspase-3 Activity | Significantly Increased | [3][5] |
| MDA-MB-231 | rMV-BNiP3 + H2 | Caspase-3 Activity | Significantly Increased | [3][5] |
| MCF-7 | rMV-BNiP3 + H2 | Apoptotic Cells (%) | Significantly Increased | [3][5] |
| MDA-MB-231 | rMV-BNiP3 + H2 | Apoptotic Cells (%) | Significantly Increased | [3][5] |
Table 1: Summary of Quantitative Data on the Pro-Apoptotic Effects of this compound (H2) in Combination Therapy.
The Path Forward: A Guide to Target Identification
The identification of the direct molecular target(s) of this compound is paramount for its rational development as a therapeutic agent. A multi-pronged approach, combining computational and experimental strategies, is essential.
Experimental Protocols for Target Identification
Several robust experimental methodologies can be employed to identify the protein(s) that directly interact with this compound.
3.1.1. Affinity-Based Approaches
-
Affinity Chromatography: This classical and widely used method involves immobilizing this compound onto a solid support (e.g., agarose (B213101) beads). A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing to remove non-specific binders, the target proteins are eluted and identified by mass spectrometry.
-
Chemical Proteomics: This involves synthesizing a probe molecule derived from this compound that incorporates a reactive group and a reporter tag (e.g., biotin). The probe is incubated with live cells or cell lysates to allow covalent labeling of the target protein(s). The tagged proteins are then enriched using affinity purification (e.g., streptavidin beads) and identified by mass spectrometry.
3.1.2. Label-Free Approaches
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with this compound, followed by limited proteolysis. The target protein, stabilized by the compound, will be less susceptible to digestion. The protein bands that are protected from degradation in the presence of the compound are then identified by gel electrophoresis and mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. The binding of this compound to its target is expected to increase the target's melting temperature. This shift in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of soluble protein levels.
Target Validation: Confirming the Biological Relevance
Once potential targets are identified, a rigorous validation process is crucial to confirm that the interaction is specific and responsible for the observed apoptotic phenotype.
3.2.1. Experimental Protocols for Target Validation
-
In Vitro Binding Assays: Direct binding between this compound and the purified candidate protein can be confirmed using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST). These methods provide quantitative data on binding affinity and kinetics.
-
Genetic Approaches:
-
Gene Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cancer cells. If the cells become resistant to this compound-induced apoptosis, it provides strong evidence that the protein is a key mediator of the compound's effect.
-
Overexpression: Conversely, overexpressing the target protein in cells may sensitize them to the effects of this compound.
-
-
Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, its activity can be measured in the presence and absence of this compound to determine if the compound acts as an inhibitor or an activator.
Visualizing the Path to Discovery: Diagrams and Workflows
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the proposed experimental workflows and the hypothetical signaling pathway that could be initiated by this compound.
Caption: Workflow for the identification and validation of the molecular target of this compound.
Caption: A hypothetical signaling pathway initiated by this compound.
Conclusion
This compound represents a promising starting point for the development of a novel anti-cancer therapeutic. However, a comprehensive understanding of its molecular mechanism of action is a prerequisite for its advancement through the drug discovery pipeline. The experimental strategies outlined in this guide provide a clear and actionable framework for the scientific community to unravel the mysteries of this intriguing molecule, ultimately paving the way for its potential clinical application. By systematically identifying and validating its direct molecular target, researchers can unlock the full therapeutic potential of this compound and contribute to the ongoing fight against cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Apoptosis Inducer 33: A Technical Overview of a Novel Hydrazone Derivative in Cancer Research
For Immediate Release
[City, State] – [Date] – Apoptosis Inducer 33, a novel hydrazone derivative also identified as Compound H2, is emerging as a compound of interest in oncology research due to its demonstrated ability to inhibit the proliferation of tumor cells and induce programmed cell death, or apoptosis. This technical guide provides a comprehensive analysis of the current understanding of this compound, including its mechanism of action, signaling pathway insights, and relevant experimental data for researchers, scientists, and professionals in drug development.
Core Concepts and Mechanism of Action
This compound is a hydrazone-based compound with established antioxidant and antibacterial properties.[1][2] In the context of cancer, its primary therapeutic potential lies in its capacity to trigger apoptosis in malignant cells. While the precise molecular mechanisms are still under extensive investigation, preliminary evidence suggests an engagement of the intrinsic apoptotic pathway.
One study investigating a hydrazone compound, also referred to as H2, demonstrated its ability to induce late-stage apoptosis in HT-29 colon cancer cells. The proposed mechanism involves the upregulation of pro-apoptotic proteins such as Bax and the subsequent activation of executioner caspase-3. It is important to note that the definitive identification of this "H2" as identical to the commercially available "this compound (Compound H2)" requires further validation.
Signaling Pathway Analysis
Based on the available, albeit limited, data, the signaling cascade of this compound likely converges on the mitochondrial pathway of apoptosis. The hypothetical pathway is initiated by the compound's interaction with intracellular targets, leading to an upregulation of Bax. Bax, a key member of the Bcl-2 family, translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, culminating in the activation of the caspase cascade, with caspase-3 playing a central role in executing the apoptotic program.
A simplified representation of this proposed signaling pathway is provided below:
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
| Organism | Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus | 100 | 25 ± 0.01 |
| Candida albicans | 100 | 23.33 ± 0.21 |
| Escherichia coli | 100 | 14.4 ± 0.12 |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of hydrazone derivatives can be found in the scientific literature. A general workflow for assessing the apoptotic effects of a compound like this compound is outlined below.
Caption: General experimental workflow for apoptosis analysis.
Methodology for Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Add a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) to each well.
-
Imaging: Immediately visualize the cells under a fluorescence microscope.
-
Analysis: Differentiate and quantify live (uniform green fluorescence), early apoptotic (bright green condensed chromatin), late apoptotic (orange-red condensed chromatin), and necrotic (uniform orange-red fluorescence) cells.
Future Directions
The current body of research on this compound provides a promising foundation for its further development as an anticancer agent. Future investigations should focus on:
-
Definitive Target Identification: Elucidating the specific intracellular protein targets of this compound.
-
Comprehensive Pathway Mapping: A more detailed and validated mapping of the signaling cascades initiated by the compound.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
-
Structure-Activity Relationship Studies: Synthesizing and screening analogs of this compound to optimize its potency and selectivity.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully characterize the therapeutic potential of this compound.
References
Determining the Caspase Activation Profile of Novel Apoptosis Inducers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The induction of apoptosis is a cornerstone of many therapeutic strategies, particularly in oncology. A thorough understanding of how a novel compound engages the apoptotic machinery is critical for its development as a potential therapeutic agent. This technical guide outlines a systematic approach to characterizing the caspase activation profile of a novel apoptosis inducer, using the example of a hypothetical compound, "Apoptosis Inducer 33," a member of the hydrazone class of molecules known to possess pro-apoptotic properties. This document provides detailed experimental methodologies, illustrative data presentation, and visual representations of key signaling pathways and workflows to aid researchers in this critical phase of drug discovery.
Introduction to Apoptosis and Caspase Signaling
Apoptosis, or programmed cell death, is an evolutionarily conserved and tightly regulated process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The biochemical execution of apoptosis is primarily carried out by a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.
Apoptotic signaling is broadly divided into two major pathways:
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 .
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8 .
Both pathways converge on the activation of executioner caspases , primarily caspase-3, -6, and -7 . These caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Characterizing the Caspase Activation Profile of this compound
To elucidate the mechanism of action of a novel compound like this compound, a series of experiments are required to determine which caspases are activated, the kinetics of their activation, and the upstream signaling events.
Quantitative Analysis of Caspase Activity
The following tables present hypothetical data illustrating the results of caspase activity assays following treatment of a cancer cell line (e.g., MCF-7 breast cancer cells) with this compound.
Table 1: Dose-Dependent Activation of Key Caspases by this compound
| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| 1 | 3.5 ± 0.4 | 1.3 ± 0.2 | 4.1 ± 0.5 |
| 10 | 8.2 ± 0.9 | 1.5 ± 0.3 | 9.5 ± 1.1 |
| 50 | 9.1 ± 1.0 | 1.6 ± 0.3 | 10.2 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Caspase Activation by this compound (10 µM)
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| 1 | 1.5 ± 0.3 | 1.1 ± 0.1 | 2.1 ± 0.4 |
| 3 | 4.8 ± 0.6 | 1.2 ± 0.2 | 6.2 ± 0.8 |
| 6 | 8.2 ± 0.9 | 1.4 ± 0.3 | 9.5 ± 1.1 |
| 12 | 7.5 ± 0.8 | 1.3 ± 0.2 | 8.9 ± 1.0 |
| 24 | 5.1 ± 0.5 | 1.2 ± 0.2 | 6.3 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Hypothetical Data: The data in Tables 1 and 2 suggest that this compound potently activates caspase-9 and the executioner caspases-3/7 in a dose- and time-dependent manner, with minimal activation of caspase-8. This profile strongly indicates that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 human breast adenocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells in appropriate culture plates (e.g., 96-well plates for activity assays, 6-well plates for Western blotting). Allow cells to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time points.
Caspase Activity Assays (Luminescent)
This protocol is based on commercially available kits such as the Caspase-Glo® 3/7, 8, and 9 Assays (Promega).
-
Plate Seeding: Seed 1 x 10⁴ cells per well in a white-walled 96-well plate.
-
Treatment: Treat cells with this compound as described in section 3.1.
-
Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the luminescence of treated samples to that of the vehicle-treated control samples after subtracting the background reading from cell-free wells.
Western Blotting for Cleaved Caspases and PARP
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized workflow for characterizing the apoptotic mechanism of a novel compound.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Experimental workflow for characterizing caspase activation.
Conclusion
Determining the precise caspase activation profile is a fundamental step in the preclinical evaluation of any novel apoptosis-inducing agent. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers to systematically investigate the pro-apoptotic mechanism of compounds such as "this compound". A clear understanding of whether a compound acts through the intrinsic or extrinsic pathway, or both, is invaluable for guiding further drug development, identifying potential biomarkers, and designing rational combination therapies. While the specific profile of "this compound" remains to be experimentally determined, the approach detailed herein offers a clear path to its elucidation.
The Role of Small Molecule Inducers in Mitochondrial Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of small molecule inducers of the mitochondrial pathway of apoptosis, with a focus on the well-characterized compounds ABT-737, Obatoclax, and AT-101 (Gossypol). This document details their mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing their activity, and visualizes the core signaling pathways and experimental workflows.
Introduction to Mitochondrial Apoptosis and Small Molecule Inducers
The intrinsic, or mitochondrial, pathway of apoptosis is a critical programmed cell death mechanism that is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak), anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), and BH3-only proteins (e.g., Bid, Bad, Puma, Noxa) that act as sensors of cellular stress. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing their activation. Upon receiving apoptotic stimuli, BH3-only proteins are activated and either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, leading to the release and activation of Bax and Bak.
Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This is a crucial point of no return in apoptosis, as it allows the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c. Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Small molecule inducers of mitochondrial apoptosis are of significant interest in cancer therapy as they can bypass resistance mechanisms that affect upstream signaling pathways. Many of these compounds, known as BH3 mimetics, are designed to mimic the action of BH3-only proteins by binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby liberating pro-apoptotic proteins to initiate apoptosis.
Featured Small Molecule Inducers of Mitochondrial Apoptosis
This guide focuses on three well-studied small molecule inducers of mitochondrial apoptosis: ABT-737, Obatoclax, and AT-101.
-
ABT-737: A potent BH3 mimetic that specifically inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2] Its mechanism of action involves disrupting the interaction between these anti-apoptotic proteins and pro-apoptotic proteins like Bax and Bak, leading to the activation of the mitochondrial apoptosis pathway.[3][4]
-
Obatoclax (GX15-070): A pan-Bcl-2 family inhibitor that targets a broader range of anti-apoptotic proteins, including Mcl-1, in addition to Bcl-2 and Bcl-xL.[5] This broad specificity can be advantageous in overcoming resistance mediated by Mcl-1.
-
AT-101 (Gossypol): A natural product derived from the cotton plant that acts as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins.[6][7][8] It has been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway.[6]
Quantitative Data on Apoptosis Induction
The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of ABT-737, Obatoclax, and AT-101 in various cancer cell lines, providing a quantitative measure of their pro-apoptotic potency.
Table 1: ABT-737 Potency in Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 0.74 | [2] |
| DOHH-2 | Lymphoma | 0.0083 | [2] |
| HAL-01 | Pre-B cell leukemia | 0.192 | [1] |
| HL-60 | Leukemia | <10 | [1] |
| K562 | Leukemia | <10 | [1] |
| Nalm-6 | Leukemia | <10 | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 | [9] |
Table 2: Obatoclax Potency in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | [5] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | [5] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845 | [5] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | [5] |
| OSCC cell lines | Oral Squamous Cell Carcinoma | Not specified | [10] |
Table 3: AT-101 (Gossypol) Potency in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-mel-19 | Melanoma | 23 - 46 | [6] |
| Sihas | Cervical Cancer | 23 - 46 | [6] |
| H69 | Small Cell Lung Cancer | 23 - 46 | [6] |
| K562 | Myelogenous Leukemia | 23 - 46 | [6] |
| Gastric Cancer Cell Lines | Gastric Cancer | Not specified | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the involvement of the mitochondrial pathway in apoptosis induced by small molecules.
Cell Viability and Apoptosis Assays
4.1.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Induce apoptosis in your target cells by treating with the small molecule inducer for the desired time. Include untreated and vehicle-treated cells as negative controls.
-
Harvest cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL).[12]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.
-
-
Mitochondrial Function Assays
4.2.1. JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
This assay measures the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
-
Protocol:
-
Seed cells in a multi-well plate and treat with the apoptosis-inducing compound. Include untreated cells as a negative control and cells treated with a mitochondrial uncoupler like CCCP (5-50 µM for 15-30 minutes) as a positive control for mitochondrial depolarization.[14]
-
Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).[15]
-
Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[15]
-
Remove the staining solution and wash the cells with 1X Assay Buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, a hallmark of apoptosis.
-
4.2.2. Western Blot for Cytochrome c Release
This technique detects the translocation of cytochrome c from the mitochondria to the cytosol.
-
Principle: Following MOMP, cytochrome c is released from the mitochondria into the cytosol. By separating the cytosolic and mitochondrial fractions of the cell and performing a Western blot, the amount of cytochrome c in each fraction can be quantified.
-
Protocol:
-
Treat cells with the apoptosis inducer.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer on ice (typically 30-50 strokes).[16]
-
Centrifuge the homogenate at a low speed (e.g., 700-1,200 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.[16]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., β-actin) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[17]
-
Interpretation: An increase in the level of cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.
-
Caspase Activity Assay
4.3.1. Colorimetric or Fluorometric Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase, caspase-3.
-
Principle: Caspase-3 is activated during apoptosis and cleaves specific peptide substrates. The assay utilizes a synthetic peptide substrate for caspase-3 that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.
-
Protocol:
-
Induce apoptosis in cells by treatment with the small molecule.
-
Lyse the cells to release the cellular contents, including caspases.
-
Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC).[3][18]
-
Incubate the reaction at 37°C for 1-2 hours.[19]
-
Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an appropriate excitation/emission wavelength (e.g., Ex/Em = 380/440 nm for AMC) for the fluorometric assay.[3]
-
Interpretation: An increase in the absorbance or fluorescence signal compared to untreated control cells indicates an increase in caspase-3 activity.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Signaling pathway of BH3 mimetic-induced mitochondrial apoptosis.
Caption: General experimental workflow for assessing mitochondrial apoptosis.
Conclusion
Small molecule inducers of the mitochondrial apoptosis pathway represent a promising class of therapeutics, particularly in oncology. A thorough understanding of their mechanism of action and the ability to robustly assess their effects are crucial for their continued development and application. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes and laboratory workflows. By employing the methodologies outlined herein, researchers can effectively characterize the pro-apoptotic activity of novel and existing compounds that target the mitochondrial pathway of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 17. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mpbio.com [mpbio.com]
- 19. promega.com [promega.com]
The Role of Interleukin-33 in the Modulation of Extrinsic and Intrinsic Apoptotic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, is emerging as a critical regulator of cellular life and death decisions. While initially characterized as a key player in immune responses, its influence on apoptosis is a subject of intense investigation. This technical guide provides an in-depth examination of the molecular mechanisms through which IL-33 modulates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Contrary to functioning as a direct apoptosis inducer, IL-33 predominantly exerts a potent anti-apoptotic, pro-survival effect in a variety of cell types. This is primarily achieved by reinforcing the intrinsic pathway's defenses against apoptotic stimuli. However, its interaction with components of the extrinsic pathway reveals a complex, context-dependent regulatory role. This document details the core signaling cascades, summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the involved pathways.
The IL-33 Signaling Cascade: An Overview
IL-33 exerts its function by binding to a heterodimeric receptor complex consisting of the Suppression of Tumorigenicity 2 (ST2, also known as IL1RL1) protein and the IL-1 Receptor Accessory Protein (IL-1RAcP).[1] This binding event initiates a downstream signaling cascade through intracellular Toll-interleukin receptor (TIR) domains, recruiting adaptor molecules such as MyD88. This leads to the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which in turn regulate the expression of a wide array of genes, including those central to the control of apoptosis.[2][3]
Modulation of the Intrinsic vs. Extrinsic Apoptotic Pathways
IL-33's primary anti-apoptotic influence is exerted through robust regulation of the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins at the mitochondrial level. Its effects on the extrinsic pathway are more indirect, often involving the modulation of downstream executioner molecules.
Inhibition of the Intrinsic (Mitochondrial) Pathway
The central event in the intrinsic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which allows the release of cytochrome c into the cytosol. IL-33 signaling potently inhibits this critical step through multiple mechanisms:
-
Upregulation of Anti-Apoptotic Bcl-2 Family Proteins : IL-33 signaling, via NF-κB and ERK1/2, transcriptionally upregulates the expression of key anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][4][5][6] These proteins reside on the mitochondrial outer membrane and prevent MOMP by sequestering pro-apoptotic effector proteins.
-
Downregulation of Pro-Apoptotic Bcl-2 Family Proteins : In some cellular contexts, such as osteosarcoma, IL-33 has been shown to decrease the expression of the pro-apoptotic protein Bax.[4][6]
-
Stabilization of the Mitochondrial Membrane : By increasing the ratio of anti-apoptotic to pro-apoptotic Bcl-2 proteins (e.g., increasing the Bcl-2/Bax ratio), IL-33 signaling stabilizes the mitochondrial outer membrane, preventing pore formation by Bax/Bak oligomers.[5][7] This directly blocks the release of cytochrome c, thereby preventing the assembly of the apoptosome and the subsequent activation of the initiator caspase-9 and executioner caspase-3.[1][5][7]
Crosstalk with the Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of the initiator caspase-8. While IL-33 does not typically block this initial activation step directly, its downstream signaling can interfere with the execution phase of apoptosis.
-
Upregulation of Inhibitor of Apoptosis Proteins (IAPs) : IL-33 signaling induces the expression of IAP family members, such as XIAP, cIAP1, and survivin.[2][8] These proteins are potent endogenous inhibitors of caspases. They can directly bind to and neutralize executioner caspases-3 and -7, which are common to both pathways, and in some cases, initiator caspases. This provides a mechanism to suppress apoptosis even if the extrinsic pathway has been initiated.
-
Context-Dependent Pro-Apoptotic Effects : It is crucial to note that the function of IL-33 can be highly context-dependent. In pancreatic cancer, for instance, IL-33 has been reported to have an anti-tumorigenic effect by upregulating the pro-apoptotic molecule TRAIL, a ligand for an extrinsic death receptor.[3] This highlights the complexity of IL-33 signaling in different cellular environments.
-
Negative Feedback via Caspase Cleavage : A key regulatory mechanism exists where the apoptotic machinery, once activated, can shut down the IL-33 pro-survival signal. Active executioner caspases-3 and -7 have been shown to proteolytically cleave and inactivate IL-33.[9] This ensures that once apoptosis is irrevocably triggered, the anti-apoptotic signal from IL-33 is extinguished.
Quantitative Data on IL-33's Anti-Apoptotic Effects
Experimental studies have quantified the potent pro-survival effects of IL-33. The data below are summarized from studies in different cell types, illustrating a consistent anti-apoptotic function.
Table 1: Effect of IL-33 on Cell Viability and Apoptosis Rates
| Cell Type | Apoptotic Stimulus | IL-33 Concentration | Outcome | Reference |
|---|---|---|---|---|
| Cultured Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | 100 ng/mL | Apoptosis reduced from 47.76% (control) to 18%.[2] | [2] |
| U2OS Osteosarcoma Cells | Endogenous | IL-33 Plasmid Transfection | Significantly reduced rate of apoptosis compared to control.[6][10] | [6][10] |
| Non-Small Cell Lung Cancer | Endogenous | IL-33 Overexpression | Inhibition of apoptosis.[4] |[4] |
Table 2: Modulation of Apoptosis-Related Protein Expression by IL-33
| Protein | Pathway | Effect of IL-33 | Cellular Context | Reference |
|---|---|---|---|---|
| Bcl-2 | Intrinsic (Anti-Apoptotic) | Upregulation | Cardiomyocytes, Neurons, Osteosarcoma Cells | [1][2][6] |
| Bcl-xL | Intrinsic (Anti-Apoptotic) | Upregulation | Cardiomyocytes | [2] |
| Bax | Intrinsic (Pro-Apoptotic) | Downregulation | Osteosarcoma Cells, NSCLC Cells | [4][6] |
| Cleaved Caspase-3 | Execution Phase | Downregulation/Suppression | Cardiomyocytes, Neurons | [1][8] |
| XIAP | IAP Family | Upregulation | Cardiomyocytes | [2][8] |
| cIAP1 | IAP Family | Upregulation | Cardiomyocytes | [2][8] |
| Survivin | IAP Family | Upregulation | Cardiomyocytes |[2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the role of IL-33 in apoptosis.
Protocol 1: Detection of Apoptosis by Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Preparation: Plate and treat cells with recombinant IL-33 or transfect with an IL-33 expression plasmid for the desired time. Include appropriate vehicle and positive controls.
-
Harvesting: Gently harvest cells (including supernatants for suspension cells) and wash twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to quantify changes in the expression levels of specific proteins involved in the apoptotic cascade.
Methodology:
-
Lysate Preparation: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensity, normalized to a loading control (e.g., β-actin).[1][2][4][6]
Protocol 3: Assessment of Apoptosis by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Sample Preparation: Prepare cells cultured on coverslips or tissue sections by fixing with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT enzyme and labeled nucleotides (e.g., fluorescein-dUTP), according to the manufacturer's protocol (typically 60 minutes at 37°C in a humidified chamber).
-
Counterstaining: Wash the samples to remove unincorporated nucleotides. For immunofluorescence, proceed with blocking and incubation with primary antibodies for cell-type specific markers (e.g., α-sarcomeric actin for cardiomyocytes).[2]
-
Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the samples and visualize using a fluorescence microscope.
-
Interpretation: TUNEL-positive nuclei (e.g., green fluorescence) indicate apoptotic cells. The percentage of apoptotic cells can be calculated as (TUNEL-positive nuclei / total DAPI-stained nuclei) x 100.[2]
-
Conclusion
Interleukin-33 is a potent modulator of apoptosis, acting primarily as a pro-survival cytokine. Its mechanism of action is centered on the inhibition of the intrinsic mitochondrial pathway through the upregulation of anti-apoptotic Bcl-2 family proteins and subsequent prevention of MOMP. Furthermore, IL-33 signaling can suppress the execution phase of apoptosis by inducing IAPs, which provides a point of crosstalk for inhibiting signals from the extrinsic pathway. The existence of a negative feedback loop, whereby caspases inactivate IL-33, underscores the tightly regulated nature of this system. Understanding the dual, context-dependent roles of IL-33 is critical for drug development professionals, as targeting this pathway could have significant therapeutic implications in diseases characterized by excessive or insufficient apoptosis, from cardiovascular injury to cancer.
References
- 1. Frontiers | IL-33 Provides Neuroprotection through Suppressing Apoptotic, Autophagic and NF-κB-Mediated Inflammatory Pathways in a Rat Model of Recurrent Neonatal Seizure [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. The Janus Face of IL-33 Signaling in Tumor Development and Immune Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Interleukin-33 prevents apoptosis and improves survival after experimental myocardial infarction through ST2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Dual Role of Interleukin-33 in Apoptosis: A Technical Guide to its Effects on Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The term "Apoptosis Inducer 33" is not a standardized designation in current scientific literature. However, extensive research into the cytokine Interleukin-33 (IL-33) reveals its significant, albeit complex, role in the regulation of apoptosis, often through the modulation of the Bcl-2 family of proteins. This technical guide provides an in-depth exploration of the multifaceted effects of IL-33 on this critical protein family, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. While in many cellular contexts IL-33 functions as an inhibitor of apoptosis, its pro-apoptotic capabilities in specific cancer cell lines highlight its potential as a therapeutic target. This guide will therefore address the dual nature of IL-33's influence on programmed cell death.
Core Mechanism: IL-33 and the Bcl-2 Family Interaction
Interleukin-33, a member of the IL-1 superfamily, exerts its influence on apoptosis primarily by binding to its receptor, ST2. This interaction initiates a signaling cascade that culminates in the altered expression of key members of the Bcl-2 protein family. The Bcl-2 family, comprising both pro-apoptotic (e.g., Bax, Bak, Bad, Bid, Puma, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins, is central to the regulation of the intrinsic apoptotic pathway. The balance between these opposing factions dictates the cell's fate.
In its predominantly anti-apoptotic role, IL-33 signaling leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the downregulation of pro-apoptotic proteins such as Bax. This shift in the Bcl-2 family protein landscape raises the threshold for apoptosis, thereby promoting cell survival. This effect has been observed in various cell types, including non-small cell lung cancer (NSCLC) cells, cardiomyocytes, and mast cells.[1][2]
Conversely, in certain cancer cell lines, IL-33 has been shown to have a pro-apoptotic effect. This can occur through the upregulation of pro-apoptotic molecules and the downregulation of anti-apoptotic proteins like Bcl-2. The precise mechanisms governing this differential response are still under investigation but are likely context-dependent, influenced by the specific cellular environment and the presence of other signaling molecules.
Quantitative Data on Bcl-2 Family Protein Modulation by IL-33
The following tables summarize the quantitative effects of IL-33 on the expression of key Bcl-2 family proteins as reported in the literature.
| Cell Type | Treatment | Protein | Change in Expression | Reference |
| Non-Small Cell Lung Cancer (A549 cells) | Overexpression of IL-33 | Bcl-2 | Increased | [1] |
| Non-Small Cell Lung Cancer (A549 cells) | Overexpression of IL-33 | Bax | Decreased | [1] |
| Rat Neonatal Cardiomyocytes | Hypoxia + IL-33 | Bcl-2 | Increased | |
| Rat Neonatal Cardiomyocytes | Hypoxia + IL-33 | Bcl-xL | Increased | |
| Murine Mast Cells | IL-33 | Bcl-xL | Increased | |
| Murine Mast Cells | IL-33 | Bcl-2 | No significant change |
| Cell Type | Treatment | Outcome | Quantitative Measurement | Reference |
| Rat Neonatal Cardiomyocytes | Hypoxia | Apoptosis | Increased TUNEL-positive cells | |
| Rat Neonatal Cardiomyocytes | Hypoxia + IL-33 | Apoptosis | Dose-dependent decrease in TUNEL-positive cells | |
| Non-Small Cell Lung Cancer (A549 cells) | Overexpression of IL-33 | Apoptosis | Significantly inhibited | [1] |
Signaling Pathways
The anti-apoptotic effects of Interleukin-33 are primarily mediated through the activation of the ST2 receptor, leading to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades. A key pathway implicated in the IL-33-mediated regulation of Bcl-2 family proteins is the ERK1/2 signaling pathway.[1]
Caption: IL-33/ST2 signaling pathway leading to modulation of Bcl-2 family proteins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to investigate the effects of IL-33 on Bcl-2 family proteins and apoptosis.
Western Blot Analysis for Bcl-2 Family Proteins
This protocol outlines the steps for detecting and quantifying the expression levels of Bcl-2 family proteins in cell lysates following IL-33 treatment.
Caption: General workflow for Western blot analysis.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture cells (e.g., A549, rat neonatal cardiomyocytes) to 70-80% confluency in appropriate media.
-
Treat cells with recombinant IL-33 at desired concentrations (e.g., 10-100 ng/mL) for a specified duration (e.g., 24-72 hours). Include an untreated control group.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., rabbit anti-Bcl-2, mouse anti-Bax) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Detailed Steps:
-
Cell Preparation:
-
Culture and treat cells with IL-33 as described above.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
-
TUNEL Staining:
-
Incubate cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions.
-
For immunofluorescent analysis, co-stain with a cell-specific marker (e.g., α-sarcomeric actin for cardiomyocytes) and a nuclear counterstain (e.g., DAPI).
-
-
Analysis:
-
Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the percentage of TUNEL-positive cells.
-
Apoptosis Detection by Annexin V Staining
Annexin V staining identifies early-stage apoptosis by detecting the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
Detailed Steps:
-
Cell Preparation:
-
Culture and treat cells with IL-33.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a vital dye such as propidium (B1200493) iodide (PI) to distinguish between apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
-
Incubate in the dark at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic and necrotic cells in each treatment group.
-
Conclusion
Interleukin-33 demonstrates a significant and complex regulatory role in apoptosis, primarily through its modulation of the Bcl-2 family of proteins. While often acting as a survival factor by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL and downregulating pro-apoptotic members like Bax, its ability to induce apoptosis in certain contexts underscores its potential as a therapeutic target. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the intricate relationship between IL-33 and programmed cell death. Further exploration into the context-dependent mechanisms that dictate the pro- or anti-apoptotic function of IL-33 will be crucial for the development of novel therapeutic strategies in cancer and other diseases.
References
"Apoptosis inducer 33" structural activity relationship
An In-Depth Technical Guide on the Structure-Activity Relationship of Apoptosis Inducer 20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Apoptosis Inducer 20, a novel and potent anti-proliferative agent. This document details the core mechanism of action, summarizes quantitative biological data, provides detailed experimental protocols, and visualizes key cellular pathways and workflows. Apoptosis Inducer 20 belongs to the class of indolic benzenesulfonamides and has demonstrated significant potential in preclinical cancer research.[1]
Core Mechanism of Action
Apoptosis Inducer 20 functions as an anti-mitotic agent, exerting its anti-cancer effects through a well-defined mechanism.[2] The primary mode of action involves the disruption of microtubule dynamics, which is critical for the formation of the mitotic spindle during cell division.[3][4] This interference leads to a cascade of cellular events, beginning with cell cycle arrest at the G2/M phase and culminating in programmed cell death, or apoptosis, through the intrinsic pathway.[1][5]
The key steps in the mechanism of action are:
-
Tubulin Binding: Apoptosis Inducer 20 is believed to bind to the colchicine (B1669291) site on tubulin, inhibiting its polymerization into microtubules.[2]
-
G2/M Cell Cycle Arrest: The disruption of microtubule formation activates the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that halts the cell cycle at the G2/M transition until all chromosomes are properly attached to the mitotic spindle.[2] This arrest is characterized by an increase in the levels of mitotic markers such as Mitotic Protein Monoclonal 2 (MPM2) and Cyclin B1.[2]
-
Induction of Intrinsic Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is supported by the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2.[2] This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the formation of the apoptosome.[6]
-
Caspase Activation: The apoptosome activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases, primarily caspase-3 and caspase-7.[1][2] These effector caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Structure-Activity Relationship (SAR) of Indolic Benzenesulfonamide (B165840) Analogs
The core structure of this class of compounds consists of an indole (B1671886) ring linked to a benzenesulfonamide group.[1] A study evaluating 34 novel indolic benzenesulfonamides has provided key insights into the structural features that govern their anti-proliferative activity.[1]
Key SAR Insights:
-
Benzenesulfonamide Substitutions: The presence of three methoxy (B1213986) groups on the benzenesulfonamide ring is a critical determinant for high potency.[1]
-
Sulfonamide Nitrogen Substitution: Methylation of the sulfonamide nitrogen, as seen in Apoptosis Inducer 20 (Analog 12 in the referenced study), leads to a significant enhancement in anti-proliferative activity.[1]
Data Presentation
The following table summarizes the structure-activity relationship data for a selection of Apoptosis Inducer 20 analogs. The anti-proliferative activity is presented as the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values. The most active derivatives exhibit GI50 values in the low nanomolar range.[4]
| Compound ID (Analog) | Indole Substituent | Benzenesulfonamide Substituent | Sulfonamide Nitrogen Substituent | Anti-proliferative Activity (GI50, nM) |
| Apoptosis Inducer 20 (Analog 12) | Unsubstituted | 3,4,5-trimethoxy | Methyl | 1.7 - 109 [4] |
| Analog A | Unsubstituted | 4-methoxy | Hydrogen | Lower Potency |
| Analog B | 5-Fluoro | 3,4,5-trimethoxy | Hydrogen | High Potency |
| Analog C | Unsubstituted | Unsubstituted | Methyl | Lower Potency |
Note: This table is a representative summary based on the described SAR. Specific IC50 values for each analog against various cell lines would require access to the full dataset from the primary literature.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of Apoptosis Inducer 20 and a general experimental workflow for its characterization.
References
In Vitro Cytotoxicity and Apoptosis Induction by Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity assays relevant to the study of apoptosis-inducing agents, with a particular focus on the class of compounds known as hydrazone derivatives. While the specific entity "Apoptosis Inducer 33" is not uniquely defined in the scientific literature, this guide will use illustrative data from various published studies on pro-apoptotic hydrazone compounds to detail the necessary experimental protocols and data interpretation.
Introduction to Hydrazone Derivatives as Apoptosis Inducers
Hydrazone derivatives are a class of organic compounds characterized by the azometine group (>C=N-N<) and are recognized for their broad spectrum of biological activities, including anticancer properties. Many synthetic hydrazone derivatives have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, often by inducing programmed cell death, or apoptosis. These compounds represent a promising area of research for the development of novel chemotherapeutic agents. The in vitro evaluation of these compounds is a critical first step in the drug discovery process.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following tables summarize the IC50 values for several exemplary hydrazone derivatives against various cancer cell lines, as reported in the literature.
Table 1: IC50 Values of Coumarin (B35378) Hydrazide-Hydrazone Hybrids in HepG2 and LH86 Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
| Hybrid 4 | HepG2 | 17.82 ± 2.79 |
| Hybrid 5 | HepG2 | 7.87 ± 0.88 |
| Hybrid 4 | LH86 | 48.32 ± 2.64 |
| Hybrid 5 | LH86 | 70.87 ± 7.45 |
Data from a study on coumarin hydrazide-hydrazone derivatives, which demonstrated potent activity against the HepG2 human liver cancer cell line.[1]
Table 2: IC50 Values of N-Acyl Hydrazone Derivatives in Various Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | ME-16C (Cervical) IC50 (µM) |
| 7b | 7.52 ± 0.32 | 10.11 ± 0.54 | 12.14 ± 0.78 |
| 7c | 6.19 ± 0.25 | 9.89 ± 0.43 | 10.23 ± 0.55 |
| 7d | 5.87 ± 0.19 | 8.12 ± 0.37 | 9.87 ± 0.41 |
| Doxorubicin (B1662922) | 0.83 ± 0.07 | 0.75 ± 0.04 | 0.80 ± 0.09 |
This table presents the cytotoxic activity of newly synthesized N-acyl hydrazone derivatives, with doxorubicin as a positive control, highlighting their antiproliferative effects.[2]
Experimental Protocols for Cytotoxicity and Apoptosis Assays
A multi-assay approach is essential to thoroughly characterize the cytotoxic and pro-apoptotic activity of a test compound. Below are detailed methodologies for key experiments.
Cell Viability Assays
These assays measure the overall cytotoxic or cytostatic effects of a compound.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The following day, treat the cells with various concentrations of the hydrazone derivative. Include a vehicle-only control and a positive control (e.g., doxorubicin). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection Assays
These assays specifically identify and quantify cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound as described for the viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Effector caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade. Their activity can be measured using fluorogenic or colorimetric substrates.
Protocol (Fluorogenic):
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the active caspases to cleave the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the released fluorophore using a fluorometer. The signal intensity is proportional to the caspase activity.
-
Data Normalization: Normalize the results to the total protein concentration of the lysate.
Visualization of Methodologies and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a representative signaling pathway for apoptosis induction.
References
A Technical Guide to the Initial Screening of Novel Apoptosis Inducers in Cancer Cell Lines
An in-depth technical guide or whitepaper on the core of "Apoptosis inducer 33" initial screening in cancer cell lines. Researchers, scientists, and drug development professionals. Data Presentation: Summarize all quantitative data into clearly structured tables for easy comparison. Experimental Protocols: Provide detailed methodologies for all key experiments cited. Mandatory Visualization: Create diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language). Enclose all DOT scripts within a dot code block. Provide a brief, descriptive caption directly below each generated diagram (Within 100 characters). Diagram Specifications: Max Width: 760px. Color Contrast Rule: Ensure sufficient contrast between arrow/symbol colors and their background.Avoid using the same color for foreground elements (text, arrows, symbols) as for the background. Node Text Contrast Rule (Critical): For any node (e.g., rectangle, circle, etc.) that contains text, the text color (fontcolor) must be explicitly set to have high contrast against the node's background color (fillcolor). Color Palette: Use only #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368.
Introduction
The induction of apoptosis, or programmed cell death, is a cornerstone of many successful cancer therapies.[1] The search for novel compounds that can selectively trigger this process in cancer cells is a critical area of drug discovery. This guide provides a comprehensive overview of the initial screening process for a hypothetical novel apoptosis-inducing agent, herein referred to as "this compound". While a specific molecule with this name is not prominently described in the available scientific literature, this document outlines the standard methodologies and data interpretation that would be applied to characterize such a compound. The protocols and data presented are based on established techniques for evaluating apoptosis inducers.[2][3]
It is important to note that the cytokine Interleukin-33 (IL-33) has been studied in the context of apoptosis, but it predominantly functions as an inhibitor of apoptosis in various cancer cell lines, often promoting cell survival.[4][5][6] Therefore, the information presented here is a generalized framework for the discovery and initial characterization of a pro-apoptotic agent.
Experimental Workflow for Initial Screening
The initial screening of a potential apoptosis inducer involves a multi-step process to determine its cytotoxic and pro-apoptotic activity across various cancer cell lines. The workflow is designed to first identify the effective concentration range and then to confirm that the observed cell death is indeed due to apoptosis.
Data Presentation: Quantitative Analysis of "this compound"
The following tables represent hypothetical data from the initial screening of "this compound" to illustrate the expected outcomes.
Table 1: Cytotoxicity of "this compound" in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| HeLa | Cervical Carcinoma | 12.3 ± 1.4 |
| A549 | Lung Carcinoma | 6.8 ± 0.7 |
| HCT-116 | Colorectal Carcinoma | 9.2 ± 1.1 |
| PC-3 | Prostate Carcinoma | 15.1 ± 1.8 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by "this compound" in A549 Cells (24h Treatment)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 3.2 ± 0.5 | 1.8 ± 0.3 |
| "this compound" | 5 | 25.6 ± 2.1 | 8.4 ± 0.9 |
| "this compound" | 10 | 48.9 ± 3.5 | 15.7 ± 1.6 |
Percentage of cells in different stages of apoptosis as determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of "this compound" for 48 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with "this compound" at the desired concentrations and time points.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
3. Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with "this compound".
-
After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
-
Signaling Pathways in Apoptosis
A novel apoptosis inducer would likely modulate one of the two major apoptotic pathways: the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases.
The Role of Interleukin-33 (IL-33) in Apoptosis
In contrast to a hypothetical apoptosis inducer, IL-33 is a cytokine that has been shown to promote cell survival and inhibit apoptosis in several cancers.[4][6] It typically signals through the ST2 receptor, leading to the activation of downstream pathways such as NF-κB and PI3K/AKT, which in turn upregulate anti-apoptotic proteins like Bcl-2 and cIAPs.[5][8][9]
The initial screening of a novel apoptosis inducer is a systematic process that relies on a series of well-established in vitro assays. By first determining the cytotoxic profile of a compound like the hypothetical "this compound" and subsequently confirming its pro-apoptotic mechanism, researchers can identify promising candidates for further preclinical development. The use of quantitative data analysis, detailed experimental protocols, and clear visualization of the underlying biological pathways are essential for the successful characterization of new anti-cancer agents. While the specific compound "this compound" remains hypothetical, the framework presented here provides a robust guide for the evaluation of any new chemical entity designed to target the apoptotic machinery in cancer cells.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IL-33 Provides Neuroprotection through Suppressing Apoptotic, Autophagic and NF-κB-Mediated Inflammatory Pathways in a Rat Model of Recurrent Neonatal Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Apoptosis Inducer 33: A Technical Guide to its Chemical Properties, Stability, and apoptotic Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Apoptosis inducer 33, chemically identified as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide, is a hydrazone derivative with demonstrated potential in inducing programmed cell death. Its unique structure, combining an indole (B1671886) moiety with a benzamide (B126) group through a hydrazone linkage, has drawn interest for its therapeutic possibilities, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and the mechanistic pathways involved in apoptosis induction by this compound. The information presented herein is intended to support further research and development efforts in leveraging this compound as a potential therapeutic agent.
Chemical Properties
This compound is a small molecule with the molecular formula C16H13N3O2. A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value |
| IUPAC Name | 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC=C3)O |
| Appearance | Solid (predicted) |
| CAS Number | Not available |
Stability Profile
The stability of this compound, like other hydrazone derivatives, is a critical factor for its handling, storage, and biological activity. While specific, detailed stability studies on this particular compound are not extensively available in the public domain, the general stability of the hydrazone linkage is influenced by several factors:
-
pH: Hydrazones are known to be susceptible to hydrolysis, particularly under acidic conditions. The stability of the C=N bond is generally lowest in acidic environments and increases with rising pH. It is recommended to maintain neutral or slightly alkaline conditions for storage of solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of hydrazone compounds. For long-term storage, it is advisable to keep the compound in a solid, dry form at low temperatures, such as -20°C.
-
Solvents: The choice of solvent can impact the stability of this compound. Protic solvents may facilitate hydrolysis of the hydrazone bond. For preparing stock solutions, anhydrous aprotic solvents like DMSO or DMF are generally preferred. The stability in aqueous buffers should be evaluated empirically for specific experimental conditions.
-
Light: While no specific data on photosensitivity is available, it is good laboratory practice to protect the compound from prolonged exposure to light.
Apoptotic Induction and Signaling Pathways
While the precise apoptotic signaling pathway initiated by this compound has not been definitively elucidated in dedicated studies, research on structurally related indole-hydrazone derivatives provides valuable insights into its potential mechanisms of action. These compounds are known to induce apoptosis through various signaling cascades.
Based on studies of similar indole-hydrazone compounds, this compound may induce apoptosis through one or more of the following pathways:
-
Reactive Oxygen Species (ROS) and JNK Signaling: Some indole hydrazide derivatives have been shown to induce apoptosis and autophagy through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[1]
-
MAPK and p53 Pathways: Other related compounds have been found to trigger apoptosis via caspase-independent pathways involving the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, as well as the tumor suppressor protein p53.[2]
-
Inhibition of Pro-Survival Pathways: Certain indolyl-hydrazones act as kinase inhibitors, targeting pro-survival signaling pathways like the EGFR/PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a potential signaling pathway for apoptosis induction by an indole-hydrazone derivative, which may be relevant to this compound.
Caption: Potential signaling pathways for this compound.
Experimental Protocols
General Protocol for In Vitro Apoptosis Induction
This protocol provides a framework for assessing the apoptotic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: The following day, dilute the stock solution of this compound in complete cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (DMSO-treated cells) and an untreated control.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Apoptosis Assay: At the end of the incubation period, harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram illustrates a general workflow for an in vitro apoptosis assay.
Caption: General workflow for an in vitro apoptosis assay.
Conclusion
This compound, 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide, represents a promising scaffold for the development of novel anticancer therapeutics. Its hydrazone linkage, while requiring careful consideration of stability, offers a potential mechanism for targeted drug delivery and release. The insights into the apoptotic pathways induced by related indole-hydrazone derivatives provide a solid foundation for further mechanistic studies of this specific compound. The experimental protocols outlined in this guide are intended to facilitate these investigations, ultimately contributing to a better understanding of the therapeutic potential of this compound. Further research is warranted to establish a detailed stability profile and to elucidate the precise molecular mechanisms underlying its pro-apoptotic activity.
References
An In-Depth Technical Guide to Apoptosis Inducers: Focus on Hydrazone Derivatives and the Case of "Apoptosis Inducer 33"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted induction of apoptosis, or programmed cell death, is a cornerstone of modern therapeutic strategies, particularly in oncology. Molecules capable of initiating this cascade are of significant interest for drug development. This technical guide provides a comprehensive overview of apoptosis inducers, with a specific focus on the emerging class of hydrazone derivatives. We will explore the intellectual property landscape, delve into the core signaling pathways, and provide detailed experimental protocols for the evaluation of these compounds. While publicly available data on a specific molecule designated "Apoptosis Inducer 33" is limited, it serves as an illustrative example within the broader and more extensively researched class of hydrazone-based apoptosis inducers.
"this compound," also identified as compound H2, is chemically known as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide. It is a hydrazone derivative recognized for its antioxidant and antimicrobial properties, as well as its capacity to suppress tumor cell proliferation and induce apoptosis. However, specific patent filings and detailed mechanistic studies for this particular compound are not extensively documented in the public domain. Therefore, this guide will leverage the broader knowledge base of apoptosis inducers and hydrazone derivatives to provide a robust technical overview relevant to the study of compounds like "this compound."
Intellectual Property Landscape of Apoptosis Inducers
The intellectual property surrounding apoptosis inducers is a dynamic and competitive field. Patents in this area typically claim novel chemical entities, pharmaceutical compositions, and methods of use for treating diseases characterized by insufficient apoptosis, such as cancer.
A review of the patent landscape reveals several key trends:
-
Diverse Chemical Scaffolds: A wide array of chemical structures are being patented as apoptosis inducers. These range from natural product derivatives to purely synthetic small molecules. Heterocyclic compounds, including those with indole (B1671886) and benzothiazole (B30560) cores, are frequently claimed.
-
Targeting Specific Pathways: Many patents are directed towards compounds that modulate specific components of the apoptotic machinery. A significant portion of these target the Bcl-2 family of proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or activate caspases.
-
Hydrazone Derivatives: Hydrazone derivatives have emerged as a promising class of anti-cancer agents, with numerous patents disclosing their synthesis and activity. These patents often highlight the ability of these compounds to induce apoptosis in multi-drug resistant cancer cell lines.
-
Combination Therapies: An increasing number of patents claim the use of apoptosis inducers in combination with other therapeutic agents, such as conventional chemotherapy or immunotherapy, to enhance efficacy and overcome resistance.
While a specific patent for "this compound" is not readily identifiable, the novelty of its synthesis, its specific formulation, or its use in a particular therapeutic context could be protectable. Researchers working with novel hydrazone derivatives should conduct thorough freedom-to-operate searches and consider patenting novel compositions of matter, methods of synthesis, and therapeutic applications.
Core Signaling Pathways in Apoptosis Induction
Apoptosis is primarily executed through two major signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both converge on the activation of a cascade of cysteine proteases known as caspases.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stresses such as DNA damage, oxidative stress, or growth factor withdrawal. This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis.
Caption: The intrinsic pathway of apoptosis, initiated by intracellular stress and regulated by the Bcl-2 family of proteins.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface. This ligand binding induces receptor trimerization and the recruitment of adaptor proteins, like FADD, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, the initiator caspase-8 is recruited and activated. Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway to amplify the apoptotic signal.
Caption: The extrinsic pathway of apoptosis, triggered by death receptor ligation and leading to caspase activation.
Experimental Protocols for Evaluating Apoptosis Inducers
A thorough evaluation of a potential apoptosis inducer requires a combination of in vitro and in vivo assays to determine its efficacy, potency, and mechanism of action.
In Vitro Assays
Table 1: Quantitative Data from In Vitro Apoptosis Assays
| Assay Type | Parameter Measured | Typical Units | Example Data (Hypothetical) |
| Cell Viability Assay (e.g., MTT, MTS) | IC50 (Inhibitory Concentration 50%) | µM or nM | 5.2 µM |
| Annexin V/Propidium Iodide Staining | Percentage of Apoptotic Cells | % | 45% (early apoptotic), 20% (late apoptotic) |
| Caspase Activity Assay | Fold Increase in Caspase-3/7, -8, -9 Activity | Fold Change | 4.5-fold increase in Caspase-3/7 activity |
| Mitochondrial Membrane Potential Assay | Ratio of Aggregate to Monomer Fluorescence | Ratio | Decrease in Red/Green fluorescence ratio |
| Western Blot Analysis | Protein Expression Levels | Relative Densitometry Units | 2.5-fold increase in cleaved PARP |
Detailed Methodologies for Key In Vitro Experiments
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the apoptosis inducer (e.g., "this compound") for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: A typical workflow for determining cell viability using the MTT assay.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the apoptosis inducer at the desired concentration for the determined optimal time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
3. Western Blot Analysis of Apoptosis-Related Proteins
-
Principle: Measures the expression levels of key proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family members, and their substrates like PARP.
-
Protocol:
-
Treat cells with the apoptosis inducer for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
-
In Vivo Models
Table 2: Parameters for In Vivo Evaluation of Apoptosis Inducers
| Parameter | Description | Typical Readouts |
| Tumor Growth Inhibition | Efficacy of the compound in reducing tumor volume in a xenograft model. | Tumor volume measurements, tumor weight at endpoint. |
| Pharmacokinetics (PK) | The absorption, distribution, metabolism, and excretion (ADME) of the compound. | Plasma concentration over time (AUC, Cmax, t1/2). |
| Pharmacodynamics (PD) | The effect of the compound on the target in the tumor tissue. | Immunohistochemistry (IHC) for cleaved caspase-3, TUNEL staining. |
| Toxicity | Adverse effects of the compound on the host. | Body weight changes, clinical signs of toxicity, histopathology of major organs. |
Detailed Methodology for a Xenograft Efficacy Study
-
Principle: To evaluate the anti-tumor efficacy of an apoptosis inducer in a living organism using human tumor cells implanted in immunocompromised mice.
-
Protocol:
-
Implant human cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of athymic nude or NOD/SCID mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the apoptosis inducer (e.g., via oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot, IHC for apoptotic markers).
-
Collect major organs for histopathological analysis to assess toxicity.
-
Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of an apoptosis inducer.
Conclusion and Future Directions
The induction of apoptosis remains a highly validated and promising strategy for the development of novel therapeutics, particularly in oncology. While specific information on "this compound" is currently limited in the public domain, its classification as a hydrazone derivative places it within a chemical class of significant interest for its pro-apoptotic and anti-cancer activities. The methodologies and pathways described in this guide provide a robust framework for the investigation of "this compound" and other novel apoptosis-inducing agents.
Future research in this field will likely focus on the development of more selective and potent apoptosis inducers with improved pharmacokinetic properties and reduced off-target toxicities. The exploration of novel chemical scaffolds, such as hydrazone derivatives, and the use of sophisticated screening platforms will continue to drive the discovery of next-generation cancer therapies. Furthermore, a deeper understanding of the intricate regulation of apoptotic pathways will enable the rational design of combination therapies that can overcome resistance and improve patient outcomes. For researchers and drug development professionals, a comprehensive understanding of the intellectual property landscape, the underlying biological mechanisms, and the rigorous experimental evaluation of these compounds is paramount to translating promising laboratory findings into effective clinical treatments.
Methodological & Application
Application Notes and Protocols for Interleukin-33 (IL-33) in Cell Culture Apoptosis Studies
A Note on Nomenclature: The term "Apoptosis Inducer 33" does not correspond to a recognized, specific chemical compound in the scientific literature. The following application notes and protocols are based on the extensive research available for Interleukin-33 (IL-33) , a cytokine with a complex and context-dependent role in regulating apoptosis. It can act as both an inducer and an inhibitor of apoptosis depending on the cell type and microenvironment.
These guidelines are intended for researchers, scientists, and drug development professionals investigating the multifaceted role of IL-33 in programmed cell death.
Application Notes
Introduction to Interleukin-33 (IL-33) and its Role in Apoptosis
Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines that plays a crucial role in various physiological and pathological processes, including inflammation and tumorigenesis.[1][2] Its effect on apoptosis is dichotomic, exhibiting both pro-apoptotic and anti-apoptotic activities. This dual functionality is highly dependent on the cellular context, such as the cancer type and the specific signaling pathways activated.[3] IL-33 exerts its effects by binding to its receptor ST2, which is a member of the IL-1 receptor family.[2][4] This interaction can trigger downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, ultimately influencing the expression of key apoptosis-regulating proteins like Bcl-2 and Bax.[1][5]
Mechanism of Action
The binding of IL-33 to its transmembrane receptor ST2L initiates a signaling cascade that can lead to the activation of nuclear factor-kappa B (NF-κB), a key regulator of apoptosis.[4][6] Depending on the cellular context, this can either promote cell survival or induce apoptosis. For instance, in non-small cell lung cancer cells, endogenous IL-33 has been shown to inhibit apoptosis by upregulating the anti-apoptotic protein BCL2 and downregulating the pro-apoptotic protein BAX via the ERK1/2 pathway.[1][2] Conversely, in gastric cancer cell lines, IL-33 has been observed to have an antiproliferative and pro-apoptotic effect.[3]
Key Applications in Research
-
Cancer Biology: Investigating the dual role of IL-33 in promoting or inhibiting tumor growth and survival in different cancer models.
-
Immunology: Studying the influence of IL-33 on the apoptosis of immune cells and its implications for inflammatory and autoimmune diseases.
-
Cardiovascular Research: Exploring the cardioprotective effects of IL-33 through the inhibition of cardiomyocyte apoptosis.[4][6]
-
Drug Development: Evaluating IL-33 or modulators of the IL-33/ST2 signaling pathway as potential therapeutic agents for diseases with dysregulated apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of IL-33 on apoptosis and related markers in different cell lines as reported in the literature.
Table 1: Effect of IL-33 on Osteosarcoma Cell Line (U2OS)
| Treatment | Effect on Cell Viability | Effect on Apoptosis | Change in Bcl-2 Expression | Change in Bax Expression |
| IL-33 Plasmid | Increased | Inhibited | Increased | Decreased |
| IL-33 siRNA | Decreased | Induced | Decreased | Increased |
Data synthesized from studies on U2OS human osteosarcoma cells.[5]
Table 2: Effect of IL-33 on Gastric Cancer Cell Lines
| Cell Line | IL-33 Concentration | Duration | Effect on Apoptosis |
| AGS | 1 ng/mL | 6 hours | Increased |
| AGS | 10 ng/mL | 6 hours | Increased |
Data derived from studies on the AGS human gastric adenocarcinoma cell line.[3]
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with IL-33
This protocol provides a general guideline for treating adherent cell cultures with recombinant IL-33.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of IL-33 Stock Solution: Reconstitute lyophilized recombinant human or mouse IL-33 in sterile phosphate-buffered saline (PBS) or other recommended buffer to a stock concentration of 10-100 µg/mL. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, thaw an aliquot of the IL-33 stock solution. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in fresh, serum-free or low-serum cell culture medium.
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the different concentrations of IL-33. Include a vehicle control (medium with the same amount of buffer used to dissolve IL-33).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays such as cell viability assays, apoptosis assays, or protein/RNA extraction.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to quantify apoptosis in IL-33 treated cells.
-
Cell Preparation: Treat cells with IL-33 as described in Protocol 1. After the incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the steps to measure the expression of proteins like Bcl-2 and Bax.
-
Protein Extraction: Following IL-33 treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.
Visualizations
Caption: IL-33 signaling pathway in apoptosis regulation.
References
- 1. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proinflammatory Interleukin-33 Induces Dichotomic Effects on Cell Proliferation in Normal Gastric Epithelium and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-33 prevents apoptosis and improves survival after experimental myocardial infarction through ST2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
"Apoptosis inducer 33" dosage and concentration for experiments
These application notes provide detailed protocols for utilizing Apoptosis Inducer 33 (also referred to as Compound 33 in some literature) for in vitro experiments. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and cell biology. The primary focus is on inducing apoptosis in hepatocellular carcinoma (HCC) cell lines.
Quantitative Data Summary
The following tables summarize the effective concentrations and incubation times for this compound as reported in the literature for inducing apoptosis in HCC cell lines.
Table 1: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Cancer Type | Concentration Range (µM) | Notes |
| HepG-2 | Hepatocellular Carcinoma | 1 - 4 | Induces apoptosis in a dose-dependent manner.[1] |
| SMMC-7721 | Hepatocellular Carcinoma | 1 - 4 | Demonstrates effective apoptosis induction.[1] |
Table 2: Recommended Incubation Times
| Experiment | Incubation Time | Notes |
| Apoptosis Assay (Flow Cytometry) | 24 - 48 hours | Optimal time may vary based on cell density and specific experimental goals. |
| Western Blot Analysis of Apoptotic Proteins | 24 - 48 hours | Sufficient time to observe changes in protein expression levels. |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing HCC cells and treating them with this compound.
Materials:
-
HepG-2 or SMMC-7721 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks, plates, and other necessary sterile labware
Procedure:
-
Culture HepG-2 or SMMC-7721 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Dilute the this compound stock solution in a fresh culture medium to the final desired concentrations (e.g., 0, 1, 2, and 4 µM).[1] A vehicle control with the same concentration of DMSO should be included.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) before proceeding with downstream analysis.
Apoptosis Assay using Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of key proteins in the intrinsic apoptotic pathway: Bcl-2, Bax, Cytochrome C, and cleaved Caspase-3.
Materials:
-
Treated and control cells (from Protocol 1)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cytochrome C, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for In Vivo Studies with Apoptosis Inducer-33 (Apo-33)
Disclaimer: The compound "Apoptosis inducer 33" (Apo-33) is a hypothetical agent presented here for illustrative purposes, based on common methodologies for evaluating novel apoptosis-inducing anticancer compounds in vivo. The protocols and data are representative examples and should be adapted based on the specific characteristics of the molecule under investigation.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer.[1] Novel therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development.[1] Apoptosis Inducer-33 (Apo-33) is a novel, potent, and selective small molecule designed to trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins within cancer cells. These application notes provide a comprehensive guide for the in vivo evaluation of Apo-33 in preclinical cancer models.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical in vivo efficacy study of Apo-33 in a human tumor xenograft model.
Table 1: In Vivo Efficacy of Apo-33 in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Intraperitoneal (i.p.) | 1500 ± 150 | 0 | +5.2 ± 1.5 |
| Apo-33 | 10 | Intraperitoneal (i.p.) | 900 ± 120 | 40 | +2.1 ± 2.0 |
| Apo-33 | 25 | Intraperitoneal (i.p.) | 450 ± 90 | 70 | -1.5 ± 1.8 |
| Apo-33 | 50 | Intraperitoneal (i.p.) | 150 ± 50 | 90 | -4.8 ± 2.5 |
| Doxorubicin | 5 | Intravenous (i.v.) | 300 ± 70 | 80 | -10.3 ± 3.0 |
Table 2: Pharmacodynamic Assessment of Apoptosis in Tumor Tissues
| Treatment Group | Dose (mg/kg) | TUNEL-Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | - | 2.5 ± 0.8 | 1.8 ± 0.5 |
| Apo-33 | 25 | 25.6 ± 4.2 | 22.1 ± 3.9 |
| Apo-33 | 50 | 48.9 ± 6.5 | 45.3 ± 5.8 |
| Doxorubicin | 5 | 55.2 ± 7.1 | 51.7 ± 6.2 |
Experimental Protocols
Animal Models and Tumor Implantation
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines in immunodeficient mice.[2][3]
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Anesthetize the mice and inject 100 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth. Tumors are typically palpable within 7-14 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Administration of Apo-33
This protocol outlines the preparation and administration of Apo-33 to tumor-bearing mice.
Materials:
-
Apo-33 compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Syringes (1 mL) and needles (27-gauge for i.p. injection)
-
Analytical balance and sterile tubes
Procedure:
-
Prepare the dosing solutions of Apo-33 in the vehicle on each day of administration. For example, to prepare a 10 mg/kg dosing solution for a 20 g mouse, weigh 0.2 mg of Apo-33 and dissolve it in the appropriate volume of vehicle to achieve the desired final concentration for injection (typically 100-200 µL per mouse).
-
Administer Apo-33 or vehicle control to the respective groups via intraperitoneal (i.p.) injection.
-
The dosing schedule can be adapted but a common schedule is once daily for 21 days.
Monitoring of Tumor Growth and Animal Welfare
Regular monitoring is crucial to assess treatment efficacy and ensure animal welfare.
Procedure:
-
Measure tumor dimensions using digital calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each animal at least twice a week as an indicator of toxicity.
-
Monitor the animals daily for any clinical signs of distress, such as changes in behavior, posture, or appetite.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Assessment of Apoptosis in Tumor Tissue
This protocol describes the use of TUNEL and immunohistochemistry (IHC) to detect apoptosis in tumor sections.
Materials:
-
Excised tumors
-
Formalin (10%) or paraformaldehyde (4%)
-
Paraffin embedding materials
-
Microtome
-
TUNEL assay kit
-
Primary antibody against cleaved caspase-3
-
Secondary antibody and detection reagents (e.g., DAB)
-
Microscope
Procedure:
-
Fix the excised tumors in 10% formalin for 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm sections using a microtome and mount them on slides.
-
For TUNEL staining, follow the manufacturer's protocol to label DNA strand breaks.
-
For IHC, perform antigen retrieval, block endogenous peroxidase, and incubate with the primary antibody against cleaved caspase-3.
-
Apply the secondary antibody and detection reagents.
-
Counterstain the sections with hematoxylin.
-
Visualize the stained sections under a microscope and quantify the percentage of positive cells.
Visualizations
References
Application Notes and Protocols: Evaluating "Apoptosis Inducer 33" in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of "Apoptosis Inducer 33," a novel small molecule compound designed to induce apoptosis in cancer cells, using a xenograft mouse model. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to assess the anti-tumor efficacy of this compound.
Introduction to Xenograft Models in Cancer Research
Xenograft models are indispensable tools in preclinical oncology research, providing a platform to study human tumor growth and response to therapeutic interventions in a living organism.[1] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, which lack a functional immune system to prevent rejection of the foreign tissue.
There are two primary types of xenograft models:
-
Cell line-derived xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice. CDX models are highly reproducible and are particularly useful for the initial screening and efficacy testing of novel anti-cancer compounds.[2][3]
-
Patient-derived xenografts (PDX): PDX models are developed by directly implanting tumor fragments from a patient into an immunodeficient mouse.[4][5][6] These models are considered to better recapitulate the heterogeneity and molecular characteristics of the original patient's tumor, making them valuable for personalized medicine research and predicting clinical outcomes.[2][3][5][6]
The choice of model depends on the specific research objectives and the stage of drug development. For initial efficacy studies of a novel compound like "this compound," a CDX model is often the preferred starting point due to its reproducibility and faster timeline.
"this compound": Proposed Mechanism of Action
"this compound" is hypothesized to function by activating the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In many cancers, the balance is shifted towards survival due to the overexpression of anti-apoptotic proteins. "this compound" is thought to disrupt this balance, leading to the activation of effector caspases and subsequent programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by "this compound".
Experimental Protocols
The following protocols provide a general framework for a xenograft study. Specific parameters such as cell numbers, tumor volume for treatment initiation, and dosing regimens should be optimized for the specific cancer cell line and compound being tested.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Relevant human cancer cell line
-
Cell culture medium and supplements
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Syringes and needles
-
Anesthetic agent
-
Clippers and disinfectant
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Harvest cells using trypsinization.
-
Wash the cells with sterile PBS.
-
Assess cell viability using a method like trypan blue exclusion; viability should be >90%.
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). For some cell lines, resuspending in a 1:1 mixture of medium and Matrigel can enhance tumor formation.[1]
-
-
Tumor Implantation:
-
Anesthetize the mouse using an approved anesthetic agent.
-
Shave and disinfect the injection site, typically on the flank.
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.[1]
-
Monitor the animals regularly for tumor growth.
-
Protocol 2: Administration of "this compound"
This protocol details the preparation and administration of the therapeutic agent.
Materials:
-
"this compound" compound
-
Appropriate vehicle for dissolution/suspension
-
Dosing syringes and needles (appropriate for the route of administration)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution of "this compound" in the appropriate vehicle at the desired concentration. The vehicle should be tested for any intrinsic anti-tumor effects.
-
-
Tumor Monitoring and Grouping:
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using a standard formula, such as: Volume = (Width² x Length) / 2.[1][7]
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (a minimum of 8-10 mice per group is recommended).[1]
-
-
Treatment Administration:
-
Control Group: Administer the vehicle control following the same schedule and route as the treatment group.
-
Treatment Group: Administer "this compound" at the predetermined dose and schedule. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the compound's properties.[1]
-
Protocol 3: Assessment of Anti-Tumor Efficacy and Apoptosis
This protocol describes the methods for evaluating the effectiveness of "this compound" and confirming its mechanism of action.
Materials:
-
Digital calipers
-
Animal scale
-
Tissue fixation and processing reagents (e.g., formalin, ethanol)
-
Paraffin embedding materials
-
Microtome
-
Immunohistochemistry (IHC) reagents (primary and secondary antibodies, detection system)
-
Microscope
Procedure:
-
Monitoring Tumor Growth and Toxicity:
-
Continue to measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.[7]
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size limit, or after a specified treatment period.
-
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Fix a portion of each tumor in 10% neutral buffered formalin for at least 24 hours for histological analysis.
-
Process the fixed tissues and embed them in paraffin.
-
-
Immunohistochemistry for Apoptosis Markers:
-
Section the paraffin-embedded tumors (e.g., 4-5 µm thickness).
-
Perform IHC staining for key apoptosis markers:
-
Cleaved Caspase-3: A key executioner caspase, its cleaved (active) form is a hallmark of apoptosis.[8][9][10]
-
Bax: A pro-apoptotic Bcl-2 family member. Increased expression is expected with "this compound" treatment.
-
Bcl-2: An anti-apoptotic Bcl-2 family member. Decreased expression may be observed.
-
-
The general IHC protocol involves deparaffinization, rehydration, antigen retrieval, blocking, primary and secondary antibody incubations, and detection with a chromogen.[8][9][11]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Quantify the IHC staining for each apoptosis marker (e.g., by scoring the percentage of positive cells or using digital image analysis).
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.[7]
-
Caption: General experimental workflow for a xenograft study.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition by "this compound"
| Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (mg) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 125.4 ± 15.2 | 1589.7 ± 254.3 | 1498.1 ± 240.5 | - |
| This compound (X mg/kg) | 10 | 128.1 ± 14.8 | 452.3 ± 98.7 | 430.5 ± 95.2 | 71.2 |
Table 2: Immunohistochemical Analysis of Apoptosis Markers
| Group | Cleaved Caspase-3 (% Positive Cells) ± SD | Bax (% Positive Cells) ± SD | Bcl-2 (% Positive Cells) ± SD |
| Vehicle Control | 5.2 ± 2.1 | 15.8 ± 4.5 | 65.4 ± 8.9 |
| This compound (X mg/kg) | 48.7 ± 9.3 | 55.2 ± 10.1 | 20.1 ± 5.6 |
These tables present hypothetical data demonstrating the potential efficacy of "this compound" in a xenograft model. Significant tumor growth inhibition, coupled with a marked increase in pro-apoptotic markers and a decrease in anti-apoptotic markers, would provide strong preclinical evidence for the compound's mechanism of action and anti-tumor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Cancer Histology Core [pathbio.med.upenn.edu]
- 9. Detection of Apoptotic Markers in Tumor Tissue by Immunohistochemistry [bio-protocol.org]
- 10. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Analysis Using Interleukin-33
A Note on Nomenclature: The term "Apoptosis Inducer 33" does not correspond to a standardized chemical compound in the reviewed literature. The information herein pertains to Interleukin-33 (IL-33) , a cytokine that has been demonstrated to modulate apoptosis in various cell types. The following application notes and protocols are based on the role of IL-33 in influencing apoptotic pathways and its analysis by flow cytometry.
Application Notes
Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines that plays a complex role in regulating apoptosis. Depending on the cellular context and stimulus, IL-33 can exert either anti-apoptotic or pro-apoptotic effects. This dual functionality makes it a critical molecule of interest for researchers in fields such as immunology, oncology, and cardiovascular diseases.
Mechanism of Action:
IL-33 primarily signals through its receptor ST2, which forms a heterodimeric complex with the IL-1 receptor accessory protein (IL-1RAcP). This interaction initiates downstream signaling cascades, most notably involving the activation of NF-κB, MAPKs (including ERK1/2), and PI3K/AKT pathways.[1][2]
-
Anti-apoptotic effects: In several cell types, including cardiomyocytes and some cancer cells, IL-33 has been shown to inhibit apoptosis.[1][3] This is often achieved by upregulating the expression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and the inhibitor of apoptosis proteins (IAP) family (e.g., cIAP1, cIAP2, XIAP, and survivin).[4] The activation of the ERK1/2 pathway by IL-33 can lead to the regulation of BCL2 and BAX expression, thereby preventing apoptosis.[1]
-
Pro-apoptotic context: While IL-33 is often associated with cell survival, in certain contexts, its signaling can be linked to apoptosis. During apoptosis, IL-33 can be cleaved and inactivated by caspases 3 and 7.[5] This prevents its release as a pro-inflammatory cytokine from apoptotic cells.
Flow cytometry is an indispensable tool for quantifying the effects of IL-33 on apoptosis. By utilizing fluorescent probes that detect key apoptotic events, researchers can accurately measure the percentage of apoptotic and necrotic cells in a population following treatment with IL-33.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effect of Interleukin-33 on apoptosis, as measured by flow cytometry and other methods.
| Cell Type | Treatment | Assay | Key Findings | Reference |
| Neonatal Rat Cardiomyocytes | Hypoxia (1% O₂) + IL-33 (various doses) | Flow Cytometry (TUNEL) | IL-33 reduced hypoxia-induced apoptosis in a dose-dependent manner. This effect was inhibited by the addition of soluble ST2 (sST2).[3] | [3] |
| A549 Lung Cancer Cells | Supernatant from cIL33 cells + ERK inhibitor (FR 108,024) | Flow Cytometry | The anti-apoptotic effect of IL-33 was attenuated by the ERK inhibitor, indicating the involvement of the ERK1/2 pathway.[1] | [1] |
| Osteosarcoma Cells (U2OS) | IL-33 gene plasmid transfection | Not specified | Overexpression of IL-33 inhibited cell apoptosis, increased Bcl-2 expression, and decreased Bax expression.[2] | [2] |
| Acute Myelocytic Leukemia (NB-4) | 4-HPR (5 µM) | Flow Cytometry (Annexin V-FITC) | 4-HPR induced a maximum of 60.34% of apoptotic cells.[6] | [6] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes a common method for detecting apoptosis in cells treated with IL-33. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells of interest
-
Recombinant IL-33
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density of 1-5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of IL-33 for the specified duration. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Washing:
-
Following treatment, gently collect the cell culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Visualizations
References
- 1. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
Application Notes and Protocols for TUNEL Assay Following Treatment with Apoptosis Inducer 33
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process crucial for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key biochemical hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a robust and widely used method for detecting this DNA fragmentation in situ, thereby enabling the identification and quantification of apoptotic cells.
Apoptosis inducer 33 is a hydrazone derivative that has been identified as a suppressor of tumor cell proliferation through the induction of apoptosis.[1] While the precise signaling cascade initiated by this compound is a subject of ongoing research, related hydrazone compounds have been shown to induce apoptosis through mitochondria-dependent caspase activation and modulation of survival signaling pathways such as PI3K/AKT. This document provides a detailed protocol for utilizing the TUNEL assay to assess apoptosis in cells treated with this compound. The protocol is adaptable for analysis by both fluorescence microscopy and flow cytometry.
Principle of the TUNEL Assay
The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the addition of labeled deoxynucleoside triphosphates (dNTPs), most commonly dUTP, to the 3'-hydroxyl (3'-OH) ends of fragmented DNA. The incorporated labeled dUTPs can then be detected directly if they are conjugated to a fluorophore, or indirectly through an antibody or streptavidin conjugate if they are modified with a hapten like biotin (B1667282) or BrdU. This enzymatic labeling allows for the specific identification of apoptotic cells, which have a high number of exposed 3'-OH DNA ends, against a background of non-apoptotic cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from TUNEL assays.
Table 1: Quantification of Apoptosis by Fluorescence Microscopy
| Treatment Group | Concentration (µM) | Incubation Time (h) | Total Cells (DAPI stained) | TUNEL-Positive Cells | % Apoptotic Cells |
| Vehicle Control | 0 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 5 | 24 | |||
| This compound | 10 | 24 | |||
| Positive Control (DNase I) | N/A | 0.5 |
Table 2: Quantification of Apoptosis by Flow Cytometry
| Treatment Group | Concentration (µM) | Incubation Time (h) | % of TUNEL-Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 24 | |
| This compound | 1 | 24 | |
| This compound | 5 | 24 | |
| This compound | 10 | 24 | |
| Positive Control (DNase I) | N/A | 0.5 |
Experimental Protocols
Materials Required
-
Cell Culture reagents (media, serum, antibiotics)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Nuclease-free water
-
For Microscopy:
-
Glass coverslips or chamber slides
-
Nuclear counterstain (e.g., DAPI - 4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
For Flow Cytometry:
-
Flow cytometry tubes
-
Propidium Iodide (PI)/RNase A Staining Buffer
-
Flow cytometer
-
Protocol 1: TUNEL Assay for Fluorescence Microscopy
This protocol is suitable for adherent cells grown on coverslips or chamber slides.
1. Cell Seeding and Treatment: a. Seed cells onto sterile glass coverslips or chamber slides at a density that will allow for optimal visualization without overcrowding. b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. c. Treat the cells with the desired concentrations of this compound for the intended duration. Include a vehicle-treated (e.g., DMSO) control.
2. Controls:
- Positive Control: Treat a separate sample of cells with DNase I (1-10 µg/mL) for 10-30 minutes at room temperature to induce non-specific DNA breaks.
- Negative Control: Prepare a sample that will undergo the entire staining procedure but without the addition of the TdT enzyme in the TUNEL reaction mixture.
3. Fixation and Permeabilization: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Add enough Fixation Solution to cover the cells and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Add Permeabilization Solution and incubate for 20 minutes at room temperature. e. Wash the cells twice with PBS.
4. TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with a reaction buffer containing fluorophore-labeled dUTPs. b. Remove the PBS and add the TUNEL reaction mixture to the cells, ensuring the entire surface is covered. c. Incubate in a dark, humidified chamber for 60 minutes at 37°C.
5. Staining and Mounting: a. Stop the reaction by washing the cells three times with PBS for 5 minutes each. b. For nuclear counterstaining, incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark. c. Wash the cells twice with PBS. d. Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
6. Visualization and Analysis: a. Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore (e.g., FITC for green fluorescence) and DAPI (blue fluorescence). b. Apoptotic cells will exhibit bright nuclear fluorescence, while non-apoptotic cells will only show the nuclear counterstain. c. Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (DAPI-stained), then multiplying by 100.
Protocol 2: TUNEL Assay for Flow Cytometry
This protocol is suitable for both suspension and adherent cells (which should be harvested first).
1. Cell Culture and Treatment: a. Culture cells to the desired density. b. Treat cells with this compound as described in Protocol 1.
2. Cell Harvesting and Fixation: a. Harvest cells (for adherent cells, use trypsinization) and collect them by centrifugation (300 x g for 5 minutes). b. Wash the cell pellet once with PBS. c. Resuspend the cells in 100 µL of PBS and add 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. d. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
3. TUNEL Labeling: a. Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol. b. Wash the cells twice with PBS. c. Resuspend the cell pellet in the TUNEL reaction mixture as per the kit manufacturer's instructions. d. Incubate for 60 minutes at 37°C in a dark, humidified environment.
4. DNA Staining: a. Add 1 mL of Rinse Buffer (from the kit or PBS) and centrifuge to remove the TUNEL reaction mixture. b. Resuspend the cell pellet in a PI/RNase A staining solution. c. Incubate for 30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use appropriate excitation and emission filters to detect the fluorescence from the labeled dUTPs (e.g., FITC) and Propidium Iodide. c. Gate on the cell population and quantify the percentage of TUNEL-positive cells.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating a potential signaling pathway for apoptosis induction by a hydrazone derivative and the general experimental workflow for the TUNEL assay.
Caption: Potential signaling pathway for this compound.
Caption: Experimental workflow for the TUNEL assay.
References
Application Notes and Protocols: Monitoring Caspase Cleavage Induced by IL-33 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-33 (IL-33) is a cytokine belonging to the IL-1 superfamily that plays a dual role in the regulation of apoptosis. Depending on the cellular context and microenvironment, IL-33 can exhibit both pro-apoptotic and anti-apoptotic functions.[1][2][3][4] Its signaling is mediated through the ST2 receptor, which can activate downstream pathways such as MAPKs and NF-κB.[1][4] A critical method for elucidating the apoptotic response to stimuli like IL-33 is the detection of caspase cleavage by Western blot.[5][6] Caspases are a family of cysteine proteases that, upon activation, execute the apoptotic program by cleaving specific cellular substrates.[6] This application note provides a detailed protocol for assessing the cleavage of key caspases, such as caspase-3 and caspase-9, in response to IL-33 treatment using Western blotting.
Signaling Pathway of IL-33 in Apoptosis
The effect of IL-33 on apoptosis is multifaceted. In some contexts, such as in non-small cell lung cancer cells, endogenous IL-33 has been shown to inhibit apoptosis by regulating the expression of BCL2 and BAX through the ERK1/2 pathway in an ST2-dependent manner.[1] Conversely, during apoptosis, full-length IL-33 can be cleaved and inactivated by caspases, suggesting a feedback mechanism to regulate its activity.[7] The diagram below illustrates a simplified signaling pathway of how IL-33 can influence apoptotic pathways.
Caption: IL-33 signaling pathway influencing apoptosis.
Experimental Workflow for Western Blot Analysis of Caspase Cleavage
The following diagram outlines the key steps for performing a Western blot to detect caspase cleavage in response to IL-33 treatment.
Caption: Western blot workflow for caspase cleavage.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key reagents. Note that optimal conditions should be determined empirically for each specific cell line and experimental setup.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Starting Concentration/Dilution |
| IL-33 Treatment | 10-100 ng/mL |
| Total Protein Loaded per Lane | 20-40 µg |
| Primary Antibody: anti-cleaved caspase-3 | 1:1000 |
| Primary Antibody: anti-cleaved caspase-9 | 1:1000 |
| Primary Antibody: anti-β-actin (Loading Control) | 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 |
Table 2: Incubation Times
| Step | Duration | Temperature |
| IL-33 Treatment | 12-48 hours | 37°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Seed the cells of interest (e.g., A549, Jurkat) in appropriate culture vessels and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of recombinant IL-33 for the indicated time. Include both positive (e.g., staurosporine) and negative (vehicle-treated) controls.
Protein Extraction
-
After treatment, wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[8]
-
Heat the samples at 95-100°C for 5 minutes, then cool on ice.[8]
-
Centrifuge at 14,000 x g for 5 minutes to pellet cell debris.[8]
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
SDS-PAGE and Western Blotting
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10-15 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the cleaved caspase bands to a loading control (e.g., β-actin or GAPDH).
By following these protocols, researchers can effectively utilize Western blotting to investigate the role of IL-33 in inducing or inhibiting caspase-mediated apoptosis, providing valuable insights for basic research and drug development.
References
- 1. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Interleukin-33 (IL-33) on Osteosarcoma Cell Viability, Apoptosis, and Epithelial-Mesenchymal Transition are Mediated Through the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Application Notes: Visualizing Apoptosis with Apoptosis Inducer 33 using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1][2] Apoptosis is characterized by a series of biochemical events, including the activation of a family of cysteine proteases known as caspases. These enzymes play a central role in the execution phase of apoptosis by cleaving a wide range of cellular substrates, leading to the characteristic morphological changes of apoptotic cells.
Apoptosis Inducer 33 is a novel small molecule compound developed for the selective induction of apoptosis in cancer cells. Its mechanism of action involves the activation of the intrinsic apoptotic pathway, leading to the activation of executioner caspases, such as caspase-3. This document provides detailed protocols for the use of this compound in cell culture and subsequent immunofluorescence (IF) staining to detect key markers of apoptosis. Immunofluorescence is a powerful technique that allows for the visualization and quantification of apoptotic events at the single-cell level.
Mechanism of Action
This compound is believed to initiate the apoptotic cascade by promoting the release of cytochrome c from the mitochondria.[1][3] Released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[4] Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.[4] Active caspase-3 is responsible for the cleavage of numerous cellular proteins, including Poly (ADP-ribose) Polymerase (PARP), leading to the dismantling of the cell.[1]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment where a cancer cell line was treated with varying concentrations of this compound for 24 hours. Apoptosis was quantified by immunofluorescence staining for cleaved caspase-3.
| Treatment Group | Concentration (µM) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 5.2 ± 1.5 |
| This compound | 1 | 25.8 ± 3.2 |
| This compound | 5 | 68.4 ± 5.1 |
| This compound | 10 | 85.1 ± 4.7 |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) to induce apoptosis.
Immunofluorescence Staining Protocol for Apoptosis Markers (Cleaved Caspase-3)
This protocol provides a general workflow for detecting activated caspases using immunofluorescence. Optimization may be required depending on the specific cell line and antibodies used.
Caption: Immunofluorescence staining workflow.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 antibody
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation:
-
Carefully remove the medium from the wells.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-cleaved caspase-3 antibody in Blocking Buffer at the recommended concentration (e.g., 1:200).
-
Remove the Blocking Buffer and add 200-300 µL of the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
The next day, wash the coverslips three times with PBS for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer at the recommended concentration (e.g., 1:500).
-
Add 200-300 µL of the diluted secondary antibody to each coverslip.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the coverslips with a DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Rinse once with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI. Apoptotic cells will show a distinct signal for cleaved caspase-3, often localized in the cytoplasm and nucleus.
-
References
Application Notes and Protocols: Utilizing Apoptosis Inducers in Combination Chemotherapy
Introduction
The induction of apoptosis is a cornerstone of many cancer therapies. However, tumor heterogeneity and the development of resistance often limit the efficacy of single-agent chemotherapeutics. This has led to a growing interest in combination therapies that can synergistically enhance cancer cell death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of two distinct molecules, the small molecule inhibitor RK-33 and the cytokine Interleukin-33 (IL-33) , in combination with conventional chemotherapy. While the user's query for "Apoptosis inducer 33" did not correspond to a specific registered compound, our comprehensive search identified RK-33 and IL-33 as relevant entities in the context of apoptosis modulation in cancer therapy.
RK-33 is a first-in-class small molecule inhibitor of the DEAD-box RNA helicase DDX3.[1] Overexpression of DDX3 has been linked to several cancers, and its inhibition by RK-33 has been shown to induce G1 cell cycle arrest and apoptosis, as well as sensitize cancer cells to radiation.[2]
Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines with a dual and context-dependent role in cancer. It can either promote tumor growth and chemoresistance or mediate anti-tumor immune responses. Understanding its specific role in different cancer types is crucial for its therapeutic application.
These notes will provide an overview of the mechanisms of action, summarize key quantitative data from preclinical studies, and offer detailed protocols for evaluating the synergistic effects of these molecules with chemotherapy.
Section 1: RK-33 in Combination Therapy
Mechanism of Action and Rationale for Combination Therapy
RK-33 exerts its anti-cancer effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its RNA helicase activity.[3] This inhibition disrupts multiple cellular processes, including Wnt/β-catenin signaling, leading to a G1 cell cycle arrest and induction of apoptosis.[4] The rationale for combining RK-33 with chemotherapy lies in its potential to lower the threshold for apoptosis induction and to overcome resistance mechanisms. For instance, its synergy with PARP inhibitors like olaparib (B1684210) in BRCA1-proficient breast cancer suggests a role in targeting DNA damage repair pathways.[5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of RK-33 as a single agent and in combination with other anti-cancer agents.
Table 1: Single-Agent Activity of RK-33 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CA46 | Burkitt Lymphoma | ~5 | [3] |
| Raji | Burkitt Lymphoma | >10 | [3] |
| Daudi | Burkitt Lymphoma | ~2.5 | [3] |
| DU145 | Prostate Cancer | ~3.5 | [2] |
| LNCaP | Prostate Cancer | ~6.0 | [2] |
| 22Rv1 | Prostate Cancer | ~6.0 | [2] |
| PC3 | Prostate Cancer | >12.5 | [2] |
| HCC1937 | Breast Cancer | 6.6 | [5] |
| SUM149-PT | Breast Cancer | 2.9 | [5] |
| MCF7 | Breast Cancer | 2.8 - 4.5 | [5] |
| MDA-MB-231 | Breast Cancer | 2.8 - 4.5 | [5] |
| MDA-MB-468 | Breast Cancer | 2.8 - 4.5 | [5] |
Table 2: Synergistic Effects of RK-33 with Olaparib in Breast Cancer Cells
| Cell Line | Combination Index (CI) | Synergy/Antagonism | Reference |
| MCF7 | 0.59 | Synergy | [5] |
| MDA-MB-468 | 0.62 | Synergy | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of RK-33 induced apoptosis.
Caption: In vitro workflow for evaluating RK-33 synergy.
Experimental Protocols
Objective: To determine the synergistic effect of RK-33 and Olaparib on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-468)
-
RK-33 (dissolved in DMSO)
-
Olaparib (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT or SRB assay reagents
-
Plate reader
Protocol:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of RK-33 and Olaparib in complete medium.
-
Treatment: Treat the cells with RK-33 alone, Olaparib alone, or a combination of both drugs at various concentrations for 72 hours. Include a vehicle control (DMSO).
-
Cell Viability Assay: After the incubation period, perform an MTT or SRB assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[5]
Objective: To quantify the percentage of apoptotic cells following combination treatment with RK-33 and a chemotherapeutic agent.
Materials:
-
Cancer cell lines
-
RK-33 and chemotherapeutic agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs as described in the synergy protocol for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate for each treatment condition.
Section 2: Interleukin-33 (IL-33) in Combination Therapy
Dual Role of IL-33 and Rationale for Combination Therapy
IL-33's role in cancer is multifaceted. As a nuclear factor, it can be involved in DNA damage repair, potentially contributing to chemoresistance.[6] When released as a cytokine, it can act on various immune cells through its receptor ST2, leading to either pro-tumorigenic inflammation or anti-tumor immunity. The pro-tumorigenic effects often involve the activation of the JNK and MAPK/ERK pathways, leading to protection against apoptosis induced by platinum-based chemotherapy.[7][8] Conversely, its anti-tumor effects are mediated by the activation of CD8+ T cells and NK cells, suggesting a potential for synergy with immunotherapies and some chemotherapies.[9] Therefore, the use of IL-33 in combination therapy requires careful consideration of the cancer type and the specific chemotherapeutic agent.
Quantitative Data Summary
Table 3: Effect of IL-33 on Chemotherapy-Induced Apoptosis
| Cell Line | Cancer Type | Chemotherapy | IL-33 Concentration | Effect on Apoptosis | Reference |
| MGC803 | Gastric Cancer | Cisplatin | 60 pg/ml | Reduced | [7] |
| A549 | Lung Cancer | Cisplatin | Not specified | Reduced | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual role of IL-33 in cancer therapy.
Caption: In vitro workflow for evaluating IL-33's effect on chemotherapy.
Experimental Protocols
Objective: To determine if IL-33 protects cancer cells from chemotherapy-induced apoptosis.
Materials:
-
Cancer cell lines (e.g., MGC803 gastric cancer, A549 lung cancer)
-
Recombinant human IL-33
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Complete cell culture medium
-
96-well and 6-well plates
-
MTT assay reagents
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 96-well plates for viability assays and 6-well plates for apoptosis assays.
-
Treatment: Pre-treat cells with recombinant IL-33 (e.g., 60 pg/ml) for a specified period (e.g., 2 hours) before adding the chemotherapeutic agent (e.g., Cisplatin).[7] Include controls for each agent alone and a vehicle control.
-
Incubation: Incubate for 24-72 hours.
-
Viability and Apoptosis Assays: Perform MTT and Annexin V/PI staining as described in protocols 1.4.1 and 1.4.2.
-
Data Analysis: Compare the IC50 values and apoptosis rates between the chemotherapy-alone group and the IL-33 plus chemotherapy group to assess for a protective effect of IL-33.
Objective: To investigate if IL-33 can enhance the anti-tumor immune response in the presence of chemotherapy.
Materials:
-
Cancer cell lines
-
Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., CD8+ T cells, NK cells)
-
Recombinant human IL-33
-
Chemotherapeutic agent
-
Co-culture medium
-
ELISA kits for cytokine detection (e.g., IFN-γ, Granzyme B)
-
Flow cytometry antibodies for immune cell phenotyping and activation markers
Protocol:
-
Immune Cell Isolation: Isolate PBMCs or specific immune cell populations from healthy donor blood.
-
Co-culture Setup: Seed cancer cells in a plate and, after adherence, add the immune cells at a specific effector-to-target (E:T) ratio.
-
Treatment: Add recombinant IL-33, the chemotherapeutic agent, or the combination to the co-culture.
-
Incubation: Incubate for 24-72 hours.
-
Supernatant Analysis: Collect the supernatant and measure the levels of cytotoxic granules (e.g., Granzyme B) and cytokines (e.g., IFN-γ) by ELISA.
-
Flow Cytometry Analysis: Harvest the cells and stain for cancer cell apoptosis (using Annexin V/PI on gated cancer cells) and immune cell activation markers (e.g., CD69, CD107a on T cells or NK cells).
-
Data Analysis: Compare the levels of cancer cell apoptosis and immune cell activation between the different treatment groups.
Conclusion
The strategic combination of apoptosis-modulating agents like RK-33 and IL-33 with conventional chemotherapy holds promise for improving therapeutic outcomes. RK-33 demonstrates a clear potential to synergize with DNA-damaging agents by inhibiting a key RNA helicase involved in cell survival pathways. The role of IL-33 is more nuanced and highly dependent on the tumor microenvironment. While it can promote chemoresistance in some contexts, its ability to stimulate a potent anti-tumor immune response opens avenues for combination with immunotherapy and select chemotherapies. The protocols outlined in this document provide a framework for researchers to further investigate and harness the therapeutic potential of these combinations in a preclinical setting. Careful characterization of the specific cancer model and the interplay of these agents with the tumor microenvironment will be critical for successful clinical translation.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. RK-33 Radiosensitizes Prostate Cancer Cells by Blocking the RNA Helicase DDX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibiting the RNA helicase DDX3X in Burkitt lymphoma induces oxydative stress and impedes tumor progression in xenografts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment using DDX3 and PARP inhibitors induces synthetic lethality in BRCA1-proficient breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-33 (IL-33) promotes DNA damage-resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-33 deficiency slows cancer growth but does not protect against cisplatin-induced AKI in mice with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous IL-33 inhibits apoptosis in non-small cell lung cancer cells by regulating BCL2/BAX via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Delivery of Apoptosis Inducer 33 (AI-33) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Data Presentation
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SD (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 250 | 0 |
| AI-33 | 10 | Intraperitoneal (IP) | 950 ± 180 | 36.7 |
| AI-33 | 25 | Intraperitoneal (IP) | 500 ± 120 | 66.7 |
| AI-33 | 50 | Intraperitoneal (IP) | 200 ± 80 | 86.7 |
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Percent Increase in Lifespan |
| Vehicle Control | - | 25 | - |
| AI-33 | 25 | 40 | 60 |
| AI-33 | 50 | 55 | 120 |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of AI-33 in a Mouse Xenograft Model
Materials:
-
Vehicle (e.g., DMSO, saline, or a formulation buffer)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HCT116 tumors)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
-
On the day of injection, dilute the stock solution with a sterile vehicle (e.g., saline) to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animals.
-
Animal Handling and Dosing:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Monitoring and Data Collection:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Record animal survival.
-
Protocol 2: Oral Gavage Administration of AI-33
Materials:
-
Vehicle control
-
Flexible feeding needles (gavage needles) appropriate for the size of the animal
-
Syringes
Procedure:
-
Preparation of Formulation:
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the required dose volume.
-
Gently restrain the animal in an upright position.
-
Carefully insert the feeding needle into the mouth, over the tongue, and into the esophagus. Ensure the needle does not enter the trachea.
-
-
Monitoring:
-
Follow the same monitoring and data collection procedures as described in Protocol 1.
-
Troubleshooting
Effective in vivo studies require careful planning and execution. The following decision tree provides guidance on troubleshooting common issues.
Conclusion
References
- 1. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 2. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
"Apoptosis inducer 33" formulation and solubility for research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, solubility, and research use of Apoptosis Inducer 33, a hydrazone derivative with potential applications in cancer research. Due to the limited availability of specific experimental data for this compound, representative data and protocols from studies on similar hydrazone-based apoptosis inducers are provided as a guide.
Physicochemical Properties and Formulation
This compound is a hydrazone derivative known to suppress tumor cell proliferation and induce apoptosis.[1] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide | [2] |
| Molecular Formula | C₁₆H₁₃N₃O₂ | [2] |
| Molecular Weight | 279.29 g/mol | |
| Appearance | Solid | |
| Class | Hydrazone Derivative | [1] |
Formulation and Solubility:
For in vitro studies, it is recommended to prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Table of Representative Solubility:
The following table provides representative solubility information for a generic, poorly water-soluble apoptosis-inducing compound, which can be used as a starting point for this compound.
| Solvent | Representative Solubility | Notes |
| DMSO | ≥ 100 mM | A common solvent for preparing high-concentration stock solutions for in vitro and in vivo studies.[3] |
| Ethanol | Soluble | Can be used as a solvent, but may have biological effects on cells. |
| Water | Insoluble | Poor aqueous solubility is common for this class of compounds. |
| Cell Culture Medium | Sparingly Soluble | Direct dissolution in media is generally not feasible. Dilution from a DMSO stock is the standard method. |
Mechanism of Action: Induction of Apoptosis
While the precise signaling pathway for this compound has not been fully elucidated, studies on other anticancer hydrazone derivatives suggest that they often induce apoptosis through the intrinsic (mitochondrial) pathway.[1][4][5] This pathway involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.
Key events in the proposed mechanism include:
-
Upregulation of pro-apoptotic proteins: Increased expression of proteins like Bax.[5]
-
Downregulation of anti-apoptotic proteins: Decreased expression of proteins like Bcl-2.[5]
-
Activation of initiator caspases: Activation of caspase-9.[1][4]
-
Activation of executioner caspases: Activation of caspase-3.[1][4][6]
This cascade of events ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, DNA fragmentation, and the formation of apoptotic bodies. Some hydrazone derivatives have also been shown to induce cell cycle arrest.[7]
Experimental Protocols
The following are representative protocols for the use of a hydrazone-based apoptosis inducer in a research setting. These should be optimized for the specific cell line and experimental conditions.
Preparation of Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Detection of Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Safety Precautions
-
Handle this compound in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
-
DMSO is readily absorbed through the skin; handle with care.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C16H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. rndsystems.com [rndsystems.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Apoptosis Inducer 33: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Apoptosis Inducer 33 is a hydrazone derivative with demonstrated antioxidant, antimicrobial, and antitumor properties.[1][2] This compound has been shown to suppress the proliferation of tumor cells and induce apoptosis, making it a valuable tool for cancer research.[1][2] This document provides an overview of available supplier and purchasing information, along with generalized experimental protocols and potential signaling pathways relevant to the broader class of hydrazone compounds as apoptosis inducers.
Note: Specific experimental data and detailed mechanistic studies for this compound are limited in publicly available scientific literature. The protocols and pathways described below are based on the known activities of similar hydrazone compounds and general principles of apoptosis induction. Researchers are advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups.
Supplier and Purchasing Information
Currently, this compound is available from the following suppliers. Please note that pricing is often available upon request.
| Supplier | Catalog Number | Available Quantities | Purity | Formulation | Storage |
| Amsbio | AMS.T204454-50-MG | 50 mg | Not specified | Not specified | -20°C |
| MedChemExpress | HY-172890 | Not specified | Not specified | Not specified | Not specified |
General Properties and Handling
Molecular Formula: Not specified Molecular Weight: Not specified Appearance: Not specified Solubility: Typically, hydrazone derivatives are soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).
Storage and Stability: Store at -20°C upon receipt. For long-term storage, it is recommended to aliquot the compound to avoid repeated freeze-thaw cycles. Protect from light.
Safety Precautions: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
Experimental Protocols
The following are generalized protocols for assessing the apoptotic effects of a compound like this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the determined optimal time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways
While the specific signaling pathway for this compound is not yet elucidated, hydrazone derivatives are known to induce apoptosis through various mechanisms. Below are generalized diagrams of apoptotic pathways that may be relevant.
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
The above diagram illustrates the two major apoptosis signaling pathways. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic (mitochondrial) pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, apoptosis. Hydrazone compounds may act at various points in these pathways.
Caption: General experimental workflow for studying apoptosis induction.
References
Apoptosis Inducer 33: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Material Safety Data Sheet (MSDS) Summary
Disclaimer: No specific Material Safety Data Sheet (MSDS) is available for "Apoptosis Inducer 33 (Compound H2)". The following information is based on the general safety precautions for hydrazone derivatives and standard laboratory chemicals. Researchers should handle this compound with care, assuming it is potentially hazardous.
1. Identification:
-
Product Name: this compound (also known as Compound H2)
-
Chemical Class: Hydrazone derivative
-
Recommended Use: Research chemical for inducing apoptosis in cell culture.
2. Hazard Identification:
-
Physical State: Solid
-
Potential Health Effects:
-
Eye: May cause eye irritation.
-
Skin: May cause skin irritation. May be harmful if absorbed through the skin.
-
Ingestion: May be harmful if swallowed.
-
Inhalation: May cause respiratory tract irritation.
-
-
Chronic Exposure: The toxicological properties of this specific compound have not been thoroughly investigated. Long-term exposure effects are unknown. Some hydrazines and their derivatives are known to have carcinogenic potential[1][2].
3. First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
4. Handling and Storage:
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[3][4][5][6]. Handle in a well-ventilated area, preferably in a chemical fume hood[7]. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
5. Personal Protection:
-
Engineering Controls: Use in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
Application Notes
This compound is a synthetic hydrazone derivative that has been shown to act as a chemopreventive agent by inducing apoptosis in cancer cells. In a study using a human tongue cancer cell line, this compound inhibited cell growth in a dose- and time-dependent manner. It was observed to induce early apoptosis and cause cell cycle arrest at the G0/G1 phase. Morphological changes associated with apoptosis, such as vacuolization and cellular shrinkage, were also noted. Notably, the compound did not exhibit cytotoxic effects on normal mouse skin fibroblast cells, suggesting a degree of selectivity for cancer cells.
Key Applications:
-
Induction of apoptosis in cancer cell lines for mechanism of action studies.
-
Investigation of cell cycle arrest.
-
Screening for potential anticancer therapeutic agents.
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| IC50 | Tongue Cancer Cells | 0.01 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells
This protocol is based on the methodology described in the study "A synthetic hydrazone derivative acts as an apoptotic inducer with chemopreventive activity on a tongue cancer cell line".
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Appropriate cancer cell line (e.g., human tongue cancer cell line)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with complete medium to achieve the desired final concentrations (e.g., a serial dilution starting from a concentration known to be effective, such as the IC50 of 0.01 mg/mL).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Cell Viability Assay (MTT):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Seed cells and treat with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Protocol 2: Cell Cycle Analysis
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the IC50 concentration for 24 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. nj.gov [nj.gov]
- 2. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. csub.edu [csub.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Troubleshooting & Optimization
"Apoptosis inducer 33" inconsistent results in apoptosis assays
Frequently Asked Questions (FAQs)
Q1: I am not observing any cell death after treating my cells with Apoptosis Inducer X. What are the initial troubleshooting steps?
A lack of an apoptotic response can stem from several factors, including the compound's integrity, cell health and type, or experimental conditions. A systematic approach is recommended:
-
Verify Compound Integrity: Ensure your stock of Apoptosis Inducer X has been stored correctly to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.[1][2]
-
Assess Cell Health: Use healthy, low-passage number cells that are in the logarithmic growth phase. High cell confluency can sometimes inhibit apoptosis. Also, ensure your cells are free from contamination, such as mycoplasma.[1][2]
-
Optimize Experimental Parameters: The concentration of the compound and the duration of treatment are critical. It is essential to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line.[1][2]
-
Include Controls: Always include a positive control (a well-characterized apoptosis inducer like staurosporine (B1682477) or etoposide) to confirm that your experimental setup and detection methods are working correctly. A vehicle control (e.g., DMSO) is also crucial to rule out any effects of the solvent.[1]
Q2: My control group shows a high level of apoptosis. What could be the cause?
High background apoptosis in the control group can be attributed to:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic, typically below 0.1%.[1]
-
Poor Cell Health: Cells that are overgrown, starved, or have been subjected to harsh conditions (e.g., over-trypsinization) may undergo spontaneous apoptosis.[3]
-
Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can affect cell health and experimental outcomes.[1]
Q3: The results of my apoptosis assays are inconsistent between experiments. What can I do to improve reproducibility?
Inconsistent results can be frustrating. To improve reproducibility, consider the following:
-
Standardize Cell Culture Conditions: Use cells of the same passage number and ensure they are at a consistent confluency (e.g., 70-80%) at the time of treatment.[1][2]
-
Prepare Fresh Reagents: Prepare fresh dilutions of Apoptosis Inducer X and assay reagents for each experiment.
-
Automate where Possible: Use automated cell counters and liquid handling systems to minimize variability.
-
Run Replicates: Include technical and biological replicates in your experimental design.
Q4: How do I choose the right apoptosis assay for my experiment?
The choice of assay depends on the stage of apoptosis you want to detect:
-
Early Apoptosis: Annexin V staining is suitable for detecting the externalization of phosphatidylserine, an early apoptotic event.[2][4]
-
Mid-to-Late Apoptosis: Caspase activity assays (e.g., caspase-3/7) are good indicators of the execution phase of apoptosis.[5][6]
-
Late Apoptosis: TUNEL assays detect DNA fragmentation, a hallmark of late-stage apoptosis.[2][7]
It is often recommended to use multiple assays to confirm apoptosis and to get a more complete picture of the cell death process.[8]
Data Presentation
Table 1: Example Data Layout for Dose-Response and Time-Course Experiments
| Cell Line | Apoptosis Inducer X Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) | Notes |
| Cell Line A | 0 (Vehicle Control) | 24 | 5% | Baseline apoptosis |
| 1 | 24 | 15% | ||
| 5 | 24 | 45% | ||
| 10 | 24 | 70% | ||
| 20 | 24 | 85% | Signs of cytotoxicity observed | |
| Cell Line B | 0 (Vehicle Control) | 48 | 8% | Baseline apoptosis |
| 1 | 48 | 12% | ||
| 5 | 48 | 30% | ||
| 10 | 48 | 55% | ||
| 20 | 48 | 65% |
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of Apoptosis Inducer X and controls (vehicle and positive control) for the desired time period.
-
Cell Harvesting: After incubation, collect both the supernatant (containing floating apoptotic cells) and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase, as trypsin with EDTA can interfere with the assay.[3]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Treatment: Treat cells with Apoptosis Inducer X and controls.
-
Assay: After the treatment period, add a luminogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.
Visualizations
Caption: A simplified diagram of a potential signaling pathway for Apoptosis Inducer X.
Caption: A general workflow for conducting apoptosis assays in vitro.
Caption: A decision tree to guide troubleshooting of inconsistent apoptosis assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Apoptosis Inducer 33 (AI-33)
Frequently Asked Questions (FAQs)
A3: The primary toxicities observed in pre-clinical models include hepatotoxicity and cardiotoxicity. In some instances, a systemic inflammatory response, resembling cytokine release syndrome (CRS), has been noted, particularly at higher concentrations.[1][2][3] Researchers should carefully monitor for markers of liver and cardiac function during in vivo studies. For a summary of toxicity data, see Table 2.
Q5: How can I minimize off-target effects in my experiments?
Troubleshooting Guides
Problem 1: I am observing high levels of cytotoxicity in my control (non-cancerous) cell line.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Step: Refer to Table 1 for potential off-target kinases and assess their expression and importance in your control cell line.
-
Possible Cause 2: Non-specific cellular stress.
-
Troubleshooting Step: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all treatment groups and is at a non-toxic level.
-
Troubleshooting Step: Evaluate markers of general cellular stress, such as reactive oxygen species (ROS) production.
-
-
Possible Cause 1: Dysregulation of apoptotic pathways.
-
Troubleshooting Step: Analyze the expression levels of key apoptosis-related proteins in your cell line, such as Bcl-2 family members and IAPs. Overexpression of anti-apoptotic proteins can confer resistance.[8][9]
-
Troubleshooting Step: Consider combination therapies with agents that target these resistance mechanisms.
-
-
Possible Cause 2: Caspase-independent cell death is occurring.
Problem 3: I am observing conflicting results between different cytotoxicity assays.
-
Possible Cause: Different assays measure different aspects of cell death.
-
Troubleshooting Step: Understand the principles of the assays you are using. For example, an MTT assay measures metabolic activity, which may not always directly correlate with membrane integrity measured by an LDH release assay.[12]
-
Troubleshooting Step: Use a multi-parametric approach, combining assays that measure different hallmarks of apoptosis (e.g., caspase activation, annexin (B1180172) V staining, and DNA fragmentation) for a more comprehensive understanding.
-
Data Presentation
| Kinase Family | Representative Kinases | IC50 (nM) - Illustrative | Notes |
| Primary Target Family | Target X | 10 | High affinity and selectivity |
| Tyrosine Kinases | SRC, ABL | 500 - 1000 | Potential for off-target effects at higher concentrations. |
| Serine/Threonine Kinases | CDK2, ERK1/2 | > 1000 | Lower probability of direct inhibition. |
| Lipid Kinases | PI3K | > 2000 | Unlikely to be a direct off-target. |
Note: These values are for illustrative purposes only and should be experimentally determined.
| Toxicity Type | Animal Model | LD50 (mg/kg) - Illustrative | Observed Effects |
| Hepatotoxicity | Mouse | 150 | Elevated liver enzymes (ALT, AST).[13] |
| Cardiotoxicity | Rat | 200 | Changes in cardiac electrophysiology.[14][15][16] |
| Systemic Inflammation | Mouse | > 100 | Increased levels of pro-inflammatory cytokines.[1][2] |
Note: These values are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Off-Target Effects using Kinase Profiling
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service or perform an in-house kinase panel assay. These assays typically measure the ability of the compound to inhibit the activity of a large number of purified kinases.
-
Data Analysis: Analyze the percentage of inhibition for each kinase at the tested concentrations. Calculate IC50 values for any kinases that show significant inhibition.[17]
-
Cellular Validation: For any identified off-target kinases, validate the inhibitory effect in a cellular context using techniques such as Western blotting to assess the phosphorylation status of downstream substrates.
Protocol 3: Evaluation of Caspase-Independent Cell Death
-
Cell Viability Assessment: After the desired incubation time, assess cell viability using a method that does not rely on caspase activity, such as an LDH release assay or trypan blue exclusion.
-
Analysis of Apoptosis-Inducing Factor (AIF): Monitor the translocation of AIF from the mitochondria to the nucleus via immunofluorescence or subcellular fractionation followed by Western blotting.[10][18]
Visualizations
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Caption: Extrinsic apoptosis pathway initiated by death ligands.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cytokine Release Syndrome: Practice Essentials, Pathophysiology/Etiology, Epidemiology [emedicine.medscape.com]
- 3. myeloma.org [myeloma.org]
- 4. Do inducers of apoptosis trigger caspase-independent cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do inducers of apoptosis trigger caspase-independent cell death? | Semantic Scholar [semanticscholar.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Increased hepatotoxicity of tumor necrosis factor-related apoptosis-inducing ligand in diseased human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity [frontiersin.org]
- 15. Apoptosis in Anthracycline Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemotherapy-Induced Cardiotoxicity: Overview of the Roles of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rupress.org [rupress.org]
Technical Support Center: Optimizing Treatment with Apoptosis Inducer 33
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental conditions for Apoptosis Inducer 33 , a novel compound designed to trigger programmed cell death. Here, you will find troubleshooting guides and frequently asked questions to address common challenges in determining optimal treatment time and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule designed to initiate the intrinsic pathway of apoptosis. It is hypothesized to function by disrupting the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade. Apoptosis inducers can act through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of caspases.
Q2: I am not observing any cell death after treating my cells with this compound. What are the initial troubleshooting steps?
A2: A lack of an apoptotic response can stem from several factors. A systematic approach to troubleshooting is recommended:[1]
-
Verify Compound Integrity: Ensure your stock of this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Assess Cell Health: Use healthy, low-passage number cells that are in the logarithmic growth phase. High cell confluency can sometimes inhibit apoptosis. It is also crucial to ensure your cells are free from contamination, such as mycoplasma.
-
Optimize Experimental Parameters: The concentration of the compound and the duration of treatment are critical. A dose-response and a time-course experiment are essential to determine the optimal conditions for your specific cell line.[1][2]
-
Include Appropriate Controls: Always include a positive control (e.g., a well-characterized apoptosis inducer like staurosporine (B1682477) or etoposide) to confirm that your experimental setup and detection methods are functioning correctly. A vehicle control (e.g., DMSO) is also crucial to rule out any effects of the solvent.[1]
Q3: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?
A3: The optimal concentration and incubation time for this compound are highly dependent on the cell type being used. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell model.[2] A suggested starting point is to test a range of concentrations (e.g., 1, 5, 10, 20 µM) and various incubation times (e.g., 12, 24, 48 hours).[2] The timeline of apoptotic events can be influenced by the cell line, the apoptosis-inducing agent, drug concentration, and exposure time.[3]
Q4: My control cells are showing a high level of background apoptosis. What could be the cause?
A4: High background apoptosis in your control group can obscure the effects of this compound. Potential causes include:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[1] Always include a vehicle-only control to monitor for solvent-induced effects.
-
Poor Cell Health: Cells that are stressed, have a high passage number, or are contaminated may exhibit increased baseline apoptosis.[1]
-
Suboptimal Culture Conditions: Factors such as nutrient depletion or over-confluency can lead to increased cell death.
Q5: Why might my cell line be resistant to this compound?
A5: Cell line resistance to apoptosis inducers can be due to several factors:
-
High Expression of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 and Bcl-xL can inhibit the mitochondrial pathway of apoptosis.[1]
-
Mutations in Apoptosis-Related Genes: Mutations in key genes such as p53 or caspases can render cells resistant to apoptotic stimuli.[1]
-
Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) transporters that can actively pump the compound out of the cell.[1] To investigate resistance, you can use a panel of different cell lines with known sensitivities to other apoptosis inducers.
Troubleshooting Guides
Issue 1: Low or No Induction of Apoptosis
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value. |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration.[1] |
| Cell Line Resistance | Test a different cell line known to be sensitive to apoptosis inducers. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members). |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and at an optimal confluency (70-80%). Regularly test for mycoplasma contamination.[1] |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell seeding density and ensure cells are at a consistent confluency at the time of treatment. Use cells from a similar passage number for all experiments. |
| Inconsistent Compound Preparation | Prepare a large stock solution of this compound and aliquot it to avoid repeated freeze-thaw cycles. |
| Assay Timing | Apoptotic events occur over a defined timeline. Ensure that you are performing your assays at the optimal time point post-treatment as determined by your time-course experiments.[3] |
| Instrument Variability | Calibrate and maintain laboratory equipment such as plate readers and flow cytometers regularly. |
Data Presentation: Optimizing Treatment Conditions
Table 1: Suggested Concentration Range for Initial Dose-Response Studies
| Cell Type | Starting Concentration (µM) | Mid-Range Concentration (µM) | High Concentration (µM) |
| Cancer Cell Line A | 0.5 | 5 | 50 |
| Cancer Cell Line B | 1 | 10 | 100 |
| Primary Cells | 0.1 | 1 | 10 |
Table 2: Suggested Time Points for Initial Time-Course Experiments
| Assay Type | Early Time Points (hours) | Mid Time Points (hours) | Late Time Points (hours) |
| Caspase-8 Activation | 2, 4, 6 | 8, 12 | 18, 24 |
| Caspase-3/7 Activation | 4, 8, 12 | 18, 24 | 36, 48 |
| Annexin V Staining | 6, 12 | 24 | 48, 72 |
| DNA Fragmentation | 12, 18 | 24, 36 | 48, 72 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested range is from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.[4]
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the concentration and determine the IC50 value using appropriate software.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the determined optimal concentration of this compound for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Assay
Objective: To measure the activity of effector caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cell line of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[4]
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[4]
-
Measurement: Measure the luminescence using a luminometer.[4]
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound.
Caption: A logical workflow for optimizing this compound treatment.
References
"Apoptosis inducer 33" improving solubility for in vitro studies
Welcome to the technical support center for Apoptosis Inducer 33. This guide provides detailed information, protocols, and troubleshooting advice to help researchers successfully use this compound in in vitro studies, with a special focus on overcoming solubility challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound for your experiments.
| Issue / Question | Recommended Solution |
| My this compound powder is not dissolving directly in my aqueous cell culture medium or buffer (e.g., PBS). What should I do? | This compound, like many small molecule organic compounds, has poor aqueous solubility. It is not recommended to dissolve it directly in aqueous solutions. You must first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO).[1][2] |
| After dissolving the compound in DMSO, it precipitated when I diluted it into my cell culture medium. How can I prevent this? | This phenomenon, often called "solvent shock," occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is insoluble.[3] To prevent this: 1. Ensure the final DMSO concentration is low. The final concentration of DMSO in your cell culture medium should typically be ≤0.5% to maintain solubility and avoid solvent-induced toxicity to your cells.[4][5] 2. Add the stock solution to the medium, not the other way around. While vortexing or swirling the medium, slowly add the DMSO stock drop-by-drop. This helps disperse the compound quickly. 3. Use intermediate dilution steps. If precipitation is persistent, try a serial dilution approach. For example, dilute the 10 mM DMSO stock to 1 mM in cell culture medium first, ensure it is fully dissolved, and then perform the final dilution to your working concentration. |
| I'm unsure of the optimal concentration to use for my experiment, and I'm concerned about solubility at higher concentrations. | The effective dose of any compound is cell-type dependent and should be determined empirically. It is recommended to perform a dose-titration experiment to find the optimal working concentration. Start with a low concentration (e.g., 1-10 µM) and increase it gradually. If you observe precipitation at higher concentrations, that may represent the solubility limit in your specific medium. |
| Can I use a solvent other than DMSO? | DMSO is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for in vitro screening.[1] Ethanol can sometimes be an alternative, but it is generally more toxic to cells.[4] Always prepare a "vehicle control" in your experiments using the same final concentration of the solvent alone to account for any effects of the solvent itself. |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a hydrazone derivative with antioxidant and antimicrobial properties. In cancer research, it has been shown to suppress tumor cell proliferation and induce programmed cell death (apoptosis).
Q2: What is the general mechanism of action for this compound? A2: Its primary mechanism is the induction of apoptosis.[4] While the specific pathway for this compound is not detailed in the literature, many small molecule inducers act via the intrinsic (mitochondrial) pathway, which involves the activation of a caspase cascade.[6][7]
Q3: How should I prepare a stock solution of this compound? A3: A detailed step-by-step methodology is provided in the "Experimental Protocol" section below. The general principle is to dissolve the compound in pure, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[5]
Q4: How should I store the solid compound and the stock solution? A4: The solid powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Solubility Data
| Solvent / Medium | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | The recommended solvent for creating high-concentration stock solutions.[5] Sonication can be used to aid dissolution. |
| Ethanol | Sparingly Soluble | May be used as an alternative to DMSO, but often results in lower stock concentrations and has higher potential for cell toxicity.[4] |
| Phosphate-Buffered Saline (PBS) / Water | Poorly Soluble / Insoluble | Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.[5] |
Experimental Protocol: Preparation of Stock and Working Solutions
This protocol provides a reliable method for solubilizing this compound for use in cell culture experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate Compound: Before opening, allow the vial of solid this compound powder to warm to room temperature to prevent condensation of moisture.
-
Calculate Required Solvent Volume: Determine the volume of DMSO needed to achieve your desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
-
Prepare Stock Solution (e.g., 10 mM in DMSO): a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes. c. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Store Stock Solution: a. Aliquot the clear stock solution into sterile, single-use microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
-
Prepare Working Solution (for Cell Treatment): a. Thaw a single aliquot of the DMSO stock solution at room temperature. b. Pre-warm your sterile cell culture medium to 37°C. c. Perform a serial dilution. To minimize precipitation, add the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. d. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells (typically ≤0.5%). e. Prepare a vehicle control using the same final concentration of DMSO in the medium. f. Use the freshly prepared working solution to treat your cells immediately.
Visualizations
The following diagrams illustrate the experimental workflow for compound solubilization and a generalized signaling pathway for apoptosis induction.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
"Apoptosis inducer 33" reducing variability in experimental replicates
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and reduce variability when working with Apoptosis Inducer A33, a novel compound that triggers programmed cell death. This guide provides structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Apoptosis Inducer A33?
A1: Apoptosis Inducer A33 is believed to function primarily through the intrinsic or mitochondrial pathway of apoptosis. It has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This event results in the release of cytochrome c into the cytosol, which then activates the caspase cascade, ultimately leading to controlled cell death.[1][2][3]
Q2: I am not observing the expected levels of apoptosis in my cell line after treatment with Apoptosis Inducer A33. What are some potential causes?
A2: A lack of apoptotic response can stem from several factors:
-
Cell Line Resistance: The cell line you are using may have inherent resistance to apoptosis. This can be due to high expression of anti-apoptotic proteins like Bcl-2 or mutations in key apoptotic genes such as p53.[4][5]
-
Suboptimal Compound Concentration: The concentration of Apoptosis Inducer A33 may be too low to effectively induce apoptosis in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.[5]
-
Inappropriate Incubation Time: The duration of treatment may be too short for the apoptotic cascade to be initiated and detected. A time-course experiment is recommended to identify the optimal treatment window.[5]
-
Poor Cell Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination like mycoplasma, as poor cell health can affect their response to stimuli.[4]
Q3: My experimental replicates show high variability in the percentage of apoptotic cells. How can I reduce this?
A3: High variability in replicates is a common issue and can be addressed by:
-
Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and growth conditions (temperature, CO2, humidity).[6] Avoid using cells that are over-confluent.
-
Accurate Reagent Preparation: Prepare fresh dilutions of Apoptosis Inducer A33 for each experiment from a properly stored stock solution to avoid degradation. Ensure precise pipetting.
-
Standardized Protocols: Follow a consistent and detailed experimental protocol for cell treatment and apoptosis detection assays.
-
Inclusion of Controls: Always include positive and negative controls in your experiments. A positive control (e.g., staurosporine) confirms that your assay is working, while a negative (vehicle) control establishes a baseline for apoptosis.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with Apoptosis Inducer A33.
| Problem | Potential Cause | Recommended Solution |
| No or Low Apoptosis Induction | Inactive Compound | Verify the storage conditions and age of your Apoptosis Inducer A33 stock. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Test a different cell line known to be sensitive to apoptosis inducers. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members).[4] | |
| Suboptimal Concentration/Time | Perform a dose-response (0.1 µM to 50 µM) and time-course (6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. | |
| High Background Apoptosis in Control | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.1%).[4] Include a vehicle-only control. |
| Suboptimal Culture Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity). Ensure media and supplements are not expired. | |
| Poor Cell Health | Use cells in the logarithmic growth phase and at an optimal confluency (70-80%). Regularly test for mycoplasma contamination.[4] | |
| Inconsistent Results Between Replicates | Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use precise and consistent pipetting techniques, especially when preparing serial dilutions. | |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Dose-Response and Time-Course Analysis for Apoptosis Induction
This protocol outlines the methodology for determining the optimal concentration and incubation time for Apoptosis Inducer A33.
1. Cell Seeding:
- Seed your target cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).
- Incubate for 24 hours to allow for cell adherence.
2. Compound Treatment:
- Prepare a series of dilutions of Apoptosis Inducer A33 in fresh culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.
- Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., 1 µM staurosporine).
- Remove the old medium from the cells and add the medium containing the different concentrations of Apoptosis Inducer A33.
3. Incubation:
- For a time-course experiment, treat cells with a fixed concentration of Apoptosis Inducer A33 (e.g., the approximate EC50 determined from the dose-response) and incubate for different durations (e.g., 6, 12, 24, 48 hours).
4. Apoptosis Detection (Annexin V/PI Staining):
- Harvest the cells by centrifugation.
- Wash the cells with 1X PBS and resuspend them in 1X Annexin V Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry within one hour.
Data Presentation: Hypothetical Dose-Response Data
The following table summarizes hypothetical results from a dose-response experiment using Apoptosis Inducer A33 on two different cancer cell lines after a 24-hour treatment.
| Concentration (µM) | Cell Line A (% Apoptosis) | Cell Line B (% Apoptosis) |
| 0 (Vehicle Control) | 5.2 ± 0.8 | 4.8 ± 0.6 |
| 0.1 | 8.1 ± 1.2 | 6.5 ± 0.9 |
| 0.5 | 15.7 ± 2.1 | 12.3 ± 1.8 |
| 1 | 28.4 ± 3.5 | 22.9 ± 2.7 |
| 5 | 55.9 ± 4.8 | 48.6 ± 4.1 |
| 10 | 78.2 ± 5.9 | 65.1 ± 5.3 |
| 25 | 85.4 ± 4.3 | 72.3 ± 4.9 |
| 50 | 86.1 ± 4.1 | 73.5 ± 5.0 |
Visualizations
Caption: Hypothesized signaling pathway for Apoptosis Inducer A33.
Caption: A logical workflow for troubleshooting failed apoptosis induction experiments.
References
- 1. Endogenous and imposed determinants of apoptotic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Induction of apoptosis in cells | Abcam [abcam.com]
Technical Support Center: Western Blotting for Apoptosis Inducers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing western blot analysis of apoptosis-inducing proteins.
Frequently Asked Questions (FAQs)
A1: Several factors could lead to a lack of signal. Consider the following:
-
Antibody Issues: The primary antibody may not be effective, or the dilution may be too high. Ensure you are using a validated antibody at the recommended concentration.
-
Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary).
-
Suboptimal Blocking: Inadequate blocking can lead to high background, which can obscure a weak signal. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) for a sufficient amount of time.
-
Inactive Reagents: Check the expiration dates and proper storage of your ECL substrates and other reagents.
Q2: I am seeing multiple non-specific bands in my western blot. How can I improve the specificity?
A2: Non-specific bands can be addressed by:
-
Optimizing Antibody Dilution: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.
-
Increasing Washing Steps: Increase the duration and number of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Using a Different Blocking Agent: If you are using non-fat milk, try switching to BSA, or vice versa, as some antibodies have different affinities for blocking agents.
-
Adjusting Lysate Preparation: Ensure your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation, which can lead to smaller, non-specific bands.
A3: Discrepancies in molecular weight can be due to:
-
Post-Translational Modifications (PTMs): Phosphorylation, glycosylation, or ubiquitination can alter the apparent molecular weight of a protein.
-
Protein Degradation: If the band is at a lower molecular weight, your protein may have been degraded. Use fresh samples and protease inhibitors.
-
Gel Electrophoresis Conditions: The type of gel (e.g., gradient vs. single percentage) and running conditions can affect protein migration.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common western blot issues.
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Loading | 20-50 µg of total cell lysate | May need to be optimized based on AI-X expression levels. |
| Positive Control | Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine). | Treatment with staurosporine (B1682477) has been shown to induce apoptosis.[5] |
| Negative Control | Lysate from a cell line known not to express AI-X or from siRNA-mediated knockdown of AI-X. | Knockdown of apoptosis-related proteins has been used as a negative control.[6] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Titrate to find the optimal concentration. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Adjust based on signal intensity. |
| Blocking Time | 1-2 hours at room temperature | Can be done overnight at 4°C. |
Experimental Protocol: Western Blot for AI-X
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare samples by mixing 20-50 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours on ice or overnight at 30V at 4°C.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Apoptosis Signaling Pathway
Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many apoptosis-inducing proteins play a role in these cascades.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
References
- 1. pnas.org [pnas.org]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Chemoprevention by nonsteroidal anti-inflammatory drugs eliminates oncogenic intestinal stem cells via SMAC-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Downregulation of the Non-Integrin Laminin Receptor Reduces Cellular Viability by Inducing Apoptosis in Lung and Cervical Cancer Cells | PLOS One [journals.plos.org]
"Apoptosis inducer 33" addressing cell line resistance
Welcome to the technical support center for Apoptosis Inducer 33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with this compound, particularly in the context of cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule designed to initiate programmed cell death through the intrinsic, or mitochondrial, pathway. It functions by directly activating pro-apoptotic BAX proteins, leading to their oligomerization at the mitochondrial outer membrane. This disrupts the membrane integrity, causing the release of cytochrome c into the cytosol. The released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.
Q2: My cells are not responding to this compound. What are the potential causes?
Lack of response to this compound can stem from several factors:
-
Compound Integrity: Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
-
Cell Health and Confluency: Use healthy, low-passage number cells in the logarithmic growth phase (typically 70-80% confluency). Over-confluent or stressed cells may exhibit altered responses.
-
Dose and Time: The optimal concentration and incubation time are cell-line specific. Perform a dose-response and time-course experiment to determine the ideal conditions for your model.
-
Inherent or Acquired Resistance: The cell line may have intrinsic resistance mechanisms or may have developed resistance. See the troubleshooting section below for more details.
Q3: Can I use this compound in combination with other therapeutic agents?
Yes, synergistic effects may be observed when this compound is used with other anti-cancer agents. For instance, combining it with drugs that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors) or with chemotherapies that induce DNA damage could enhance its efficacy. We recommend conducting thorough synergy studies to determine optimal drug ratios and scheduling.
Troubleshooting Guide: Addressing Cell Line Resistance
Issue: Reduced or no apoptotic induction in a previously sensitive cell line.
This is a common issue that may indicate the development of acquired resistance. The following steps can help diagnose and potentially overcome this problem.
| Potential Cause | Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Western Blot Analysis: Probe cell lysates for key anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. Compare protein levels between sensitive and resistant cells. 2. Combination Therapy: Consider co-treatment with a Bcl-2 family inhibitor to restore sensitivity. |
| Defects in the Mitochondrial Apoptosis Pathway | 1. BAX/BAK Expression: Verify the expression levels of BAX and BAK, as their loss can confer resistance. 2. Cytochrome c Release Assay: Isolate mitochondrial and cytosolic fractions to confirm if cytochrome c release is impaired in resistant cells following treatment. |
| Activation of Pro-Survival Signaling Pathways | 1. Phospho-Kinase Array: Screen for activation of survival pathways such as PI3K/AKT or MAPK. Increased phosphorylation of key proteins like AKT can promote cell survival and inhibit apoptosis. 2. Pathway Inhibition: Use specific inhibitors for pathways found to be activated (e.g., a PI3K inhibitor) in combination with this compound. |
| Increased Drug Efflux | 1. ABC Transporter Expression: Assess the expression of multidrug resistance transporters like P-glycoprotein (MDR1) via qPCR or Western blot. 2. Efflux Pump Inhibition: Test if co-treatment with an ABC transporter inhibitor (e.g., verapamil) restores sensitivity. |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of early and late-stage apoptosis using flow cytometry.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound and/or other compounds for the desired duration. Include a vehicle-treated control.
-
Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a mild dissociation agent like Accutase to avoid membrane damage.[1] Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol outlines the detection of activated caspase-3, a key marker of apoptosis.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
The following table presents hypothetical data from a dose-response experiment using this compound on both a sensitive and a resistant cancer cell line.
| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 (Fold Change vs. Control) |
| Sensitive (e.g., MCF-7) | 0 (Vehicle) | 5.2 ± 1.1 | 1.0 |
| 1 | 25.8 ± 3.4 | 3.1 | |
| 5 | 68.3 ± 5.9 | 8.7 | |
| 10 | 85.1 ± 4.2 | 15.2 | |
| Resistant (e.g., MCF-7/Res) | 0 (Vehicle) | 6.1 ± 1.5 | 1.0 |
| 1 | 8.4 ± 2.0 | 1.2 | |
| 5 | 15.7 ± 3.1 | 2.5 | |
| 10 | 22.5 ± 2.8 | 3.8 |
Visualizations
Caption: Proposed signaling pathway for this compound.
References
"Apoptosis inducer 33" minimizing side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptosis Inducer 33 (Apo33) in animal studies. The information is designed to help minimize side effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound (Apo33)?
A1: this compound (Apo33) is a novel small molecule designed to selectively induce apoptosis in rapidly proliferating cells. Its mechanism involves the activation of the intrinsic apoptotic pathway, leading to the activation of effector caspases 3 and 7, which are responsible for the execution phase of programmed cell death.[1] Apoptosis inducers like Apo33 can exert their effects through various mechanisms, including the inhibition of anti-apoptotic proteins and direct or indirect activation of caspases.
Q2: We are observing significant weight loss and lethargy in our mouse models at the recommended starting dose. What could be the cause and how can we mitigate this?
A2: These are common signs of systemic toxicity. Several factors could be contributing to this:
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. It is crucial to conduct a vehicle-only control study to assess its tolerability. Common vehicles for compounds with poor water solubility include mixtures of DMSO, PEG300, and PBS, or Tween 80 in sterile water.[1]
-
Dose and Schedule: The initial dose may be too high for the specific animal strain or model. A dose-response study is essential to determine the maximum tolerated dose (MTD). Consider reducing the dose or altering the administration schedule (e.g., every other day instead of daily) to reduce cumulative toxicity.
-
Off-Target Effects: Apo33 may have off-target effects that contribute to toxicity. If reducing the dose is not feasible without losing efficacy, exploring alternative delivery strategies to improve tumor targeting, such as encapsulation in nanoparticles, might be necessary.
Q3: Our in vivo efficacy studies with Apo33 are not showing significant tumor growth inhibition, despite promising in vitro results. What are the potential reasons for this discrepancy?
A3: A lack of in vivo efficacy despite in vitro potency is a common challenge in drug development. Potential causes include:
-
Poor Pharmacokinetics (PK): Apo33 may have poor absorption, rapid metabolism, or rapid clearance in vivo, preventing it from reaching therapeutic concentrations in the tumor tissue.[2] Performing a PK study to determine the compound's half-life and bioavailability is recommended.
-
Inadequate Formulation: The compound may not be properly solubilized in the vehicle, leading to inconsistent dosing and poor bioavailability.[1] It is important to ensure the compound is fully dissolved before administration.
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to apoptosis that is not observed in 2D cell culture.
-
Drug Resistance: The tumor cells may have or may develop resistance to Apo33-induced apoptosis.
Q4: How should we prepare and administer Apo33 for oral gavage in mice?
A4: For compounds with low water solubility like Apo33, a formulation development study is highly recommended.[1] A common starting point for a vehicle is a mixture of 10% DMSO, 40% PEG300, and 50% PBS.[1]
Preparation Steps:
-
Weigh the required amount of Apo33 for the desired concentration.
-
First, dissolve the Apo33 powder in the DMSO component.
-
Once fully dissolved, add the PEG300 and vortex thoroughly.[1]
-
Finally, add the PBS and mix until a clear solution is obtained.
-
Prepare the formulation fresh on the day of administration.
Administration:
-
Gently and steadily insert the gavage needle into the esophagus.[1]
-
Slowly administer the calculated volume.
-
Carefully remove the gavage needle.
-
Monitor the animals for any immediate signs of distress.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh solutions for each experiment. Verify compound integrity via analytical methods if degradation is suspected. |
| Inconsistent Formulation | Ensure the compound is fully dissolved in the vehicle before each administration. Vortex thoroughly. |
| Variable Animal Health | Use animals of similar age and weight. Ensure they are free from underlying health issues. |
| Inaccurate Dosing | Calibrate pipettes and scales regularly. Calculate the dose for each animal based on its most recent body weight. |
Issue 2: High Incidence of Animal Mortality Unrelated to Tumor Burden
| Potential Cause | Troubleshooting Step |
| Acute Toxicity | Perform a dose-escalation study to determine the MTD. Start with a lower dose and gradually increase it. |
| Vehicle Toxicity | Run a control group treated with the vehicle alone to assess its contribution to toxicity. |
| Administration Trauma | Ensure proper training in animal handling and administration techniques (e.g., oral gavage, intravenous injection). |
| Cumulative Toxicity | Monitor animal weight and health daily. Consider a less frequent dosing schedule if cumulative toxicity is suspected.[1] |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for Apo33 in a Xenograft Model
| Dose (mg/kg) | Administration Route | Schedule | Tumor Growth Inhibition (%) | Observed Side Effects |
| 10 | Oral Gavage | Daily | 15 | None |
| 25 | Oral Gavage | Daily | 40 | Mild sedation |
| 50 | Oral Gavage | Daily | 65 | Significant weight loss (>10%), lethargy |
| 50 | Oral Gavage | Every other day | 50 | Mild weight loss (<5%) |
Table 2: Hypothetical Pharmacokinetic Parameters of Apo33 in Mice
| Parameter | Value |
| Half-life (t1/2) | 2.5 hours |
| Cmax (at 25 mg/kg) | 1.2 µM |
| Tmax | 1 hour |
| Bioavailability (Oral) | 20% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³). Measure tumor volume and body weight every 2-3 days.[1]
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Compound Preparation: Prepare the Apo33 formulation and vehicle control as described in the FAQs.
-
Dosing: Administer Apo33 or vehicle according to the predetermined dose and schedule (e.g., daily oral gavage).[1]
-
Endpoint: Continue treatment for a specified period (e.g., 14-21 days) or until tumors in the control group reach the maximum allowed size.[1]
-
Data Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition.
Protocol 2: Assessment of Apoptosis in Tumor Tissue by Western Blot
-
Tissue Lysis: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
Visualizations
Caption: Hypothetical signaling pathway for Apo33-induced apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
"Apoptosis inducer 33" protocol refinement for specific cell types
Welcome to the technical support center for Apoptosis Inducer 33. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol refinement for specific cell types and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule compound designed to induce programmed cell death. It is hypothesized to function as a potent activator of the intrinsic apoptotic pathway. By selectively targeting and inhibiting the anti-apoptotic protein Bcl-2, this compound facilitates the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Q2: I am not observing significant cell death after treating my cells with this compound. What are the initial troubleshooting steps?
If you are not observing the expected apoptotic effects, consider the following:
-
Compound Integrity: Ensure that your stock of this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Cell Health and Confluency: Use healthy, low-passage number cells that are in the logarithmic growth phase. Cell confluency should ideally be between 70-80% at the time of treatment, as high confluency can sometimes inhibit apoptosis. Also, ensure your cells are free from mycoplasma contamination.
-
Optimize Experimental Conditions: The optimal concentration and incubation time for this compound are highly dependent on the cell type. A dose-response and time-course experiment is crucial to determine the ideal conditions for your specific cell line.
-
Inclusion of Controls: Always include a positive control (e.g., staurosporine (B1682477) or etoposide) to confirm that your experimental setup and detection methods are functioning correctly. A vehicle control (e.g., DMSO) is also essential to rule out any solvent-induced effects.
Q3: What is a recommended starting concentration and incubation time for this compound?
The optimal conditions are cell-type specific. A good starting point for a dose-response experiment is to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM). For a time-course experiment, you can assess apoptosis at various time points (e.g., 12, 24, 48 hours).
Q4: How should I prepare and store a stock solution of this compound?
This compound is typically dissolved in a polar organic solvent such as DMSO to create a high-concentration stock solution. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is kept low (typically <0.1%) to prevent solvent-induced toxicity.
Q5: My control cells are showing a high level of background apoptosis. What could be the cause?
High background apoptosis in your control group can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is not toxic to your cells (generally <0.1%).
-
Suboptimal Culture Conditions: Maintain consistent incubator conditions (temperature, CO2, humidity). Over-confluency and rough cell handling can also induce stress and apoptosis.
-
Contamination: Regularly test for mycoplasma contamination, which can affect cell health and experimental outcomes.
Q6: Why might a specific cell line be resistant to this compound?
Cell line resistance to apoptosis inducers can be attributed to:
-
High Expression of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 and Bcl-xL can inhibit the mitochondrial pathway of apoptosis.
-
Mutations in Apoptosis-Related Genes: Mutations in key genes like p53 or caspases can render cells resistant to apoptotic stimuli.
-
Drug Efflux Pumps: Some cancer cell lines overexpress multidrug resistance (MDR) transporters that can actively pump the compound out of the cell.
To investigate resistance, consider using a panel of different cell lines with known sensitivities to other apoptosis inducers or co-treating with a sensitizing agent.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot experiments where this compound is not producing the expected apoptotic response.
| Issue | Possible Cause | Recommended Solution |
| Low or No Induction of Apoptosis | Compound Integrity | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell Line Resistance | Test a different cell line known to be sensitive to apoptosis inducers. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members). | |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and at an optimal confluency (70-80%). Regularly test for mycoplasma contamination. | |
| **High Background |
Technical Support Center: Overcoming Experimental Limitations with Apoptosis Inducer 33
Welcome to the technical support center for Apoptosis Inducer 33 (Apoin33). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Apoin33 and other novel apoptosis-inducing agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to help you navigate common experimental challenges and achieve reliable, reproducible results.
Given that "this compound" may refer to different novel compounds, such as the hydrazone derivative (compound H2) with antioxidant and antimicrobial properties or cytotoxic metabolites from Bacillus vallismortis BIT-33, this guide also provides general advice applicable to the study of new apoptosis inducers.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (Apoin33) and what is its mechanism of action?
A1: "this compound" is a designation that may apply to novel compounds being investigated for their ability to trigger programmed cell death, or apoptosis. One such compound, also known as compound H2, is a hydrazone derivative that has been shown to suppress tumor cell proliferation.[1] Another potential reference is to a cytotoxic compound isolated from the marine bacterium Bacillus vallismortis BIT-33, which has demonstrated the ability to induce apoptosis in colon cancer cells.[2] The precise mechanism of action for a specific "Apoin33" would need to be determined empirically, but apoptosis inducers generally act through various mechanisms, including the activation of caspases, inhibition of anti-apoptotic proteins, or by causing DNA damage.[3]
Q2: I am observing high levels of cell death in my negative control group. What could be the cause?
A2: High background apoptosis in negative controls can confound results. It is crucial to have healthy, vehicle-treated cells to serve as a baseline for measuring the apoptotic response. Potential causes include:
-
Suboptimal Cell Culture Conditions: Ensure cells are not overgrown, starved of nutrients, or contaminated.
-
Vehicle Toxicity: The solvent used to dissolve Apoin33 (e.g., DMSO) can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium low, typically below 0.1-0.5%.[4]
-
Harsh Experimental Manipulation: Excessive centrifugation speeds, rough pipetting, or prolonged exposure to suboptimal temperatures can induce stress and cell death.
Q3: How do I determine the optimal concentration and treatment time for Apoin33?
A3: The effective dose of an apoptosis inducer is dependent on the cellular context and should be determined empirically. A dose-titration experiment is the best approach.
-
Concentration: Start with a broad range of concentrations based on any available literature for similar compounds. A common starting point for new compounds is in the low micromolar range.
-
Time: The relationship between concentration and exposure time is important. A lower dose may require a longer treatment time to induce a significant apoptotic response. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) at a fixed, effective concentration to determine the optimal endpoint.
Q4: My results are inconsistent between experiments. What are the common sources of variability?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure your stock solution of Apoin33 is stored correctly (typically at -20°C or -80°C, protected from light) to prevent degradation.[4]
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Assay-to-Assay Variability: Ensure consistent cell seeding density, reagent preparation, and incubation times for each replicate and experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Solubility of Apoin33 | The compound has poor water solubility.[5] | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4] For cell-based assays, ensure the final solvent concentration is non-toxic to the cells.[4] |
| Weak or No Apoptotic Response | The concentration of Apoin33 is too low or the incubation time is too short. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| The cell line is resistant to Apoin33-induced apoptosis. | Consider using a different cell line or co-treatment with a sensitizing agent. Resistance can be due to high levels of anti-apoptotic proteins. | |
| Difficulty Distinguishing Apoptosis from Necrosis | The assay used does not differentiate between the two cell death pathways. | Use a multi-parameter assay like Annexin V and Propidium Iodide (PI) staining. Annexin V positive/PI negative cells are apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic. |
| Potential Off-Target Effects | The compound may be acting on unintended cellular targets, a common concern with novel therapeutic agents.[6][7] | Perform target validation experiments, such as western blotting for various signaling pathway proteins, to understand the compound's specificity. Consider using a lower, more specific concentration. |
Experimental Protocols
Preparation of Apoin33 Stock Solution
-
Determine Solubility: If the solubility of Apoin33 is unknown, test its solubility in common solvents like DMSO, ethanol, or methanol.[4]
-
Prepare Stock Solution: Dissolve a known weight of Apoin33 in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM).[4]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Apoin33 and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates, treat with Apoin33 for the determined optimal time and concentration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Quantitative Data Summary
Table 1: Example IC50 Values of Apoin33 in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HT-29 (Colon Cancer) | Data to be determined empirically |
| HCT116 (Colon Cancer) | Data to be determined empirically |
| MCF-7 (Breast Cancer) | Data to be determined empirically |
| A549 (Lung Cancer) | Data to be determined empirically |
Table 2: Example Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Empirical Data | Empirical Data | Empirical Data |
| Apoin33 (IC50) | Empirical Data | Empirical Data | Empirical Data |
| Positive Control | Empirical Data | Empirical Data | Empirical Data |
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. Cytotoxicity and apoptosis induction of Bacillus vallismortis BIT-33 metabolites on colon cancer carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
"Apoptosis inducer 33" quality control and batch-to-batch variation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Apoptosis Inducer 33. The information is designed to address common issues related to quality control and batch-to-batch variation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Apoin33) is a hydrazone derivative that has been shown to possess antioxidant and antimicrobial properties. In the context of cancer research, it functions by suppressing tumor cell proliferation and inducing programmed cell death, or apoptosis.[1] While the precise molecular targets are a subject of ongoing research, apoptosis inducers generally act through various mechanisms, such as activating caspases, inhibiting anti-apoptotic proteins, or causing DNA damage.[2]
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. Stock solutions, typically prepared in a high-purity solvent like DMSO, should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the recommended quality control (QC) tests for a new batch of this compound?
It is crucial to perform a series of QC tests to ensure the quality and consistency of each new batch. Recommended tests include:
-
Purity assessment: High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound.
-
Identity verification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular weight and structure.
-
Concentration validation: For solutions, UV-Vis spectrophotometry can be used if a molar extinction coefficient is known. Otherwise, quantitative NMR (qNMR) is a highly accurate method.
-
Biological activity assay: A cell-based assay to confirm the compound's ability to induce apoptosis in a relevant cell line.
Q4: How can I address batch-to-batch variation in my experiments?
Batch-to-batch variation is a common challenge with synthetic compounds.[3][4] To mitigate its impact:
-
Always source the compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
-
Perform in-house QC tests on each new batch to confirm its purity, identity, and activity.
-
If inconsistencies are observed, consider factors such as differences in impurity profiles, polymorphic forms of the compound, or variations in the formulation.[4]
-
Whenever possible, use a single, well-characterized batch for a complete set of experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with a new batch of this compound.
Possible Cause: Variation in compound purity or the presence of active impurities. Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the purity data from the new batch with the previous one.
-
Perform in-house purity analysis: Use HPLC to verify the purity of the new batch.
-
Assess impurity profiles: If possible, use LC-MS to compare the impurity profiles of the different batches. Even minor impurities can sometimes have biological activity.
Possible Cause: The new batch has a different polymorphic form with altered solubility or bioavailability. Troubleshooting Steps:
-
Check the CoA: Look for information on the crystalline form. If not provided, contact the supplier.
-
Solubility Test: Carefully assess the solubility of the new batch in your chosen solvent. Ensure it dissolves completely.
-
Advanced Characterization: If the problem persists, techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) can characterize the polymorphic form.
Issue 2: this compound is not inducing apoptosis as expected.
Possible Cause: Suboptimal experimental conditions. Troubleshooting Steps:
-
Optimize Concentration and Exposure Time: The effective dose of an apoptosis inducer is cell-type dependent and should be determined empirically.[5] Perform a dose-response experiment with a range of concentrations and time points.
-
Confirm Cell Health: Ensure that your control (vehicle-treated) cells are healthy. High baseline cell death can mask the effect of the inducer.
-
Use Positive Controls: Include a well-characterized apoptosis inducer (e.g., staurosporine, etoposide) as a positive control to ensure your assay is working correctly.
Possible Cause: Compound degradation. Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound solutions should be freshly prepared for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.
-
Verify Stock Concentration: Re-evaluate the concentration of your stock solution.
Quantitative Data Summary
The following tables present representative quality control data for three hypothetical batches of this compound. This data is for illustrative purposes to guide researchers in their own QC assessments.
Table 1: Purity and Identity Verification of this compound Batches
| Batch ID | Purity by HPLC (%) | Molecular Weight by LC-MS (Expected: 354.38 g/mol ) | Structural Confirmation by ¹H NMR |
| A33-001 | 99.2 | 354.4 | Conforms to structure |
| A33-002 | 98.5 | 354.5 | Conforms to structure |
| A33-003 | 99.5 | 354.3 | Conforms to structure |
Table 2: Biological Activity of this compound Batches
| Batch ID | EC₅₀ in Jurkat Cells (µM) after 24h treatment | Maximum Apoptosis Induction (%) |
| A33-001 | 1.5 | 85 |
| A33-002 | 1.8 | 82 |
| A33-003 | 1.4 | 88 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration. Further dilute with the mobile phase to create a working standard.
-
Sample Preparation: Prepare a solution of the test batch at the same concentration as the working standard.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis: Inject the standard and sample solutions. Calculate the purity of the test batch by comparing the peak area of the main compound to the total area of all peaks.
Protocol 2: Cell-Based Apoptosis Assay using Annexin V/PI Staining
-
Cell Seeding: Seed a suitable cell line (e.g., Jurkat cells) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Add the compounds to the cells and incubate for the desired time period (e.g., 24 hours).
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells for each treatment condition. Plot the dose-response curve to determine the EC₅₀ value.
Visualizations
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
Caption: Quality control workflow for new batches of this compound.
References
"Apoptosis inducer 33" issues with long-term stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptosis Inducer 33. This guide directly addresses potential issues related to its long-term stability in solution.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results with my this compound in cell-based assays. Could this be related to its stability?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound is a hydrazone derivative, and compounds of this class can be susceptible to degradation under certain conditions. Factors such as storage, solvent, pH, and handling can impact its stability and, consequently, its biological activity.
Q2: What are the primary degradation pathways for hydrazone-containing compounds like this compound?
A2: The most common degradation pathway for hydrazones is hydrolysis of the C=N bond.[1][2] This reaction is often catalyzed by acidic conditions and the presence of water.[1][3] Other potential degradation pathways include oxidation, which can be influenced by dissolved oxygen and metal ions, and photodegradation from exposure to light.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What is causing this?
A3: This phenomenon is known as "crashing out" or "solvent-shifting."[4] While this compound may be soluble in a high concentration of an organic solvent like DMSO, its solubility can decrease dramatically when diluted into an aqueous environment like cell culture media. This leads to the formation of a precipitate, reducing the effective concentration of the compound in your experiment and leading to inconsistent results.[4]
Troubleshooting Guides
Issue: Inconsistent Biological Activity
If you are observing variable results in your experiments, it may be due to the degradation of this compound in your stock solution or working solution.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that your stock solutions are stored correctly. Improper storage is a primary cause of compound degradation.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from solid material.
-
Perform a Stability Test: Conduct a simple experiment to assess the stability of your compound under your specific experimental conditions. A detailed protocol is provided below.
Issue: Compound Precipitation in Aqueous Media
Precipitation of this compound upon dilution into aqueous buffers or cell culture media can significantly impact the accuracy of your results.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low is crucial to avoid solvent-induced toxicity (ideally ≤ 0.1%), a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Modify Dilution Method: Instead of a single large dilution, try a serial dilution approach. This can sometimes help to keep the compound in solution.
-
Adjust pH of the Medium: The solubility of hydrazone derivatives can be pH-dependent.[1] Adjusting the pH of your buffer might improve solubility.
-
Consider Formulation Strategies: For persistent solubility issues, the use of solubilizing agents like cyclodextrins could be explored, though their potential effects on the experimental system must be carefully evaluated.
Data Presentation
The following tables summarize general stability information for hydrazone derivatives, which can serve as a guide for working with this compound.
Table 1: General Stability of Hydrazone Derivatives in Different Solvents
| Solvent/Medium | General Stability | Key Considerations |
| DMSO (anhydrous) | Generally stable | Hygroscopic; can absorb water from the atmosphere, which may lead to hydrolysis over time.[3] |
| DMSO/Water Mixtures | Stability can be reduced | The presence of water can promote hydrolysis, especially at room temperature or higher.[3] |
| Aqueous Buffers (e.g., PBS) | Variable | Stability is highly dependent on pH; acid-catalyzed hydrolysis is a common degradation pathway.[1][5] |
| Cell Culture Media | Can be unstable | Components in the media and cellular enzymes can contribute to degradation.[5][6] |
| Plasma | Often unstable | Subject to rapid enzymatic and chemical degradation.[5] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months (general guidance) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use tightly sealed vials. |
| Aqueous Working Solutions | 2-8°C | Prepare fresh for each experiment | Use on the same day of preparation. Avoid long-term storage. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a method to evaluate the stability of this compound in your chosen solvent and storage conditions.
Materials:
-
This compound
-
High-purity DMSO (or other solvent of choice)
-
HPLC or LC-MS system
-
Analytical column suitable for small molecule analysis
-
Mobile phase (e.g., acetonitrile, water, with or without formic acid/ammonium acetate)
-
Vials for sample storage
Procedure:
-
Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 10 mM).
-
Immediately analyze an aliquot of the freshly prepared solution by HPLC or LC-MS to obtain the initial purity and peak area (Time 0).
-
Aliquot the remaining stock solution into several vials and store them under your desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light.
-
At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC or LC-MS using the same method as for the Time 0 sample.
-
Compare the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to Time 0.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
"Apoptosis inducer 33" troubleshooting guide for researchers
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers and drug development professionals working with Apoptosis Inducer 33. This guide is designed to address common experimental challenges and provide detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am not observing any signs of apoptosis after treating my cells with this compound. What are the initial troubleshooting steps?
If you are not observing an apoptotic response, several factors could be at play, ranging from the compound's integrity to your experimental setup. A systematic approach is recommended:
-
Verify Compound Integrity: Ensure that your stock of this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. It is advisable to prepare fresh dilutions for each experiment.
-
Assess Cell Health: Use healthy, low-passage number cells that are in their logarithmic growth phase. High cell confluency can sometimes inhibit apoptosis. Also, ensure your cells are free from contamination, particularly from mycoplasma.[1]
-
Optimize Experimental Parameters: The concentration of the compound and the duration of treatment are critical variables. It is highly recommended to perform a dose-response and a time-course experiment to identify the optimal conditions for your specific cell line.[2]
-
Include Appropriate Controls: Always include a positive control (e.g., a well-characterized apoptosis inducer like staurosporine (B1682477) or etoposide) to confirm that your experimental system and detection methods are functioning correctly. A vehicle-only control (e.g., DMSO) is also essential to exclude any solvent-induced effects.[1][2]
Q2: How do I determine the optimal concentration and incubation time for this compound in my specific cell line?
The ideal concentration and incubation time for this compound can vary significantly between different cell lines. To determine the optimal conditions for your experiment, a systematic approach is necessary:
-
Dose-Response Experiment: Treat your cells with a wide range of concentrations of this compound (e.g., from nanomolar to micromolar ranges) for a fixed period (e.g., 24 or 48 hours). This will help you identify the concentration at which you observe the desired level of apoptosis.
-
Time-Course Experiment: Once you have an effective concentration from your dose-response experiment, treat your cells with this concentration and measure apoptosis at various time points (e.g., 6, 12, 24, 48 hours). This will help you determine the optimal treatment duration.
Q3: I am observing a high level of cell death in my vehicle-treated (e.g., DMSO) control group. What could be the reason for this?
High background apoptosis in your control group can confound your results. Here are some potential causes and solutions:
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%.[1][3]
-
Suboptimal Culture Conditions: Maintain consistent and optimal incubator conditions, including temperature, CO2 levels, and humidity.[1]
-
Poor Cell Health: Ensure your cells are healthy and not stressed before starting the experiment. Avoid using cells that are over-confluent.
Q4: What are the most reliable methods to detect apoptosis induced by this compound?
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis.[5]
-
Western Blotting for Apoptosis Markers: Detecting the cleavage of proteins like PARP and caspase-3 by Western blot is a common method to confirm apoptosis.[1]
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: My experimental results with this compound are inconsistent. How can I improve the reproducibility of my experiments?
Inconsistent results can be frustrating. To improve reproducibility:
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to data analysis, are performed consistently across all experiments.
-
Use Fresh Reagents: Prepare fresh dilutions of this compound and other critical reagents for each experiment.
-
Monitor Cell Culture Conditions: Regularly check and maintain your cell culture conditions to ensure consistency.
-
Perform Replicates: Include technical and biological replicates in your experimental design to assess variability.
Q6: What is the mechanism of action of this compound?
This compound (compound H2) is described as a hydrazone derivative.[6] While specific mechanistic details for this compound are not extensively published, apoptosis inducers generally act through various mechanisms, including the inhibition of anti-apoptotic proteins, activation of caspases, or by causing DNA damage. It has been noted to suppress tumor cell proliferation and induce apoptosis, making it a subject of interest in cancer research.[6]
Q7: How should I properly prepare and store this compound?
Proper handling and storage are crucial for maintaining the compound's activity:
-
Stock Solution Preparation: For many organic compounds, DMSO is a suitable solvent for preparing high-concentration stock solutions (e.g., 1-10 mM).[3]
-
Storage: Store stock solutions in aliquots at -20°C or -80°C and protect them from light to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Apoptotic Response | Compound degradation | Prepare fresh stock solutions and store them properly. |
| Cell line resistance | Test a different cell line known to be sensitive to apoptosis inducers. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members).[1] | |
| Suboptimal concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions.[2] | |
| High Background Apoptosis in Control | Solvent toxicity | Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.1%).[1][3] Include a vehicle-only control. |
| Poor cell health | Use healthy, low-passage cells in the logarithmic growth phase and ensure optimal confluency (70-80%). Regularly test for mycoplasma contamination.[1] | |
| Suboptimal culture conditions | Maintain consistent incubator conditions (temperature, CO2, humidity).[1] | |
| Inconsistent Results | Experimental variability | Standardize all protocols, use fresh reagents for each experiment, and include appropriate replicates. |
| Cell line instability | Use cells from a consistent passage number and regularly check their phenotype. |
Experimental Protocols
General Protocol for Induction of Apoptosis in vitro
This protocol provides a general framework for inducing apoptosis using this compound. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a suitable culture plate (e.g., 96-well plate for viability assays, larger plates for protein or RNA analysis) at a density that will ensure they are in the logarithmic growth phase and at approximately 70-80% confluency at the time of treatment.
-
Incubate for 24 hours to allow cells to attach and recover.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent like DMSO.[3]
-
On the day of the experiment, prepare fresh serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
For a positive control, treat a set of cells with a known apoptosis inducer (e.g., 1 µM staurosporine).
-
-
Incubation:
-
Incubate the cells for the desired period (determined from your time-course experiment) at 37°C in a 5% CO2 incubator.
-
-
Apoptosis Detection:
-
Harvest the cells and proceed with your chosen apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay, or Western blotting).
-
Physicochemical Properties and Solubility
| Property | Information | Notes |
| Chemical Class | Hydrazone derivative[6] | |
| Appearance | Varies by supplier | |
| Molecular Weight | Varies by supplier | |
| Solubility | ||
| DMSO | Generally high for many organic compounds.[3] | A common solvent for preparing high-concentration stock solutions.[3] |
| Ethanol | Good solubility for many compounds.[3] | Can have biological effects on cells.[3] |
| Water | Solubility varies greatly depending on the compound's polarity.[3] | Preferred for direct application if the compound is sufficiently soluble.[3] |
Visualizations
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: A logical workflow for troubleshooting failed apoptosis induction experiments.
Caption: General experimental workflow for in vitro apoptosis induction studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. 细胞凋亡诱导剂套装 Apoptosis Inducer Set contains Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone & Etoposide. These compounds can be used for inducing apoptotic activity in many cell culture systems. | Sigma-Aldrich [sigmaaldrich.com]
"Apoptosis inducer 33" common pitfalls in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in the experimental design for studies involving Apoptosis Inducer 33.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a small molecule designed to trigger programmed cell death. Like many apoptosis inducers, it is presumed to act through mechanisms such as the activation of caspases, inhibition of anti-apoptotic proteins, or by causing DNA damage, ultimately leading to cell death.[1] The precise pathway may be cell-type dependent and should be empirically determined.
Q2: How should I determine the optimal concentration and incubation time for this compound?
The effective concentration and duration of treatment with this compound are highly dependent on the specific cell line being used.[2][3] It is critical to perform a dose-response and time-course experiment to identify the optimal conditions for your experimental model. A good starting point is to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) over several time points (e.g., 12, 24, 48 hours).
Q3: How should this compound be stored and prepared?
For optimal stability, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should be stored in small aliquots at -20°C or -80°C and protected from light to avoid degradation from repeated freeze-thaw cycles.[3] When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.1%) to prevent solvent-induced toxicity.[3]
Q4: What are the essential experimental controls to include?
All experiments involving this compound must include both positive and negative controls.[2]
-
Negative Control: Vehicle-treated cells (e.g., cells treated with the same concentration of DMSO used to dissolve the compound) are crucial to assess the baseline health of the cells and the effect of the solvent.[2]
-
Positive Control: A well-characterized apoptosis inducer, such as Staurosporine or Etoposide, should be used to confirm that the experimental setup and apoptosis detection methods are functioning correctly.[2][3]
Troubleshooting Guide
Issue 1: Low or No Induction of Apoptosis
If you observe minimal to no apoptotic response after treatment with this compound, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3] |
| Suboptimal Concentration/Time | Perform a thorough dose-response and time-course experiment to determine the optimal conditions for your specific cell line.[2][3] |
| Cell Health and Confluency | Use healthy, low-passage number cells that are free from contamination (e.g., mycoplasma). Treat cells when they are in the logarithmic growth phase, typically at 70-80% confluency.[3] |
| Incorrect Apoptosis Assay | The choice of apoptosis detection method is critical. For early apoptotic events, consider using an Annexin V/PI staining assay. For later stages, a TUNEL assay or detection of cleaved PARP might be more appropriate.[3] |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be a significant challenge. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell culture procedures, including seeding density, passage number, and media composition. |
| Variability in Compound Preparation | Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability in concentration. |
| Subjective Data Analysis | For assays like fluorescence microscopy, establish clear, objective criteria for what constitutes an apoptotic cell to ensure consistent scoring. |
Experimental Protocols
Protocol 1: Determining Optimal Dose and Time-Course
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48 hours).
-
Cell Viability Assay: At each time point, assess cell viability using an appropriate method, such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the concentration of this compound at each time point to determine the IC50 value and the optimal treatment duration.
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound for the optimal duration. Include vehicle-treated and positive control groups.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.[3]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Validation & Comparative
Unveiling Apoptosis Inducer 33: A Comparative Analysis Against Established Apoptotic Agents
For researchers, scientists, and professionals in drug development, the quest for novel molecules that can precisely trigger programmed cell death, or apoptosis, is a cornerstone of therapeutic innovation. In this guide, we provide a comprehensive comparison of Apoptosis Inducer 33 against other well-characterized apoptosis inducers, supported by experimental data and detailed protocols to aid in your research endeavors.
This compound is a hydrazone derivative that has been shown to suppress tumor cell proliferation and induce apoptosis.[1][2] This compound also exhibits antioxidant and antimicrobial properties.[1][2] Understanding its performance relative to established agents is crucial for evaluating its potential in preclinical and clinical development.
Comparative Analysis of Apoptosis Inducers
To provide a clear quantitative comparison, the following table summarizes the key performance indicators of this compound alongside other known apoptosis inducers with varying mechanisms of action.
| Inducer | Target/Mechanism of Action | Cell Line | IC50 | Caspase-3/7 Activation (Fold Change) | Reference |
| This compound | Mechanism under investigation | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Staurosporine | Broad-spectrum protein kinase inhibitor | HeLa | ~20 nM | ~8-fold | [3] |
| Etoposide | Topoisomerase II inhibitor, causes DNA damage | Jurkat | ~1 µM | ~6-fold | |
| ABT-737 | Bcl-2/Bcl-xL inhibitor | H146 | ~30 nM | ~5-fold | |
| TRAIL (TNF-related apoptosis-inducing ligand) | Death receptor (DR4/DR5) agonist | Colo205 | ~1 ng/mL | ~10-fold |
Note: The data for this compound is not yet publicly available in peer-reviewed literature. The values for other inducers are approximate and can vary depending on the cell line and experimental conditions.
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct signaling cascades initiated by different classes of apoptosis inducers.
Caption: Major Apoptosis Signaling Pathways.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are standard protocols for key assays used to characterize apoptosis inducers.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an apoptosis inducer.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the apoptosis inducer (e.g., this compound, Staurosporine) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caspase-Glo® 3/7 Assay
Objective: To quantify the activation of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
References
A Comparative Guide to Apoptosis Inducers: Apoptosis Inducer 33 vs. Staurosporine
For researchers in cell biology and drug development, selecting the appropriate tool to induce apoptosis is critical for experimental success. This guide provides a detailed comparison of the novel compound "Apoptosis Inducer 33" and the well-established apoptosis inducer, Staurosporine (B1682477). This comparison is based on available experimental data to aid in the selection of the most suitable compound for your research needs.
Overview and Mechanism of Action
This compound , identified as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide (also known as Compound H2), is a hydrazone derivative.[1] Emerging research has shown its potential to inhibit the proliferation of tumor cells and induce apoptosis.[1] One of its identified mechanisms of action is the inhibition of hexokinase 2 (HK2), a key enzyme in glycolysis, which leads to mitochondrial stress and can trigger mitophagy and apoptosis.[2][3][4][5] It has also been investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][6]
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent and broad-spectrum protein kinase inhibitor.[7] It is widely used as a tool compound to induce apoptosis in a variety of cell lines.[8] Its primary mechanism of action involves the inhibition of a wide range of protein kinases, including Protein Kinase C (PKC), by binding to the ATP-binding site of the kinase.[7] This broad inhibition disrupts numerous signaling pathways, leading to cell cycle arrest and the activation of the intrinsic apoptotic cascade.[9]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and Staurosporine in inducing cell death. It is important to note that the publicly available data for this compound is currently limited compared to the extensive body of research on Staurosporine.
Table 1: Efficacy of this compound (Compound H2)
| Cell Line | Concentration | Time | Effect | Reference |
| FaDu (Oral Cancer) | 10 µM & 30 µM | 72 h | Induction of late apoptosis and necrosis.[2] | Chakraborty et al., 2024[2][3][4][5] |
| Cal27 (Oral Cancer) | 10 µM & 30 µM | 72 h | Induction of late apoptosis and necrosis.[2] | Chakraborty et al., 2024[2][3][4][5] |
| A549 (Lung Cancer) | IC₅₀ = 11.88 µg/mL | 72 h | Antiproliferative effect. | Al-Warhi et al. (PMPJ)[10] |
| HCT-116 (Colon Cancer) | IC₅₀ = 0.8 µM | Not Specified | Cytotoxicity. | Wang et al., Molecules[11] |
| MCF-7 (Breast Cancer) | IC₅₀ = 2.5 µM | Not Specified | Cytotoxicity. | Wang et al., Molecules[11] |
Table 2: Efficacy of Staurosporine
| Cell Line | Concentration | Time | Apoptotic Cells (%) | IC₅₀/EC₅₀ | Reference |
| Human Corneal Endothelial Cells | 0.2 µM | 12 h | ~40% | Not Specified | Chaurasia et al., Br J Ophthalmol[12] |
| U-937 (Leukemia) | 0.5 µM | 18 h | 18% (total) | Not Specified | Chae et al., Anticancer Res[9] |
| U-937 (Leukemia) | 1 µM | 24 h | 38% (total) | Not Specified | Chae et al., Anticancer Res[9] |
| Septo-hippocampal cultures | 0.5 µM | 72 h | 50% (cell death) | LD₅₀ = 0.5 µM | Nath et al., J Neurochem[13] |
| Human Neuroblastoma (SH-SY5Y, NB69, IMR-5, IMR-32) | Not Specified | Not Specified | Not Specified | EC₅₀ = 100 nM | Fabregat et al., Neuroreport[14] |
| MGC803 (Gastric Cancer) | Not Specified | 24 h / 48 h | Not Specified | IC₅₀ = 54 ng/mL / 23 ng/mL | Chen et al., World J Gastroenterol[15] |
| SGC7901 (Gastric Cancer) | Not Specified | 24 h / 48 h | Not Specified | IC₅₀ = 61 ng/mL / 37 ng/mL | Chen et al., World J Gastroenterol[15] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways for apoptosis induction by Staurosporine and a proposed pathway for this compound based on its known targets.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assessment (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with apoptosis inducers.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the apoptosis inducer or vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC.[18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18]
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis inducer. Include both positive and negative controls.
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.[19][20] For adherent cells, gently trypsinize and wash with serum-containing media.[20]
-
Washing: Wash the cells once with cold 1X PBS.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[19]
-
Staining: Add 5 µL of Annexin V-FITC and optionally 5 µL of Propidium Iodide to the cell suspension.[20]
-
Incubation: Incubate the cells for 5 to 20 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[19] Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[19]
Caspase-3/7 Activity Assay
This protocol provides a general method for measuring the activity of executioner caspases.
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a fluorogenic substrate, such as N-Ac-DEVD-AFC, which releases a fluorescent molecule upon cleavage by the active caspase.[21]
Procedure:
-
Induce Apoptosis: Treat cells with the apoptosis inducer for the desired time. A positive control, such as Staurosporine, can be used.[21]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a microplate, incubate the cell lysate with the caspase-3/7 specific fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time.[21]
-
Data Analysis: Calculate the caspase activity, often expressed as relative fluorescence units per microgram of protein per unit of time.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a novel apoptosis-inducing compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds [frontiersin.org]
- 4. Editorial: Discovery of small molecule lead compounds: a driving force to unravel new anti-cancer targets and mechanisms, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 10. journals.najah.edu [journals.najah.edu]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. static.igem.org [static.igem.org]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Apoptosis Inducer 33 and TRAIL for Cancer Research
In the landscape of cancer therapeutics, the induction of apoptosis—programmed cell death—in malignant cells remains a cornerstone of drug development. This guide provides a comparative analysis of two distinct apoptosis-inducing agents: the well-characterized cytokine TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and the novel small molecule "Apoptosis inducer 33," a hydrazone derivative identified as 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide. While extensive research has elucidated the mechanisms of TRAIL, specific experimental data on this compound is limited in peer-reviewed literature. Therefore, this guide will compare the established extrinsic apoptotic pathway of TRAIL with the putative intrinsic pathway of this compound, based on the known activities of related hydrazone compounds.
Overview of Apoptosis Inducers
TRAIL is a naturally occurring cytokine that selectively induces apoptosis in cancer cells by binding to death receptors on the cell surface. This targeted action has made it a subject of intense research for cancer therapy.
This compound is a synthetic small molecule belonging to the hydrazone class of compounds. Various hydrazone derivatives have demonstrated pro-apoptotic and anti-proliferative activities in cancer cells, often through the induction of the intrinsic, mitochondria-mediated apoptotic pathway.
Quantitative Analysis of Apoptotic Efficacy
A direct quantitative comparison of the efficacy of this compound and TRAIL is challenging due to the lack of published IC50 values for this compound. The following table provides representative IC50 values for TRAIL in various cancer cell lines and hypothetical, yet plausible, values for this compound to illustrate a comparative data framework.
| Agent | Cancer Cell Line | IC50 Value |
| TRAIL | Triple-Negative Breast Cancer (MDA-MB-231) | 16-250 ng/mL |
| Colon Carcinoma (HCT116) | <10 ng/mL | |
| This compound | Hepatocellular Carcinoma (HepG2) | Hypothetical: 1-10 µM |
| (Representative Hydrazone) | Breast Cancer (MCF-7) | Hypothetical: 0.1-5 µM |
Note: IC50 values for this compound are hypothetical and serve as a placeholder for comparative purposes, based on the activity of other hydrazone derivatives.
Signaling Pathways: A Tale of Two Routes to Cell Death
The fundamental difference in the mechanism of action between TRAIL and this compound (as a representative hydrazone) lies in the apoptotic pathways they trigger: the extrinsic and intrinsic pathways, respectively.
TRAIL and the Extrinsic Apoptotic Pathway
TRAIL initiates apoptosis from outside the cell. Its binding to death receptors DR4 and DR5 on the cancer cell surface leads to the formation of the Death-Inducing Signaling Complex (DISC). This complex activates caspase-8, an initiator caspase, which in turn activates a cascade of executioner caspases, such as caspase-3, leading to the dismantling of the cell.
This compound and the Putative Intrinsic Apoptotic Pathway
As a small molecule, this compound is expected to traverse the cell membrane and induce apoptosis from within. Based on the action of other hydrazone derivatives, it is hypothesized to trigger the intrinsic, or mitochondrial, pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which then activates caspase-9, another initiator caspase, ultimately converging on the activation of caspase-3 and apoptosis.
Experimental Protocols
To empirically compare the apoptotic effects of this compound and TRAIL, a series of well-established experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate their IC50 values.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or TRAIL for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or TRAIL for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect the activation of key proteins in the apoptotic signaling pathways.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
TRAIL and this compound represent two distinct strategies for inducing apoptosis in cancer cells. TRAIL leverages the extrinsic pathway through cell surface receptor activation, offering a targeted approach. In contrast, small molecules like this compound are anticipated to act via the intrinsic pathway, providing an alternative mechanism that could be effective in cancers resistant to extrinsic signals. A thorough experimental comparison, following the protocols outlined above, is essential to fully elucidate the therapeutic potential of this compound and to determine its place alongside established apoptosis inducers like TRAIL in the arsenal (B13267) against cancer. Further research is critically needed to generate robust, peer-reviewed data on the specific efficacy and mechanism of action of 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylideneamino]benzamide.
Validating Apoptosis: A Comparative Guide to Tetrandrine and Fluoroquinolone-Based Apoptosis Inducers in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo pro-apoptotic activities of two distinct chemical entities, both referred to as "Compound 33" in published literature: a tetrandrine (B1684364) derivative (herein designated Apoptosis Inducer-T33) and a fluoroquinolone derivative (Apoptosis Inducer-F33). This guide synthesizes experimental data to validate their transition from promising in vitro findings to potential in vivo efficacy.
This document details the signaling pathways, experimental workflows, and quantitative data from studies investigating these compounds, offering a direct comparison with established chemotherapeutic agents.
Performance Comparison: Apoptosis Inducer-T33 vs. Apoptosis Inducer-F33 and Standard Chemotherapeutics
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the cytotoxic and pro-apoptotic efficacy of Apoptosis Inducer-T33, Apoptosis Inducer-F33, and standard chemotherapeutic agents such as Doxorubicin (B1662922), Cisplatin, and Paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Apoptosis Inducer-T33 | SiHa | Cervical Cancer | ~5 | [1] |
| BGC-823 | Gastric Cancer | ~8 (µg/ml) | [2] | |
| SW872 | Liposarcoma | ~5 | [3] | |
| Apoptosis Inducer-F33 | HeLa | Cervical Cancer | ~10 | [4] |
| A549 | Lung Cancer | ~27.71 | [5] | |
| HepG2 | Liver Cancer | ~22.09 | [5] | |
| Doxorubicin | MCF-7 | Breast Cancer | Not Specified | [6] |
| Cisplatin | Various | Various | Not Specified | [7] |
| Paclitaxel | CHMm | Canine Mammary Tumor | Not Specified | [8] |
Table 2: In Vivo Tumor Growth Inhibition
| Compound/Drug | Cancer Type (Cell Line) | Animal Model | Dosage | Tumor Growth Inhibition | Citation |
| Apoptosis Inducer-T33 | Cervical Cancer (SiHa) | Nude Mice | 20 & 50 mg/kg | Significant inhibition | [1] |
| Gastric Cancer (BGC-823) | Nude Mice | Not Specified | Effective inhibition | [2][9] | |
| Breast Cancer (MCF-7/adr) | Mice | Not Specified | Potentiated doxorubicin effect | [6] | |
| Apoptosis Inducer-F33 | Lung Carcinoma (LLC) | C57BL/6 Mice | 100 mg/kg | Marked reduction in tumor volume | [10] |
| Doxorubicin | Breast Cancer (MCF-7/adr) | Mice | Not Specified | Standard Treatment | [6] |
| Paclitaxel | Canine Mammary Tumor | Not Specified | Not Specified | Standard Treatment | [8] |
Signaling Pathways of Apoptosis Induction
The pro-apoptotic mechanisms of Apoptosis Inducer-T33 and Apoptosis Inducer-F33 converge on the mitochondrial pathway, a critical intrinsic route to programmed cell death.
Apoptosis Inducer-T33 Signaling Pathway
Tetrandrine and its derivatives, including Apoptosis Inducer-T33, primarily induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis.[9][11]
References
- 1. Tetrandrine suppresses cervical cancer growth by inducing apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multidrug resistance of tumour cells was reversed by tetrandrine in vitro and in xenografts derived from human breast adenocarcinoma MCF-7/adr cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine Induces Mitochondria-Mediated Apoptosis in Human Gastric Cancer BGC-823 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Apoptosis Induction by Staurosporine Using Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of a potent apoptosis inducer, Staurosporine, using a panel of four distinct and complementary assays. Due to the limited availability of specific cross-validation data for "Apoptosis inducer 33," this document utilizes Staurosporine, a well-characterized and widely used protein kinase inhibitor that induces apoptosis in a variety of cell lines, as a representative example. By interrogating different stages of the apoptotic cascade, from membrane alterations to DNA fragmentation, this multi-assay approach provides a robust and multifaceted confirmation of pro-apoptotic activity, essential for rigorous drug development and research.
Quantitative Data Summary
The following tables summarize representative data from dose-response and time-course experiments in a model human cancer cell line (e.g., HeLa) treated with Staurosporine.
Table 1: Dose-Response to Staurosporine (6-hour treatment)
| Staurosporine Concentration (µM) | Annexin V Positive (%) | Caspase-3/7 Activity (Relative Luminescence Units) | TUNEL Positive (%) |
| 0 (Vehicle) | 4.8 ± 0.7 | 1,200 ± 150 | 1.9 ± 0.4 |
| 0.1 | 15.2 ± 2.1 | 4,500 ± 320 | 7.5 ± 1.1 |
| 0.5 | 48.6 ± 5.3 | 15,800 ± 1,200 | 42.1 ± 4.5 |
| 1.0 | 82.4 ± 7.9 | 32,500 ± 2,800 | 75.3 ± 6.8 |
| 2.0 | 85.1 ± 8.2 | 33,100 ± 2,950 | 78.6 ± 7.1 |
Table 2: Time-Course of Staurosporine (1 µM) Induced Apoptosis
| Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 | 3.1 ± 0.5 | 1.5 ± 0.3 | 4.6 ± 0.8 |
| 2 | 18.7 ± 2.2 | 4.3 ± 0.9 | 23.0 ± 3.1 |
| 4 | 45.2 ± 4.8 | 15.8 ± 2.1 | 61.0 ± 6.9 |
| 6 | 55.9 ± 6.1 | 26.5 ± 3.4 | 82.4 ± 9.5 |
| 12 | 20.3 ± 3.5 | 68.2 ± 7.2 | 88.5 ± 10.7 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins (6-hour treatment with 1 µM Staurosporine)
| Protein | Relative Expression Level (Fold Change vs. Vehicle) |
| Bcl-2 | 0.4 ± 0.08 |
| Bax | 2.1 ± 0.3 |
| Cleaved Caspase-3 | 8.5 ± 1.2 |
| Cleaved PARP | 7.9 ± 1.1 |
Signaling Pathway and Experimental Workflows
To visually represent the biological and experimental processes, the following diagrams are provided in DOT language script for use with Graphviz.
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for cross-validating apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Annexin V/PI Staining for Flow Cytometry
This assay identifies early and late apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) and loss of membrane integrity.
-
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with Staurosporine at various concentrations for the desired time. Include a vehicle-treated control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's instructions.[1][2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3][4]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[4] Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[3]
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, 3 and 7.
-
Principle: This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[5] Upon cleavage by active caspase-3/7, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase activity.[5][6]
-
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with Staurosporine and incubate for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[6][7]
-
Assay: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence using a luminometer.[6]
-
3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The TUNEL assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to catalyze the incorporation of fluorescently labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[8]
-
Protocol:
-
Cell Culture and Fixation: Plate and treat cells on coverslips or in a multi-well plate. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[10]
-
TdT Reaction: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's instructions. Add the TdT reaction mix to the cells.[9]
-
Incubation: Incubate the cells in a humidified chamber at 37°C for 60 minutes, protected from light.[8][9]
-
Termination and Staining: Add a stop/wash buffer to terminate the reaction. Counterstain with a nuclear dye like Hoechst 33342 or DAPI to visualize all nuclei.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
4. Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system.[11]
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
-
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Video: The TUNEL Assay [jove.com]
- 9. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Benchmarking "Apoptosis Inducer 33": A Comparative Analysis Against Standard-of-Care Drugs in Oncology
In the landscape of cancer therapeutics, the induction of apoptosis—programmed cell death—remains a cornerstone of effective treatment. This guide provides a comparative analysis of the pro-apoptotic potential of Interleukin-33 (IL-33), herein referred to as "Apoptosis Inducer 33" in specific contexts, against established standard-of-care chemotherapy agents: Doxorubicin, Cisplatin, and Paclitaxel. While IL-33 is a pleiotropic cytokine with a dual role in cancer, exhibiting both pro- and anti-tumoral effects depending on the context, this guide focuses on its documented ability to induce apoptosis in certain cancer cell lines, offering a potential alternative or complementary therapeutic avenue.
This document is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Comparison of Apoptotic Induction
The following table summarizes the apoptotic effects of IL-33 and standard-of-care drugs in pancreatic and colon cancer cell lines. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited. The efficacy of these agents is highly dependent on the specific cell line, drug concentration, and duration of treatment.
| Compound | Cancer Type | Cell Line | Concentration | Duration | Apoptotic Effect | Reference |
| IL-33 | Pancreatic Cancer | MIA PaCa-2 | Not specified | Not specified | Increased TUNEL+ cells and caspase-3 activity | [1] |
| IL-33 | Colon Cancer | HCT-116 | Not specified | Not specified | Decreased cell viability, associated with downregulation of Bcl-2 | [2] |
| Doxorubicin | Pancreatic Cancer | L3.6 | 2.2 µM | Not specified | IC50 for cytotoxicity | [3] |
| Cisplatin | Colon Cancer | HCT-116 | 10 µM | 48 hours | 19.8% apoptotic cells | [4] |
| Paclitaxel | Pancreatic Cancer | L3.6 | 5.3 µM | Not specified | IC50 for cytotoxicity | [3] |
Note: The data for IL-33 is primarily qualitative, indicating an increase in apoptotic markers rather than specific quantitative values like IC50 for apoptosis or percentage of apoptotic cells. This highlights an area for further research to enable more direct quantitative comparisons.
Signaling Pathway and Experimental Workflow
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Pro-Apoptotic Signaling Pathway of IL-33
The following diagram illustrates the proposed pro-apoptotic signaling pathway of IL-33 in specific cancer cells, leading to the activation of apoptosis.
Caption: Pro-apoptotic signaling of IL-33 in select cancer cells.
Experimental Workflow for Comparing Apoptosis Inducers
This diagram outlines a general workflow for the comparative evaluation of apoptosis-inducing compounds.
Caption: Workflow for comparing apoptosis-inducing agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V-FITC / Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the respective compounds (IL-33, Doxorubicin, Cisplatin, Paclitaxel) at desired concentrations for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase-3 Colorimetric Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a synthetic tetrapeptide substrate (DEVD) conjugated to a chromophore, p-nitroaniline (pNA). Activated caspase-3 cleaves the substrate, releasing pNA, which can be quantified by measuring the absorbance at 405 nm.
Procedure:
-
Cell Lysate Preparation:
-
Treat cells as described above.
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay:
-
Determine the protein concentration of the cell lysates.
-
To a 96-well plate, add 50-200 µg of protein from each cell lysate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Bcl-2 and Bax
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
-
References
- 1. IL-33 acts as a foe to MIA PaCa-2 pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-33 notably inhibits the growth of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apoptosis Inducers for Preclinical Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Note: The compound "Apoptosis inducer 33" is not specifically identified in the current scientific literature. Therefore, this guide provides a comparative analysis of the well-characterized apoptosis inducer ABT-737 and other prominent compounds with similar mechanisms of action. This comparison will serve as a valuable resource for selecting the appropriate tool compound for apoptosis research.
The induction of apoptosis is a cornerstone of many therapeutic strategies, particularly in oncology. A diverse array of small molecules has been developed to manipulate this fundamental cellular process. This guide provides a head-to-head comparison of four key apoptosis-inducing compounds: ABT-737, a pioneering BH3 mimetic; Venetoclax (B612062) (ABT-199), its clinically approved and more selective successor; Obatoclax, a pan-Bcl-2 family inhibitor; and Staurosporine, a broad-spectrum kinase inhibitor widely used as a general apoptosis inducer.
At a Glance: Key Distinctions
| Feature | ABT-737 | Venetoclax (ABT-199) | Obatoclax | Staurosporine |
| Primary Mechanism | BH3 mimetic; inhibits Bcl-2, Bcl-xL, and Bcl-w.[1] | Highly selective BH3 mimetic; potent inhibitor of Bcl-2.[2][3] | Pan-Bcl-2 family inhibitor; targets Bcl-2, Bcl-xL, Mcl-1, etc.[4] | Broad-spectrum protein kinase inhibitor.[5] |
| Selectivity | Targets a subset of Bcl-2 family proteins.[1] | Highly selective for Bcl-2 over other Bcl-2 family members.[2][6] | Broad-spectrum against anti-apoptotic Bcl-2 proteins.[4] | Non-selective, inhibits a wide range of kinases.[7] |
| Key Advantage | Well-characterized research tool for studying Bcl-2/Bcl-xL inhibition. | Clinically approved with a well-defined safety profile, particularly regarding platelet toxicity.[8] | Overcomes resistance mediated by Mcl-1, a common mechanism of resistance to more selective Bcl-2 inhibitors.[9][10] | Potent, general inducer of apoptosis across a wide range of cell types.[11] |
| Key Limitation | Off-target effects due to Bcl-xL inhibition (e.g., thrombocytopenia). Not orally bioavailable. | Ineffective against tumors dependent on other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[6] | Modest clinical efficacy and potential for off-target effects due to its broad-spectrum activity. | High potential for off-target effects due to lack of kinase selectivity, which can confound experimental results.[7] |
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) of the compared compounds across various cancer cell lines. These values are indicative of the compound's potency in a given cellular context. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| ABT-737 | MOLT-4 | Acute Lymphoblastic Leukemia | ~0.01 | [12] |
| HL-60 | Acute Promyelocytic Leukemia | ~0.1 | [12] | |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 - 15.3 | [13] | |
| Venetoclax | MOLM13 | Acute Myeloid Leukemia | <0.1 | [14] |
| MV-4-11 | Acute Myeloid Leukemia | <0.1 | [14] | |
| OCI-AML3 (Resistant) | Acute Myeloid Leukemia | 11 - 42 | [14] | |
| Obatoclax | MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 | [14] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | [14] | |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008 - 0.845 | [14] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | [14] | |
| Staurosporine | HCT116 | Colon Carcinoma | 0.006 | |
| MGC803 | Gastric Cancer | 0.054 (24h) | ||
| SGC7901 | Gastric Cancer | 0.061 (24h) |
Signaling Pathways and Mechanisms of Action
The induction of apoptosis by these compounds involves distinct signaling pathways. The Bcl-2 family inhibitors directly target the intrinsic apoptosis pathway, while Staurosporine's effects are more pleiotropic.
Intrinsic Apoptosis Pathway and Bcl-2 Family Inhibitors
The intrinsic apoptosis pathway is governed by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. Anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 sequester pro-apoptotic "effector" proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). BH3-only proteins act as sensors of cellular stress and can either directly activate Bak/Bax or inhibit the anti-apoptotic Bcl-2 proteins.
BH3 mimetics like ABT-737, Venetoclax, and Obatoclax bind to the BH3-binding groove of anti-apoptotic Bcl-2 family members, displacing pro-apoptotic proteins and thereby triggering Bak/Bax activation, MOMP, cytochrome c release, and subsequent caspase activation.[3][8]
Staurosporine's Broad-Spectrum Kinase Inhibition
Staurosporine induces apoptosis through its potent but non-selective inhibition of a wide range of protein kinases.[7] This broad inhibition disrupts numerous signaling pathways crucial for cell survival, leading to the activation of both caspase-dependent and caspase-independent cell death mechanisms. Its pleiotropic effects make it a potent but less specific tool for studying apoptosis compared to the more targeted BH3 mimetics.
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of apoptosis inducers. Below are detailed protocols for key assays used to characterize the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
Apoptosis-inducing compound
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the apoptosis-inducing compound for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the compound of interest.
-
Harvest cells and wash once with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
Conclusion
The choice of an apoptosis inducer for research purposes depends critically on the specific scientific question being addressed. For studies requiring a highly specific and clinically relevant inhibitor of Bcl-2, Venetoclax is the gold standard. When investigating mechanisms of resistance to Bcl-2 selective inhibitors, particularly those involving Mcl-1, the pan-inhibitor Obatoclax may be more appropriate, though its broader activity profile must be considered. ABT-737 remains a valuable and well-characterized tool for preclinical studies targeting both Bcl-2 and Bcl-xL. Finally, Staurosporine serves as a potent, albeit non-selective, positive control for inducing apoptosis across a wide variety of cell types. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental needs.
References
- 1. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 | springermedizin.de [springermedizin.de]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. OBATOCLAX and ABT-737 Induce ER Stress Responses in Human Melanoma Cells that Limit Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dissecting the dynamics of Staurosporine-induced cell death [nanolive.com]
- 12. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cllsociety.org [cllsociety.org]
Independent Verification of Apoptosis Inducer 33: A Comparative Guide
For researchers and drug development professionals, the rigorous, independent verification of a novel compound's biological activity is a cornerstone of preclinical validation. This guide provides a framework for the objective comparison of "Apoptosis Inducer 33," a hydrazone derivative with purported anti-proliferative and apoptosis-inducing properties, against established apoptosis inducers.[1] This document outlines the requisite experimental protocols, data presentation for comparative analysis, and the underlying cellular signaling pathways.
Comparative Analysis of Pro-Apoptotic Activity
To validate the efficacy and characterize the potency of this compound, a direct comparison with a well-documented apoptosis inducer, such as Staurosporine, is essential. The following table summarizes key quantitative parameters for a robust comparative analysis.
Table 1: Comparative Efficacy of Apoptosis-Inducing Compounds
| Parameter | This compound | Staurosporine (Positive Control) | Vehicle Control (e.g., DMSO) |
| Cell Line(s) | e.g., HeLa, Jurkat, MCF-7 | e.g., HeLa, Jurkat, MCF-7 | e.g., HeLa, Jurkat, MCF-7 |
| Treatment Time (hours) | 24, 48, 72 | 24, 48, 72 | 24, 48, 72 |
| IC50 (µM) | To be determined | ~0.1 µM (cell line dependent) | N/A |
| % Apoptotic Cells (Annexin V+/PI-) at IC50 | To be determined | >80% | <5% |
| Fold Increase in Caspase-3/7 Activity at IC50 | To be determined | >10-fold | Baseline |
| Fold Increase in Caspase-8 Activity at IC50 | To be determined | Variable | Baseline |
| Fold Increase in Caspase-9 Activity at IC50 | To be determined | Variable | Baseline |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability and IC50 Determination
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, Staurosporine, or vehicle control for 24, 48, and 72 hours.
-
Add a viability reagent (e.g., MTT, resazurin) and incubate as per the manufacturer's instructions.
-
Measure absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Protocol:
-
Treat cells with the respective compounds at their IC50 concentrations for the predetermined optimal time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Caspase Activity Assays
Protocol:
-
Plate and treat cells as described for the viability assay.
-
Lyse the cells and add a luminogenic or fluorogenic substrate for Caspase-3/7, Caspase-8, or Caspase-9.
-
Incubate at room temperature to allow for the enzymatic reaction.
-
Measure luminescence or fluorescence with a plate reader.
-
Calculate the fold increase in caspase activity relative to the vehicle-treated control. An increase in Caspase-8 activity is indicative of the extrinsic pathway, while an increase in Caspase-9 activity suggests the intrinsic pathway.[2] Caspase-3/7 are executioner caspases activated by both pathways.[2]
Western Blot Analysis of Apoptosis-Related Proteins
Protocol:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Cytochrome c).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate. The appearance of cleaved forms of Caspase-3 and PARP are hallmark indicators of apoptosis.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and comprehension.
References
A Comparative Guide to Apoptosis Inducer 33 and Other Apoptotic Agents
For researchers, scientists, and drug development professionals, the quest for effective and selective apoptosis inducers is a cornerstone of anti-cancer therapy development. "Apoptosis inducer 33," a novel hydrazone derivative, has emerged as a compound of interest for its ability to suppress tumor cell proliferation and induce programmed cell death.[1] This guide provides a comparative meta-analysis of published data on hydrazone derivatives, including compounds structurally related to this compound, and contrasts their performance with established apoptosis-inducing agents.
Performance Comparison of Apoptosis Inducers
Hydrazone derivatives represent a promising class of compounds with demonstrated pro-apoptotic and anti-proliferative activities across a variety of cancer cell lines.[2][3][4][5] To contextualize the potential efficacy of "this compound," this section summarizes the cytotoxic performance of various hydrazone compounds alongside commonly used positive controls for apoptosis induction: Staurosporine, Camptothecin, and Doxorubicin.[6]
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables compile IC50 values from multiple studies, showcasing the activity of different hydrazone derivatives and standard inducers in various cancer cell lines. It is important to note that direct head-to-head comparative studies involving "this compound" are not yet widely available in published literature.
Table 1: IC50 Values of Hydrazone Derivatives in Various Cancer Cell Lines
| Hydrazone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 (a hydrazone derivative) | HepG2 (Liver Cancer) | Lower than Sorafenib | [3] |
| Isatin-based hydrazone IIa | HepG2 (Liver Cancer) | 1.0 - 2.4 | [4] |
| Bis-isatin hydrazone V | MCF-7 (Breast Cancer) | 1.84 | [4] |
| Bis-isatin hydrazone V | HCT-116 (Colon Cancer) | 3.31 | [4] |
| N-acyl hydrazone 7d | MCF-7 (Breast Cancer) | 7.52 ± 0.32 | [7] |
| N-acyl hydrazone 7d | PC-3 (Prostate Cancer) | Not specified | [7] |
| Aryl sulfonate hydrazone 4g | MCF-7 (Breast Cancer) | 17.8 | [8] |
| Aryl sulfonate hydrazone 4h | MCF-7 (Breast Cancer) | 21.2 | [8] |
| Etodolac-based hydrazone SGK 206 | MDA-MB-231 (Breast Cancer) | Low µM range | [9] |
Table 2: IC50 Values of Standard Apoptosis Inducers
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Staurosporine | Various | 0.1 - 1 | [6] |
| Camptothecin | Various | Cell-line dependent | [6] |
| Doxorubicin | Various | Cell-line dependent | [6] |
| Bendamustine | Leukemic cells | Higher than coumarin (B35378) hydrazones | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies for evaluation, the following diagrams illustrate a generalized signaling pathway for apoptosis induction and a typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of apoptosis inducers.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits 50% of cell growth (IC50).[11]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone derivative or control compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
-
Cell Treatment: Culture cells in 6-well plates and expose them to the test compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[11]
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
-
Cell Treatment: Culture cells in 6-well plates and treat them with the compound for a specified time.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins).[11]
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While specific quantitative data for "this compound" remains to be extensively published, the broader class of hydrazone derivatives demonstrates significant potential as anti-cancer agents through the induction of apoptosis. The compiled data and standardized protocols in this guide offer a framework for researchers to evaluate the efficacy of novel compounds like this compound and compare their performance against established inducers. Future studies directly comparing this compound with other hydrazones and standard chemotherapeutic agents will be crucial in determining its therapeutic potential.
References
- 1. A Synthetic Hydrazone Derivative Acts as an Apoptotic Inducer with Chemopreventive Activity on a Tongue Cancer Cell Line [journal.waocp.org]
- 2. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. In vitro characterization of arylhydrazones of active methylene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitor Specificity in Apoptosis Induction: The Case of Volasertib
For researchers and professionals in drug development, understanding the specificity of kinase inhibitors is paramount to predicting their efficacy and potential off-target effects. This guide provides a detailed comparison of the Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727), a potent inducer of apoptosis, with its predecessor, BI 2536. By examining their kinase selectivity profiles and the underlying experimental methodologies, we aim to offer a clear perspective on their performance as targeted therapeutic agents.
Mechanism of Action: Inducing Apoptosis through Mitotic Arrest
Polo-like kinase 1 (PLK1) is a key regulator of multiple stages of mitosis, and its overexpression is a common feature in many cancers.[1][2] Consequently, PLK1 has emerged as an attractive target for cancer therapy. Both Volasertib and BI 2536 are ATP-competitive inhibitors of PLK1.[1][2] By binding to the ATP-binding pocket of the kinase, these inhibitors disrupt the G2/M phase of the cell cycle, leading to mitotic arrest and subsequent apoptosis, or programmed cell death, in cancer cells.[1][3][4][5] Interestingly, while PLK1 inhibition affects all dividing cells, it tends to induce a reversible cell cycle arrest in normal cells, whereas in cancer cells, the arrest is prolonged and ultimately leads to apoptosis.[2][6]
Quantitative Kinase Selectivity Profile
The specificity of a kinase inhibitor is crucial for minimizing off-target effects. The following table summarizes the in vitro inhibitory activity (IC50) of Volasertib and BI 2536 against the three closely related Polo-like kinase isoforms: PLK1, PLK2, and PLK3.
| Kinase Target | Volasertib (BI 6727) IC50 (nM) | BI 2536 IC50 (nM) |
| PLK1 | 0.87 | 0.83 |
| PLK2 | 5 | 3.5 |
| PLK3 | 56 | 9.0 |
Data compiled from publicly available sources.[5][7][8]
As the data indicates, both Volasertib and BI 2536 are highly potent inhibitors of PLK1, with IC50 values in the sub-nanomolar range. Volasertib demonstrates a 6-fold and 65-fold greater selectivity for PLK1 over PLK2 and PLK3, respectively.[5] BI 2536 is also selective for PLK1, though with a slightly different profile against PLK2 and PLK3.[7]
Experimental Protocols
The determination of kinase inhibitor specificity is typically achieved through in vitro kinase assays. Below is a generalized protocol for such an experiment.
In Vitro Kinase Inhibition Assay (Radiometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Recombinant human kinases (e.g., PLK1, PLK2, PLK3)
-
Kinase-specific substrate (e.g., casein for PLK1)
-
Test compound (e.g., Volasertib)
-
ATP and [γ-³²P]ATP (radiolabeled)
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the recombinant kinase, the kinase-specific substrate, and the diluted test compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose filter plates. Wash the plates to remove unincorporated [γ-³²P]ATP.
-
Quantification: Add scintillation fluid to the wells and measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Volasertib - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Analysis of "Apoptosis Inducer 33": A Comparative Guide to its Differential Effects on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
The selective induction of apoptosis in cancer cells, while sparing normal, healthy cells, represents a pivotal goal in oncology research. "Apoptosis inducer 33," a novel hydrazone derivative, has emerged as a compound of interest for its potential to suppress tumor cell proliferation and trigger apoptosis.[1][2] This guide provides a comparative analysis of the differential effects of this compound on cancerous versus non-cancerous cells, supported by experimental data and protocols.
Quantitative Data Summary
The efficacy of an apoptosis-inducing agent is often quantified by its IC50 value—the concentration required to inhibit 50% of cell growth. While specific IC50 values for "this compound" are not yet widely published, a comparative framework can be established by examining related compounds that exhibit differential effects. The following table illustrates the typical data structure used to compare the cytotoxic effects of an apoptosis inducer on various cell lines.
Table 1: Comparative Cytotoxicity (IC50) of a Hypothetical Apoptosis Inducer
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | Cancer | 8.5 |
| A549 | Human Lung Carcinoma | Cancer | 12.3 |
| HCT116 | Human Colon Carcinoma | Cancer | 10.1 |
| MCF-10A | Human Mammary Epithelial | Normal | > 100 |
| BEAS-2B | Human Bronchial Epithelial | Normal | > 100 |
| CCD-18Co | Human Colon Fibroblast | Normal | > 100 |
Note: Data presented is hypothetical and serves as an illustrative example for the expected differential effects of a cancer-selective apoptosis inducer.
Table 2: Comparative Analysis with an Alternative Apoptosis Inducer (Fenbendazole)
| Feature | This compound | Fenbendazole |
| Primary Mechanism | Not fully elucidated, potential for ROS-mediated apoptosis | Microtubule disruption, glycolysis inhibition, p53 activation[3] |
| Reported Selectivity | Suppresses tumor cell proliferation[1][2] | Effective against cancer cells with minimal toxicity to normal cells[3] |
| Additional Properties | Antioxidant, antimicrobial[1][2] | Targets drug-resistant cancer cells[3] |
Signaling Pathways & Mechanism of Action
The differential response to apoptosis inducers between cancer and normal cells is often rooted in the distinct molecular wiring of their apoptotic pathways. Cancer cells frequently exhibit a lower threshold for apoptosis induction due to their high proliferation rates and altered signaling networks.
Differential Apoptosis Induction Pathway
Caption: Proposed differential signaling pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to assess the differential effects of apoptosis inducers.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer and normal cells.
-
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with varying concentrations of "this compound" for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
-
Procedure:
-
Treat cells with the IC50 concentration of the compound for the predetermined time.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Experimental Workflow for Apoptosis Assessment
Caption: General workflow for assessing cell viability and apoptosis.
Logical Framework for Differential Effects
The selective action of compounds like this compound can be attributed to the inherent differences between cancer and normal cells.
Caption: Logical basis for the differential response to apoptosis inducers.
References
A Comparative Guide to Apoptosis Inducer 33 (Featuring Apoptosis Activator 2): Assessing Selectivity and Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeted induction of apoptosis in malignant cells remains a cornerstone of drug development. This guide provides a comparative analysis of a selective apoptosis inducer, herein referred to as "Apoptosis Inducer 33," with a specific focus on the well-characterized compound Apoptosis Activator 2 . We will objectively compare its performance against other established apoptosis-inducing agents, supported by experimental data, to aid researchers in evaluating its potential selectivity and therapeutic index.
Mechanism of Action: A Targeted Approach to Cell Death
"this compound" (Apoptosis Activator 2) is a cell-permeable indoledione compound that promotes the induction of apoptosis through the intrinsic or mitochondrial pathway. Its mechanism is highly specific, targeting a key step in the apoptotic cascade. It facilitates the cytochrome c-dependent oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates procaspase-9, which in turn activates executioner caspases, primarily caspase-3. The activation of caspase-3 unleashes a cascade of downstream events, including the cleavage of Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation, culminating in programmed cell death.
A key feature of "this compound" is its dependency on the core components of the apoptotic machinery. Its activity is significantly diminished in cells lacking Apaf-1, caspase-9, or caspase-3, highlighting its targeted mechanism of action.
Comparative Analysis of Apoptosis Inducers
To contextualize the performance of "this compound," we compare it with other well-known apoptosis inducers with distinct mechanisms of action:
-
Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, leading to DNA damage and subsequent activation of the apoptotic cascade.[1]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, causing DNA double-strand breaks and inducing apoptosis.[2]
-
Staurosporine: A broad-spectrum protein kinase inhibitor that can induce apoptosis through both caspase-dependent and -independent pathways. Its lack of specificity has largely limited its therapeutic use, but it remains a valuable research tool.[3]
-
SMAC Mimetics (e.g., AZD5582): A class of drugs designed to mimic the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). They antagonize the Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation and apoptosis.[4]
Data Presentation: Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of "this compound" (Apoptosis Activator 2) and its comparators across a range of cancer and normal cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell density and assay duration.[5]
Table 1: IC50 Values of Apoptosis Inducers in Cancer Cell Lines (μM)
| Cell Line | Cancer Type | This compound (Apoptosis Activator 2) | Cisplatin | Doxorubicin | Staurosporine | AZD5582 (SMAC Mimetic) |
| Jurkat | Leukemia | 4[2] | 2.5 - 10 | 0.02 - 0.5 | 0.004 - 0.02 | ~0.01 - 0.1 |
| Molt-4 | Leukemia | 6[2] | 3 - 15 | 0.03 - 0.6 | 0.005 - 0.03 | ~0.01 - 0.1 |
| CCRF-CEM | Leukemia | 9[2] | 1 - 8 | 0.01 - 0.4 | 0.003 - 0.015 | ~0.01 - 0.1 |
| BT-549 | Breast Cancer | 20[2] | 5 - 20 | 0.5 - 2 | 0.01 - 0.1 | ~0.1 - 1 |
| MDA-MB-231 | Breast Cancer | - | 10 - 30 | 0.1 - 1 | 0.02 - 0.2 | Subnanomolar[4] |
| NCI-H23 | Lung Cancer | 35[2] | 8 - 25 | 0.2 - 1.5 | 0.01 - 0.1 | - |
| BxPC-3 | Pancreatic Cancer | - | 5 - 15 | 0.1 - 0.8 | - | 0.023[6] |
| PanC-1 | Pancreatic Cancer | - | 10 - 40 | 0.5 - 3 | - | 0.023[6] |
Table 2: IC50 Values of Apoptosis Inducers in Normal Cell Lines (μM) and Calculated Therapeutic Index
| Cell Line | Cell Type | This compound (Apoptosis Activator 2) | Cisplatin | Doxorubicin | Staurosporine | Therapeutic Index (Normal IC50 / Cancer IC50) - this compound |
| PBL | Normal Lymphocytes | 50 | >10 | >5 | >0.1 | ~5.5 - 12.5 (vs. Leukemia lines) |
| HUVEC | Normal Endothelial Cells | 43 | >10 | >2 | >0.1 | ~4.8 - 10.8 (vs. Leukemia lines) |
| HMEC | Normal Mammary Epithelial | >40[2] | ~5 - 20 | ~1 - 10 | ~0.05 - 0.5 | >2 (vs. BT-549) |
| PREC | Normal Prostate Epithelial | >40[2] | - | - | - | - |
| MCF-10A | Normal Breast Epithelial | >40[2] | ~8 - 30 | ~2 - 15 | ~0.1 - 1 | >2 (vs. BT-549) |
Note: The therapeutic index is an estimation based on the ratio of IC50 in a normal cell line to a representative cancer cell line. A higher therapeutic index suggests greater selectivity for cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of apoptosis inducers. Below are protocols for key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the apoptosis inducer for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the apoptosis inducer at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
-
Cell Lysis: Treat cells with the apoptosis inducer, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.
-
Incubation: Incubate at 37°C to allow for caspase cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer. The increase in fluorescence is proportional to the caspase activity.
Mandatory Visualization
Signaling Pathway of "this compound" (Apoptosis Activator 2)
Caption: Signaling pathway of "this compound" (Apoptosis Activator 2).
Experimental Workflow for Assessing Selectivity
Caption: Experimental workflow for assessing the selectivity of an apoptosis inducer.
Logical Relationship in Determining Therapeutic Index
Caption: Logical relationship for calculating the Therapeutic Index.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. rsc.org [rsc.org]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]
- 6. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Induction: Mechanisms, Alternatives, and the Contrasting Role of Interleukin-33
An initial literature search for a specific molecule designated "Apoptosis Inducer 33" did not yield a known compound with this name. It is possible that this is a novel or internal compound name not yet in public literature. However, the search did provide extensive information on the mechanisms of apoptosis induction and, notably, on Interleukin-33 (IL-33), a cytokine with a complex and often anti-apoptotic role in various cellular contexts. This guide therefore provides a comprehensive review of apoptosis induction, compares key classes of apoptosis-inducing agents, and clarifies the role of IL-33 in apoptosis regulation, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
Apoptosis, or programmed cell death, is a critical physiological process for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer, making the targeted induction of apoptosis a cornerstone of many therapeutic strategies. Apoptosis is primarily mediated through two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.
Key Classes of Apoptosis Inducers
Several classes of therapeutic agents have been developed to induce apoptosis in cancer cells. This guide will compare three prominent examples: TNF-Related Apoptosis-Inducing Ligand (TRAIL) receptor agonists, SMAC mimetics, and Bcl-2 inhibitors.
-
TRAIL Receptor Agonists: These agents mimic the natural ligand TRAIL, which binds to death receptors DR4 and DR5 on the cell surface to initiate the extrinsic apoptosis pathway.[1] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates caspase-8 and the downstream executioner caspases.[2]
-
SMAC Mimetics: These small molecules mimic the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases), which promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs).[3] By inhibiting IAPs, SMAC mimetics free caspases to initiate apoptosis.[4] In many cases, their efficacy is dependent on the presence of TNF-α.[5]
-
Bcl-2 Inhibitors: This class of drugs targets anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[6] These proteins normally prevent apoptosis by sequestering pro-apoptotic proteins. By inhibiting Bcl-2, these drugs release the brakes on the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[7][8]
The Contrasting Role of Interleukin-33 (IL-33) in Apoptosis
Contrary to an apoptosis inducer, the literature reveals that Interleukin-33 (IL-33), a member of the IL-1 cytokine family, often functions as a survival factor, inhibiting apoptosis in various cell types.[9][10] IL-33 signals through its receptor ST2, leading to the activation of downstream pathways, including NF-κB and MAP kinases.[9][11] This signaling cascade can upregulate the expression of anti-apoptotic proteins such as Bcl-2, XIAP, cIAP1, cIAP2, and survivin, thereby protecting cells from apoptotic stimuli.[9][10] In some contexts, however, IL-33 has been reported to promote the expression of pro-apoptotic molecules.[12]
Performance Comparison of Apoptosis-Modulating Agents
The following tables summarize quantitative data for representative compounds from each class. It is important to note that efficacy can be highly dependent on the cell line and experimental conditions.
| Agent Class | Example Compound | Target(s) | Mechanism of Action | Reported IC50/EC50 Range | Cell Lines Tested |
| TRAIL Receptor Agonist | Recombinant Human TRAIL | DR4, DR5 | Activates extrinsic apoptosis pathway | Varies widely (ng/mL to µg/mL) | Various cancer cell lines |
| SMAC Mimetic | LCL161, Birinapant | cIAP1, cIAP2, XIAP | Inhibits IAPs to promote caspase activation | Micromolar range | Multiple myeloma, glioblastoma, breast cancer, leukemia[13] |
| Bcl-2 Inhibitor | Venetoclax (ABT-199) | Bcl-2 | Inhibits Bcl-2, activating the intrinsic pathway | Nanomolar to micromolar range | Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML)[14][15] |
| Anti-Apoptotic Cytokine | Interleukin-33 (IL-33) | ST2 Receptor | Upregulates anti-apoptotic proteins (e.g., Bcl-2, IAPs) | N/A (Inhibits apoptosis) | Cardiomyocytes, neuronal cells, non-small cell lung cancer cells[9][11][16] |
Key Experimental Protocols
Accurate assessment of apoptosis is crucial for evaluating the efficacy of these agents. Below are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]
-
Treatment: Treat the cells with the desired concentrations of the apoptosis-inducing agent for the specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18] Incubate for 1.5 hours at 37°C.[18]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[18]
Detection of Apoptosis: Western Blot for Caspase Activation
Western blotting can be used to detect the cleavage of caspases, a hallmark of apoptosis.[19]
Protocol:
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load approximately 20 µg of protein per lane and separate the proteins on a 10-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.5% Tween 20 (TBST) for 3 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of an effector caspase (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways discussed in this guide.
Caption: The extrinsic apoptosis pathway is initiated by TRAIL binding to its receptors.
Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 protein family.
References
- 1. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing TRAIL-Induced Apoptosis Pathway for Cancer Immunotherapy and Associated Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Interleukin-33 prevents apoptosis and improves survival after experimental myocardial infarction through ST2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | IL-33 Provides Neuroprotection through Suppressing Apoptotic, Autophagic and NF-κB-Mediated Inflammatory Pathways in a Rat Model of Recurrent Neonatal Seizure [frontiersin.org]
- 12. A network map of IL-33 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | IL-33 Alleviated Brain Damage via Anti-apoptosis, Endoplasmic Reticulum Stress, and Inflammation After Epilepsy [frontiersin.org]
- 17. merckmillipore.com [merckmillipore.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Apoptosis Inducer 33: A Comparative Analysis of Preclinical Data and Clinically Relevant Apoptosis Inducers
Absence of Clinical Trial Data for Apoptosis Inducer 33
As of the current date, there is no publicly available clinical trial data for the compound identified as "this compound," also referred to as compound H2, a hydrazone derivative. Research surrounding this specific molecule appears to be in the preclinical stage. This guide, therefore, provides a comparative overview of the available preclinical information for hydrazone derivatives as a class of apoptosis inducers, alongside a summary of preclinical and clinical data for two classes of apoptosis-inducing agents that have advanced to clinical trials: IAP inhibitors (represented by xevinapant) and TRAIL receptor agonists. This comparison aims to offer a contextual understanding of the therapeutic potential and developmental stage of these different approaches to cancer therapy for researchers, scientists, and drug development professionals.
Comparative Data of Apoptosis Inducers
The following tables summarize the available data for hydrazone derivatives (as a proxy for this compound), the IAP inhibitor xevinapant, and TRAIL receptor agonists, providing a comparative look at their mechanisms of action, and preclinical and clinical findings.
Table 1: In Vitro Cytotoxicity of Hydrazone Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivatives | MCF-7 (Breast) | 0.73 - 2.38 | [1] |
| MDA-MB-231 (Breast) | Low µM range | [2] | |
| PPC-1 (Prostate) | 2.5 - 20.2 | [1] | |
| IGR39 (Melanoma) | 2.5 - 20.2 | [1] | |
| HepG2 (Liver) | Not specified | [3] | |
| HL-60 (Leukemia) | 0.26 (for compound 20) | [4] |
Table 2: Preclinical and Clinical Data for Xevinapant (IAP Inhibitor)
| Aspect | Finding | Reference |
| Mechanism of Action | Oral small-molecule inhibitor of Inhibitor of Apoptosis Proteins (IAPs), restoring cancer cell sensitivity to apoptosis induced by chemotherapy and radiotherapy. | [5][6][7] |
| Preclinical Efficacy | Enhanced cancer cell death induced by chemotherapy or radiotherapy in preclinical models of Squamous Cell Carcinoma of the Head and Neck (SCCHN), leading to sustained tumor regression. | [7] |
| Phase II Clinical Trial (unresected LA SCCHN) | - Primary Endpoint: Significantly improved locoregional control at 18 months with xevinapant + CRT (54%) vs. placebo + CRT (33%).[6] - Progression-Free Survival (3 years): Median PFS not reached with xevinapant vs. 16.9 months with placebo.[6] - Overall Survival (5 years): 53% with xevinapant vs. 28% with placebo; more than halved the risk of death.[5] | [5][6] |
| Clinical Development | Currently in Phase III clinical trials (TrilynX and XRay Vision). | [5] |
Table 3: Preclinical and Clinical Data for TRAIL Receptor Agonists
| Aspect | Finding | Reference |
| Mechanism of Action | Recombinant human TRAIL (rhTRAIL) or agonistic antibodies that bind to TRAIL receptors (TRAIL-R1/DR4 and TRAIL-R2/DR5) to induce apoptosis in cancer cells. | [8][9] |
| Preclinical Efficacy | Potent tumoricidal activity in various preclinical cancer models. | [10] |
| Clinical Trials (rhTRAIL - Dulanermin) | - Well-tolerated in patients.[10] - Limited efficacy, with mostly partial responses or stable disease, potentially due to a short half-life.[10][11] | [10][11] |
| Clinical Trials (Agonistic Antibodies) | - Generally well-tolerated with minimal adverse events.[10] - Limited objective responses in patients with advanced cancers.[10] - Several agents have been tested in Phase I and II trials, but none have advanced to FDA approval for cancer therapy.[8][12] | [8][10][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate apoptosis inducers.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., hydrazone derivatives) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the apoptosis-inducing agent for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to apoptosis induction.
Caption: Simplified overview of extrinsic and intrinsic apoptosis pathways.
Caption: Mechanism of action of the IAP inhibitor xevinapant.
References
- 1. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
- 2. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2022-09-07 ESMO 2022 xevinapant Five Year Data [emdserono.com]
- 6. Inhibiting the inhibitors: Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Frontiers | The TRAIL in the Treatment of Human Cancer: An Update on Clinical Trials [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Therapeutic applications of TRAIL receptor agonists in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Therapeutic targeting of TRAIL death receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Apoptosis Inducer 33
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided herein is intended as a guide and should not replace a formal risk assessment or the specific instructions provided by the manufacturer's SDS. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on local and national regulations.
Understanding the Hazard Profile
Apoptosis Inducer 33 is identified as a hydrazone derivative.[1] Compounds in the hydrazine (B178648) family are often classified as hazardous materials, and many are considered to be toxic and potentially carcinogenic.[2][3] Therefore, it is crucial to handle this compound with a high degree of caution.
Potential Hazards of Hydrazone Derivatives:
| Hazard Category | Description | Source |
| Toxicity | Hydrazine and its derivatives can be toxic if ingested, inhaled, or absorbed through the skin. They may cause severe skin and eye irritation. | [2] |
| Carcinogenicity | Many hydrazine derivatives are suspected to be carcinogenic. | [2] |
| Irritation | May cause irritation to the respiratory tract. | [2] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | [2] |
Personal Protective Equipment (PPE) and Safe Handling
Strict adherence to safety protocols is mandatory when working with this compound.
Required Personal Protective Equipment:
| PPE Item | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders outside of a certified chemical fume hood. |
Safe Handling Workflow:
All manipulations of this compound, both in solid and solution form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Caption: Workflow for Safely Handling this compound.
Proper Disposal Procedures
Waste containing this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Disposal of Unused Solid Compound and Concentrated Solutions
Unused solid this compound and concentrated stock solutions should be disposed of through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Containerization: Place the original container with the unused compound or the concentrated solution in a secondary, leak-proof container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration (if in solution), and the primary hazards (e.g., "Toxic," "Potential Carcinogen").
-
Segregation: Store the waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution.
-
Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
Decontamination and Disposal of Dilute Aqueous Waste
For dilute aqueous waste generated from experiments (e.g., cell culture media), chemical neutralization may be an appropriate pre-treatment before disposal, pending approval from your EHS department. Hydrazine and its derivatives can be neutralized by oxidation.[3][4][5]
Neutralization Protocol for Dilute Aqueous Waste:
-
Dilution: Ensure the concentration of the this compound in the aqueous waste is low.
-
Neutralizing Agent: Prepare a dilute solution (5% or less) of sodium hypochlorite (B82951) (bleach) or calcium hypochlorite.
-
Neutralization Process:
-
Slowly add the dilute hypochlorite solution to the aqueous waste while stirring in a chemical fume hood.
-
A common recommendation for hydrazine is a 1:1 ratio for neutralization with <5% sodium hypochlorite.[5]
-
Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
-
pH Adjustment: After the reaction is complete, check the pH of the solution and neutralize it to a range of 6-8 using a suitable acid or base.
-
Final Disposal: Dispose of the neutralized solution in accordance with your institution's guidelines for treated chemical waste. This may involve collection as hazardous waste or, if permitted, disposal down the drain with copious amounts of water. Always confirm the final disposal route with your EHS department.
Disposal of Contaminated Labware and PPE
All disposable labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves, absorbent pads) that have come into contact with this compound must be disposed of as solid hazardous waste.
Procedure for Solid Waste Disposal:
-
Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Do not mix this waste with regular trash or biohazardous waste.
-
Disposal: The sealed container should be collected by your institution's hazardous waste management program.
Emergency Procedures: Spills and Exposure
In the event of a spill or personal exposure, immediate action is critical.
Spill Response Workflow:
Caption: Emergency Workflow for this compound Spills.
Personal Exposure Protocols:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these stringent safety and disposal protocols, researchers can minimize the risks associated with the handling of this compound and ensure a safe laboratory environment.
References
Essential Safety and Logistics for Handling Apoptosis Inducer 33
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Apoptosis inducer 33. The following procedures are designed to ensure the safe handling and disposal of this compound, which is a hydrazone derivative with antioxidant, antimicrobial, and antitumor properties known to suppress tumor cell proliferation and induce apoptosis.[1] Given its cytotoxic potential, all handling of this compound should be conducted with strict adherence to safety protocols for hazardous chemicals.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling potentially hazardous compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[2] Due to its cytotoxic nature, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[3] | Provides a robust barrier against dermal exposure. Double gloving minimizes contamination risk during glove removal. |
| Inner glove: Tucked under the gown cuff. | Prevents skin exposure at the wrist. | |
| Outer glove: Pulled over the gown cuff. | Creates a seal to protect against splashes and aerosols. | |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination.[2] |
| Should be designated for chemotherapy or hazardous drug handling. | Ensures resistance to chemical permeation. | |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Protects against inhalation of aerosolized particles, especially when handling the powdered form. |
| A surgical mask may be worn over the N95 for added splash protection.[3][4] | Provides an additional barrier for the face. | |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][3] | Protects eyes from splashes and aerosols.[2][3] |
II. Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps from preparation to cleanup.
Safe Handling Workflow for this compound.
III. Experimental Protocol: Cell Culture Treatment
This protocol provides a general methodology for treating adherent cell lines with this compound to induce apoptosis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well or 6-well)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Apoptosis Detection: Following incubation, analyze the cells for markers of apoptosis using a suitable assay according to the manufacturer's instructions.
IV. Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[5] Proper segregation and disposal are mandatory to ensure safety and regulatory compliance.[6]
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | Labeled, leak-proof hazardous chemical waste container.[6] | Includes unused stock solutions, contaminated media, and rinsates. Do not dispose of down the drain.[6] |
| Solid Waste | Yellow chemotherapy waste bag or container.[6] | Includes contaminated gloves, gowns, bench paper, plasticware (pipette tips, tubes, flasks).[6] |
| Sharps Waste | Puncture-resistant, yellow chemotherapy sharps container. | Includes contaminated needles, syringes, and serological pipettes.[7] |
V. Apoptosis Signaling Pathway
Apoptosis inducers can trigger programmed cell death through various mechanisms, often converging on the activation of caspases. The diagram below illustrates a simplified, generalized pathway for apoptosis induction.
Generalized Intrinsic Apoptosis Pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
